1,3-Benzodithiole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6S2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLNPZTRYNCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482211 | |
| Record name | 1,3-Benzodithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-30-6 | |
| Record name | 1,3-Benzodithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-Benzodithiole Derivatives
Introduction: The Structural Elucidation of a Privileged Scaffold
The 1,3-benzodithiole scaffold is a fascinating heterocyclic system that forms the core of molecules with diverse applications, ranging from organic semiconductors in materials science to potent pharmacological agents in drug discovery.[1] The precise arrangement of atoms and substituents on this rigid framework dictates its chemical properties and biological activity. Consequently, unambiguous structural characterization is paramount for researchers in these fields.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules, and this compound derivatives are no exception. Through the careful analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra, chemists can piece together the molecular puzzle, assigning every proton and carbon to its specific location within the structure. This guide provides a comprehensive, in-depth exploration of the NMR spectral features of this compound derivatives, blending fundamental principles with advanced, field-proven interpretation strategies to empower researchers in their scientific endeavors.
Core Principles: Understanding the Magnetic Environment
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In this compound derivatives, the key influencing factors are the aromaticity of the benzene ring and the presence of the two sulfur atoms in the dithiole ring.
-
Aromatic Ring Current: The π-electrons of the benzene ring circulate in the presence of the external magnetic field, inducing a secondary magnetic field. This "ring current" strongly deshields the attached aromatic protons, causing them to resonate at a lower field (higher ppm) than typical alkene protons.[2]
-
Heteroatom Effects: Sulfur is more electronegative than carbon, leading to a slight withdrawal of electron density from adjacent atoms. However, its primary influence often comes from anisotropic effects and its ability to donate lone-pair electrons into the π-system. As a third-row element, sulfur's effects can be more subtle and complex than those of oxygen or nitrogen. It's important to note that direct observation of the sulfur atoms via ³³S NMR is generally impractical for routine structural work due to sulfur's low natural abundance and quadrupolar nature, which results in extremely broad signals.[3]
Below is the fundamental structure and numbering system for the this compound core.
Caption: IUPAC numbering of the this compound core.
¹H NMR Spectral Analysis: Decoding the Proton Signals
The ¹H NMR spectrum is often the first and most informative experiment performed. It provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).
The Aromatic Region (C4-C7 Protons)
Protons on the benzene portion of the molecule typically resonate between δ 7.0 and 8.0 ppm . The exact chemical shifts and splitting patterns are dictated by the substitution pattern.
-
Unsubstituted Benzene Ring: In the parent this compound, the C4/C7 protons are equivalent, as are the C5/C6 protons. This creates a symmetric AA'BB' spin system, which manifests as two complex, mirror-image multiplets.[4]
-
Substituted Benzene Ring: Substitution breaks this symmetry, leading to more predictable first-order splitting patterns. For example, a single electron-withdrawing substituent at the C5 position would shift H4, H6, and H7, and the protons would appear as distinct doublets or doublets of doublets. The coupling constants are diagnostic:
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Ortho coupling (³JHH): 6-9 Hz (between adjacent protons, e.g., H4-H5)
-
Meta coupling (⁴JHH): 1-3 Hz (between protons separated by one carbon, e.g., H4-H6)
-
Para coupling (⁵JHH): <1 Hz (often not resolved, e.g., H4-H7)
-
The Dithiole Ring (C2 Proton)
The proton(s) at the C2 position are highly diagnostic.
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Parent System (CH₂): In the unsubstituted this compound, the two protons at C2 are chemically equivalent and appear as a sharp singlet, typically in the range of δ 4.0-4.5 ppm .
-
Substituted C2: If the C2 carbon is substituted (e.g., a CHR group), this proton will be a multiplet depending on the adjacent 'R' group, and its chemical shift will be influenced by the substituent's electronic properties.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. While ¹³C has a low natural abundance (~1.1%), modern NMR spectrometers can acquire excellent spectra, often enhanced by techniques like DEPT to determine the number of attached protons (CH, CH₂, CH₃).
Aromatic Carbons (C3a-C7a)
-
Protonated Carbons (C4, C5, C6, C7): These typically appear in the aromatic region of δ 120-130 ppm .
-
Quaternary Carbons (C3a, C7a): These are the two carbons fused to the dithiole ring. Being attached to the sulfur atoms and part of the fused ring system, they are deshielded and resonate further downfield, often between δ 135-145 ppm .[5] Their identification is readily confirmed with a DEPT-135 or APT experiment, where they will be absent.
Dithiole Ring Carbon (C2)
The chemical shift of the C2 carbon is also a key identifier. In the parent system, it is an aliphatic carbon flanked by two sulfur atoms, leading to a resonance in the range of δ 35-45 ppm . This signal is a triplet in a DEPT-135 spectrum (or shows negative phase in an APT spectrum) if it is a CH₂ group.
| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H-2 | 4.0 - 4.5 (for CH₂) | 35 - 45 |
| H-4 / H-7 | 7.0 - 8.0 | 120 - 130 |
| H-5 / H-6 | 7.0 - 8.0 | 120 - 130 |
| C-3a / C-7a | N/A | 135 - 145 |
Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted this compound core. Values are approximate and can vary significantly with substitution and solvent.
Advanced 2D NMR Techniques: The Self-Validating System
For complex or novel derivatives, 1D spectra alone may not be sufficient for unambiguous assignment. A suite of 2D NMR experiments provides a robust, self-validating system by revealing through-bond correlations between nuclei.[6][7]
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between two proton signals indicates they are typically within 2-3 bonds of each other. This is indispensable for tracing the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This experiment definitively links the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular framework. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. Key correlations for a this compound derivative include:
-
The C2 protons showing a correlation to the quaternary carbons C3a and C7a, confirming the fusion of the two rings.
-
Aromatic protons showing correlations to their immediate carbon neighbors and carbons further away, confirming substituent positions.
-
Protons on a substituent showing correlations to the carbon of the benzodithiole core it is attached to.
-
Caption: A logical workflow for structure elucidation using 2D NMR.
Caption: Key HMBC correlations for assigning the core structure.
Experimental Protocols: Ensuring Data Integrity
High-quality, reproducible data is the bedrock of scientific integrity. The following outlines a standard protocol for the NMR analysis of a this compound derivative.
Sample Preparation
-
Objective: To prepare a homogeneous, debris-free solution of the analyte at an appropriate concentration.
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Methodology:
-
Weigh approximately 5-10 mg of the purified this compound derivative directly into a clean, dry vial.
-
Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the compound completely and should not have signals that overlap with key analyte resonances.
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Vortex the sample until the solid is fully dissolved. If necessary, gentle sonication can be used.
-
Using a pipette with a cotton or glass wool filter, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely. Label it clearly.
-
NMR Data Acquisition
-
Objective: To acquire a standard set of high-resolution 1D and 2D NMR spectra.
-
Instrumentation: A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended.[8]
-
Methodology:
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity (shim) should be optimized on the sample to ensure sharp lineshapes and high resolution.
-
¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low sensitivity of ¹³C, more scans will be required (from several hundred to several thousand, depending on concentration).
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DEPT-135 Spectrum: Acquire a DEPT-135 spectrum to differentiate carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
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2D COSY Spectrum: Acquire a gradient-selected COSY (gCOSY) spectrum. This is typically a quick experiment.
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2D HSQC Spectrum: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to correlate one-bond ¹H-¹³C pairs.
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2D HMBC Spectrum: Acquire a gradient-selected HMBC spectrum. The long-range coupling delay should be optimized for a J-coupling of ~8 Hz to observe typical ²JCH and ³JCH correlations. This is often the longest experiment.
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Conclusion
The structural analysis of this compound derivatives by NMR spectroscopy is a systematic process that moves from broad observations to fine-grained detail. By starting with 1D ¹H and ¹³C spectra, the researcher can identify the fundamental building blocks of the molecule. Subsequent analysis using a suite of 2D experiments—COSY, HSQC, and HMBC—provides an interlocking web of correlations that validates the proposed structure with a high degree of confidence. This guide equips researchers with the foundational knowledge and strategic workflow to confidently tackle the structural characterization of this important class of heterocyclic compounds, ensuring the scientific integrity of their work in drug development and materials science.
References
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Aitken, R. A., et al. (2024). A Full NMR Study and X-ray Structure Determination of Benzo[d][4][5][9]oxadithiole 2-Oxide. Molbank, 2024(M1803). Available at: [Link]
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Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6). Available at: [Link]
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Vázquez-Tato, M. P., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(24), 6068. Available at: [Link]
-
Huestis, M. P., et al. (2021). Benzo[4][5][9]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Reactions, 2(2), 127-152. Available at: [Link]
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Ribeiro, P. R., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. Available at: [Link]
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Dawood, R. S., & Al-Zuhairi, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Available at: [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7635-7647. Available at: [Link]
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Available at: [Link]
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Dawood, R. S., & Al-Zuhairi, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.com. Available at: [Link]
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Ribeiro, P. R., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. ResearchGate. Available at: [Link]
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Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
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theoretical studies on the reactivity of 1,3-Benzodithiole anions
An In-Depth Technical Guide to Theoretical Studies on the Reactivity of 1,3-Benzodithiole Anions
Abstract
The 1,3-benzodithiol-2-yl anion is a potent nucleophile and a cornerstone of umpolung chemistry, serving as a masked acyl anion for the synthesis of complex carbonyl compounds. While its synthetic utility is well-established, a deeper, molecular-level understanding of its stability, electronic structure, and reactivity landscape is paramount for optimizing existing protocols and discovering novel transformations. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the this compound anion. We will dissect its electronic properties, explore its reactivity in key organic reactions through the lens of quantum chemical calculations, and elucidate the mechanistic pathways that govern its behavior. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for practical synthetic challenges.
The 1,3-Benzodithiol-2-yl Anion: A Synthon of Strategic Importance
The concept of "umpolung," or polarity inversion, provides chemists with a powerful tool to reverse the normal reactivity of a functional group. The this compound scaffold is a classic example of this principle in action. Deprotonation of the C2 position, which is acidic due to the adjacent sulfur atoms, generates a nucleophilic carbanion. This anion can then react with a wide range of electrophiles. Subsequent hydrolysis of the resulting 2-substituted this compound unmasks a carbonyl group, effectively realizing the synthetic equivalent of an acyl anion.[1][2] This strategy has been pivotal in the synthesis of ketones, α-hydroxy ketones, and other valuable organic molecules.[3][4]
Theoretical studies offer a unique window into the fundamental properties that make this anion a stable and effective nucleophile. By employing quantum chemical methods, we can move beyond empirical observations to quantitatively describe its structure, charge distribution, and the energetic profiles of its reactions.
Generation of the Anion
The 1,3-benzodithiol-2-yl anion is typically generated by treating the parent this compound with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[1] The equilibrium lies far to the right due to the significant pKa difference between the C2-proton (pKa ≈ 31 for the analogous 1,3-dithiane) and the conjugate acid of the base.[1]
Caption: Generation of the 1,3-benzodithiol-2-yl anion.
Electronic Structure and Stability: A Computational Perspective
The stability of the 1,3-benzodithiol-2-yl anion is a direct consequence of its electronic structure. The presence of two sulfur atoms adjacent to the carbanionic center is crucial. Early explanations invoked the participation of sulfur's vacant 3d-orbitals for charge delocalization.[2] Modern computational analyses, primarily through Natural Bond Orbital (NBO) theory, provide a more nuanced picture, emphasizing the role of hyperconjugative interactions. Specifically, the lone pair of the C2 carbanion (a p-type orbital) engages in a stabilizing n(C) -> σ*(C-S) interaction, effectively delocalizing the negative charge onto the electronegative sulfur atoms.[5]
Computational modeling using Density Functional Theory (DFT) reveals key structural features:
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Geometry: The dithiole ring and the fused benzene ring remain largely planar. The C2 carbon may adopt a slightly pyramidalized geometry.
-
Charge Distribution: Electrostatic potential (MEP) maps and Mulliken charge analyses consistently show a high concentration of negative charge localized on the C2 carbon, confirming its role as the primary nucleophilic site.[5]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is predominantly centered on the C2 carbon's p-orbital. The energy of the HOMO is a critical descriptor of nucleophilicity; a higher HOMO energy generally correlates with greater reactivity towards electrophiles.
Theoretical Methodologies for Reactivity Analysis
A robust computational protocol is essential for accurately modeling the reactivity of the this compound anion. As a senior application scientist, my recommendation for a typical workflow involves a multi-step approach grounded in DFT, which offers a favorable balance of accuracy and computational cost for systems of this size.
Standard Computational Workflow
The study of a chemical reaction mechanism typically follows a well-defined path to locate and characterize all stationary points on the potential energy surface (PES).
Caption: A standard workflow for theoretical reaction analysis.
Recommended Computational Details
-
Methodology: Density Functional Theory (DFT) is the workhorse for these studies.
-
Functional: The B3LYP functional is a reliable starting point for geometry optimizations and frequency calculations.[5][6] For more accurate energy calculations, especially when non-covalent interactions are significant, double-hybrid functionals or methods from the M06 suite (e.g., M06-2X) are recommended.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) provides a good description of the electronic structure, including diffuse functions (+) for the anion and polarization functions (d,p) for accurate geometries.
-
-
Solvent Effects: The inclusion of solvent is critical. The Polarizable Continuum Model (PCM) or the SMD solvation model are efficient ways to account for the bulk electrostatic effects of solvents like THF or DMSO.
-
Analysis: Post-computation analysis using NBO (Natural Bond Orbital) and AIM (Atoms in Molecules) theories provides deep insights into bonding and charge transfer along the reaction coordinate.
Case Studies in Reactivity
Theoretical studies allow for the systematic investigation of the anion's reactivity across different reaction classes.
Nucleophilic Substitution (S_N2) Reactions
The reaction of the 1,3-benzodithiol-2-yl anion with alkyl halides is a fundamental C-C bond-forming reaction. Computational modeling of this S_N2 process can predict reaction rates and selectivity. A typical study would involve calculating the potential energy surface for the reaction with an electrophile like methyl iodide (CH₃I).
Caption: A representative Gibbs free energy profile for an S_N2 reaction.
The calculations provide quantitative data that can be used to compare the reactivity of different electrophiles or the effect of substituents on the benzodithiole ring.
| Reaction Parameter | Representative Calculated Value (kcal/mol) | Interpretation |
| Activation Energy (ΔG‡) | +15 to +20 | Represents the kinetic barrier to reaction. Lower values indicate faster reactions. |
| Reaction Energy (ΔG_rxn) | -25 to -35 | Represents the thermodynamic driving force. Highly negative values indicate a favorable, exothermic reaction. |
| Table 1: Illustrative thermodynamic data for the S_N2 reaction of the 1,3-benzodithiol-2-yl anion with methyl iodide, as would be determined by DFT calculations at a suitable level of theory (e.g., B3LYP/6-311+G(d,p) with PCM solvent model). |
Ambident Reactivity
Anions with charge delocalized over multiple atoms can sometimes exhibit ambident reactivity, reacting at different sites. While the C2 carbon is the primary nucleophilic center, theoretical calculations can explore the possibility of nucleophilic attack by a sulfur atom. For the 1,3-benzodithiol-2-yl anion, calculations consistently show that the transition state for C-alkylation is significantly lower in energy than for any potential S-alkylation, confirming the experimentally observed chemoselectivity. This is attributed to the high energy and accessibility of the HOMO at the C2 position.[7]
Cycloaddition Reactions: An Exploratory Frontier
While less common than simple nucleophilic additions, the potential for the 1,3-benzodithiol-2-yl anion to participate in cycloaddition reactions is an intriguing area for theoretical exploration. For instance, it could potentially act as a C-nucleophile in a formal [3+2] cycloaddition with electron-deficient alkenes or other 1,2-dipoles. DFT studies can be employed to screen potential reaction partners and map out the concerted or stepwise mechanistic pathways.[6][8] Such studies could uncover novel synthetic routes to complex heterocyclic systems.
Conclusion and Future Outlook
Theoretical studies provide an indispensable framework for understanding the reactivity of the this compound anion. By leveraging computational tools, we can dissect its electronic structure, rationalize its stability, and predict its behavior in complex chemical environments. DFT calculations, coupled with appropriate solvent models and advanced analysis techniques, allow for the quantitative determination of reaction pathways, activation barriers, and thermodynamic driving forces. These insights not only corroborate experimental observations but also provide a predictive platform to guide the design of new synthetic methodologies, explore novel reaction classes like cycloadditions, and optimize conditions for the synthesis of high-value molecules in academic and industrial research.
References
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- Study of the mechanism of formation of heterocyclic disulfonium dications from 1,3-benzothiazole-2-thiol and 1-iodopropan-2-one.ResearchGate. [URL: https://www.researchgate.net/publication/285587784_Study_of_the_mechanism_of_formation_of_heterocyclic_disulfonium_dications_from_13-benzothiazole-2-thiol_and_1-iodopropan-2-one]
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Benzo[3][9][10]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI, 2021. [URL: https://www.mdpi.com/1420-3049/26/21/6407]
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fundamental electrochemical properties of 1,3-Benzodithiole
An In-Depth Technical Guide to the Fundamental Electrochemical Properties of 1,3-Benzodithiole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the fundamental electrochemical properties of this compound and its derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the redox behavior, electropolymerization, and the resulting polymer characteristics of this significant heterocyclic scaffold. As a key precursor to important organic electronic materials like dibenzotetrathiafulvalene (DBTTF), a thorough understanding of this compound's electrochemistry is paramount for innovation in the field. This guide synthesizes experimental protocols, mechanistic insights, and quantitative data to serve as an authoritative resource.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a sulfur-containing heterocyclic compound that serves as a critical building block in the synthesis of advanced organic materials.[1] Its structure, consisting of a benzene ring fused to a 1,3-dithiole ring, imparts unique electronic characteristics that are foundational to its utility. The primary research interest in this compound lies in its role as a direct precursor to dibenzotetrathiafulvalene (DBTTF) and its analogues.[1] These molecules are renowned for their ability to form charge-transfer complexes with electron acceptors, resulting in materials with high electrical conductivity.[1][2] This property makes them highly valuable for applications in organic electronics, including organic field-effect transistors (OFETs), molecular switches, and conductive polymers.[1][3]
The electrochemical behavior of this compound derivatives dictates the pathways to these advanced materials. Anodically driven reactions, for instance, can initiate intramolecular cyclization or intermolecular polymerization, opening avenues for novel synthetic strategies and material fabrication.[4] This guide will elucidate these electrochemical fundamentals, providing the theoretical grounding and practical methodologies required for their study and application.
Electrochemical Analysis: Probing Redox Behavior
The principal technique for investigating the electrochemical properties of this compound derivatives is cyclic voltammetry (CV). CV allows for the determination of oxidation and reduction potentials, the stability of electrochemically generated species, and the kinetics of electron transfer processes.
Causality in Experimental Design for Cyclic Voltammetry
A successful CV experiment relies on the careful selection of components. The solvent must be of high purity (anhydrous grade) and possess a wide potential window, with acetonitrile (ACN) and dichloromethane (DCM) being common choices.[3][4][5] The supporting electrolyte, typically a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (NBu₄PF₆ or TBAPF₆), is crucial.[4][5] It provides conductivity to the solution without participating in the electrochemical reactions at the electrode surface. The choice of a three-electrode system is standard: a glassy carbon working electrode offers a wide potential range and inertness, a platinum wire serves as a stable counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺) provides a stable potential reference.[3][4] Critically, the removal of dissolved oxygen by degassing with an inert gas (N₂, Ar) is mandatory, as oxygen is electroactive and its reduction products can interfere with the analysis.[3]
Redox Behavior of this compound Precursors
Direct electrochemical data on the parent this compound is scarce, but studies on its immediate precursors are highly informative. For example, the electrochemical synthesis of benzo[d]-1,3-dithiole-2-one (BDTO), a key DBTTF precursor, involves the anodic oxidation of O-ethyl-S-phenyldithiocarbonate.[4]
The cyclic voltammogram of this precursor shows two irreversible oxidation signals at approximately +1.54 V and +1.84 V (vs. Ag/Ag⁺).[4] The term "irreversible" signifies that the species generated upon oxidation is not stable and rapidly undergoes a chemical reaction, preventing its reduction back to the starting material during the reverse scan. This is a hallmark of electrochemically induced synthetic reactions.
Table 1: Electrochemical Data for a BDTO Precursor
| Compound | Epa¹ (V vs. Ag/Ag⁺) | Epa² (V vs. Ag/Ag⁺) | Behavior | Reference |
|---|---|---|---|---|
| O-ethyl-S-phenyldithiocarbonate | +1.54 | +1.84 | Irreversible | [4] |
Epa: Anodic peak potential
This irreversible oxidation is hypothesized to generate a thiyl radical-cation.[4] This highly reactive intermediate is the key species that triggers subsequent chemical transformations, such as the intramolecular ring closure required to form the desired BDTO ring system.[4]
Caption: A typical workflow for electropolymerization and characterization.
Properties of the Resulting Polymer
While specific data for poly(this compound) is not widely published, we can infer its properties from analogous polythiophenes and other conductive polymers.
-
Electrochromism: The polymer film is expected to be electrochromic, meaning its color changes as its oxidation state is altered. [5][6]In its neutral (reduced) state, the polymer will have a specific color determined by its electronic band gap. Upon oxidation (doping), the formation of polarons and bipolarons introduces new electronic transitions, leading to a distinct color change. [7]This property is highly valuable for applications in smart windows, displays, and sensors. [6]* Conductivity: The polymer film will be electrically conductive in its oxidized (doped) state and semiconducting or insulating in its neutral (reduced) state. The level of conductivity depends on the polymer's structure, morphology, and the nature of the counter-ion (dopant) incorporated from the electrolyte during oxidation.
-
Redox Activity: The polymer film itself is redox-active, capable of being reversibly oxidized and reduced. The linear relationship between the peak currents and the scan rate in the CV of the polymer film indicates a well-adhered, non-diffusion-controlled redox process, characteristic of a surface-confined species. [7]
Conclusion
The this compound scaffold possesses fundamental electrochemical properties that are integral to its role in materials science. Its derivatives undergo irreversible oxidation to form reactive radical-cation intermediates, a process that can be harnessed for elegant electrochemical syntheses of complex molecules like BDTO. Furthermore, this reactivity enables the formation of electroactive and electrochromic polymer films through electropolymerization. The ability to deposit and control the properties of these polymer films directly on an electrode surface opens significant opportunities for the fabrication of advanced organic electronic devices. This guide provides the foundational knowledge and experimental framework for scientists to explore and exploit the rich electrochemistry of this compound.
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Title: Benzod[4][8][9]ithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction Source: MDPI URL: [Link]
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Title: Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons Source: PMC - NIH URL: [Link]
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Title: Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) Source: Frontiers URL: [Link]
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Title: Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons Source: ACS Publications URL: [Link]
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Title: Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives Source: PMC - PubMed Central URL: [Link]
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Title: A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c] [3][8][9]thiadiazole and 3,4-ethylenedioxythiophene Source: CORE URL: [Link]
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Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters Source: Frontiers URL: [Link]
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Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters Source: PMC - NIH URL: [Link]
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Title: Synthesis, separation and absolute configuration assignment to enantiomers of this compound 1-oxide and 2-alkyl-1,3-benzodithiole 1-oxides Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
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Title: Electrosynthesis of Copolymers Based on 1,3,5-Tris(N-Carbazolyl)Benzene and 2,2′-Bithiophene and Their Applications in Electrochromic Devices Source: MDPI URL: [Link]
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Title: One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films Source: PMC - PubMed Central URL: [Link]
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Title: Chemistry of Polythiols and Their Industrial Applications Source: MDPI URL: [Link]
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Title: Electropolymerization of an EDOT-Quinoxaline Monomer for Green Electrochromic Thin Films and Devices Source: MDPI URL: [Link]
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physical and chemical properties of substituted 1,3-Benzodithioles
An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted 1,3-Benzodithioles
Abstract
The 1,3-benzodithiole scaffold is a privileged heterocyclic system that serves as a cornerstone in fields ranging from materials science to medicinal chemistry. Characterized by a benzene ring fused to a five-membered dithiole ring, this moiety imparts unique electronic and steric properties to its derivatives. This guide provides a comprehensive exploration of the synthesis, physical properties, and chemical reactivity of substituted 1,3-benzodithioles. We delve into the causality behind synthetic strategies, provide detailed experimental protocols, and elucidate the reactivity of these compounds, particularly through the lens of the synthetically crucial 1,3-benzodithiolylium cation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of this important heterocyclic family.
Introduction: The this compound Core
The this compound system consists of a benzene ring fused to a 1,3-dithiole ring. The parent compound, this compound, has the chemical formula C₇H₆S₂[1]. The numbering of the heterocyclic system is crucial for understanding the substitution patterns and reactivity discussed throughout this guide.
The unique arrangement of the two sulfur atoms flanking a methylene group (at the 2-position) is central to the molecule's chemistry. This structure allows for the stabilization of carbocations at the 2-position, a feature that dominates its reactivity and synthetic utility. Furthermore, the sulfur atoms can participate in redox processes, making substituted 1,3-benzodithioles valuable precursors for organic electronic materials[2]. In medicinal chemistry, the benzodithiole scaffold has been incorporated into molecules with a range of biological activities, including antitumor, antimicrobial, and antiviral properties[3].
Synthesis of Substituted 1,3-Benzodithioles
The construction of the this compound core is most commonly achieved through the cyclization of 1,2-benzenedithiol with a suitable one-carbon electrophile. The choice of this electrophile directly determines the nature of the substituent at the C2 position.
Condensation with Carbonyl Compounds
The most direct and widely employed method for synthesizing 2-substituted-1,3-benzodithioles is the acid-catalyzed condensation of 1,2-benzenedithiol with aldehydes or ketones[2]. This reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product. The choice of acid catalyst is critical; protic acids like HCl or p-toluenesulfonic acid (p-TSA) are commonly used. The reaction is typically reversible, and removal of water is often necessary to drive the equilibrium towards the product.
Caption: Formation and reaction of the 1,3-benzodithiolylium cation.
Oxidation and Reduction
The sulfur atoms in the dithiole ring make these compounds susceptible to oxidation. For example, oxidation of this compound derivatives can lead to sulfoxides or sulfones. These oxidation reactions can be useful in modulating the electronic properties of the molecule or in subsequent synthetic steps. The electrochemical oxidation of related 1,3-benzodioxoles has been studied as a method to form novel orthoesters.[4]
Conversely, the this compound moiety is a key building block for electron-donor molecules used in organic electronics. For instance, 1,3-benzodithiol-2-one is a direct precursor to dibenzotetrathiafulvalene (DBTTF), a molecule known for forming conductive charge-transfer complexes.[2]
Applications in Research and Development
The versatile chemistry of substituted 1,3-benzodithioles has led to their application in diverse scientific domains.
-
Materials Science: As mentioned, they are crucial precursors for tetrathiafulvalene (TTF) analogues, which are fundamental components in the development of organic conductors and semiconductors.[2] The ability to tune the electronic properties through substitution makes them attractive for creating bespoke materials for organic electronics.[5]
-
Medicinal Chemistry: The this compound scaffold is present in molecules exhibiting a broad spectrum of biological activities. Derivatives have been reported to possess anti-Hepatitis B virus (anti-HBV), antitumor, and antimicrobial activities.[3] The structural similarity to other biologically active heterocycles like benzothiazoles and benzodioxoles suggests a rich potential for drug discovery.[6][7][8] For instance, benzothiazole derivatives are well-known for their wide range of pharmacological effects, including anticancer and anti-inflammatory properties.[6]
Experimental Protocols
To ensure trustworthiness and provide actionable insights, the following section details a standard laboratory procedure.
Protocol: Synthesis of 2-Phenyl-1,3-benzodithiole
This protocol describes the acid-catalyzed condensation of 1,2-benzenedithiol with benzaldehyde.
Materials:
-
1,2-Benzenedithiol (1.0 g, 7.03 mmol)
-
Benzaldehyde (0.75 g, 7.03 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.13 g, 0.70 mmol)
-
Toluene (50 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,2-benzenedithiol, benzaldehyde, p-TSA, and toluene.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a solid or oil. Purify by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenyl-1,3-benzodithiole.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The success of the reaction can be qualitatively monitored by TLC. The purity of the final product is confirmed by sharp melting point and clean spectroscopic data, ensuring the integrity of the protocol.
Conclusion
Substituted 1,3-benzodithioles represent a class of heterocyclic compounds with profound importance in both fundamental and applied chemistry. Their synthesis is well-established, and their reactivity, centered around the versatile C2 position and the stable 1,3-benzodithiolylium cation, offers a vast landscape for chemical exploration. From the design of novel organic electronic materials to the development of new therapeutic agents, the this compound core continues to be a source of innovation. It is our hope that this guide will serve as a valuable resource for scientists seeking to harness the remarkable potential of these molecules.
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Methodological & Application
Application Note & Protocol: Synthesis of Benzodithiazoles via the Herz Reaction
Introduction: The Significance of Benzodithiazoles
Benzodithiazoles are a class of sulfur-nitrogen heterocyclic compounds that have garnered significant interest in medicinal and materials chemistry.[1] The benzodithiazole scaffold is a key structural motif in various pharmacologically active molecules, showing promise in the development of novel therapeutics.[2][3] Furthermore, their unique electronic properties have led to applications in dyes and advanced electronic materials.[1] The primary and most historic route to these valuable compounds is the Herz reaction, a powerful transformation that directly constructs the dithiazole ring system from readily available anilines.[4]
This document provides a detailed, in-depth guide to the synthesis of benzodithiazoles using the Herz reaction. It is designed for researchers in organic synthesis and drug development, offering not just a step-by-step protocol but also the underlying chemical principles, safety imperatives, and purification strategies essential for success in the laboratory.
Reaction Principle and Mechanism
The Herz reaction involves the treatment of an aniline or a related aromatic amine with disulfur dichloride (S₂Cl₂), also known as sulfur monochloride.[4] The reaction proceeds through a complex mechanism, ultimately forming a 1,2,3-benzodithiazol-2-ylium chloride, commonly referred to as a "Herz salt."
The generally accepted mechanism begins with an electrophilic attack of S₂Cl₂ on the electron-rich aniline ring. This is followed by a series of cyclization and elimination steps. A key feature of the reaction is the frequent, concurrent chlorination of the aromatic ring at the position para to the original amino group, even if this position is already substituted.[4] The reaction generates hydrogen chloride (HCl) gas as a byproduct, a critical factor for safety and equipment considerations.[4]
Detailed Synthesis Protocol
This protocol outlines a general procedure for the synthesis of a Herz salt from a substituted aniline. Reagent quantities should be adjusted based on the specific substrate and desired scale.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Aniline | ≥98% | Standard Supplier | Starting material. Must be dry. |
| Disulfur Dichloride (S₂Cl₂) | ≥98% | Standard Supplier | Highly corrosive and water-reactive. Handle with extreme care. |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | Anhydrous conditions are preferred. |
| Toluene | ACS Grade | Standard Supplier | Used for washing the crude product. |
| Three-neck round-bottom flask | - | Lab Glassware Supplier | Fitted with a dropping funnel, mechanical stirrer, and gas outlet. |
| Mechanical Stirrer | - | Lab Equipment Supplier | Ensures efficient mixing of the slurry. |
| Dropping Funnel | - | Lab Glassware Supplier | For the controlled addition of S₂Cl₂. |
| Gas Scrubber/Trap | - | Lab Glassware Supplier | Essential for neutralizing the HCl gas byproduct (e.g., with a NaOH solution). |
| Buchner Funnel & Flask | - | Lab Glassware Supplier | For filtration of the product. |
Step-by-Step Experimental Procedure
WARNING: This reaction must be performed in a certified, high-flow chemical fume hood. Disulfur dichloride is extremely corrosive, toxic upon inhalation, and reacts violently with water.[5][6] The reaction generates copious amounts of toxic HCl gas.[4] Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber), is mandatory.[5][7]
-
Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas scrubber. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve the substituted aniline (1.0 eq.) in glacial acetic acid. The concentration can vary, but a typical starting point is a 0.5 M solution. Begin vigorous stirring to ensure the aniline is fully dissolved or, if insoluble, evenly suspended.
-
Initiation of Reaction: Charge the dropping funnel with disulfur dichloride (approx. 2.5 - 3.0 eq.). Causality: An excess of S₂Cl₂ is used to drive the reaction to completion and account for potential side reactions or decomposition.[1]
-
Controlled Addition: Begin the dropwise addition of S₂Cl₂ to the stirred aniline solution. The reaction is often exothermic; maintain the temperature within a specified range (e.g., 20-30 °C) using an ice-water bath if necessary. The rate of addition should be controlled to manage the exotherm and the rate of HCl gas evolution. The mixture will typically change color and a precipitate will begin to form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 4-12 hours) until completion. The progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot.
-
Product Isolation: Once the reaction is complete, the resulting precipitate (the crude Herz salt) is collected by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with several portions of glacial acetic acid followed by a non-polar organic solvent, such as toluene.[4] Causality: The toluene wash is crucial for removing organic byproducts, like chloroanilines and azobenzenes, which are soluble in toluene, whereas the ionic Herz salt is not.[4]
-
Drying: Dry the resulting solid under vacuum to remove residual solvents. The product at this stage is the crude Herz salt, which is often contaminated with elemental sulfur.[4]
Workflow Diagram
Caption: General workflow for the synthesis and purification of benzodithiazole Herz salts.
Purification and Characterization
Purification of the Herz Salt
The crude Herz chloride salt is notoriously difficult to purify directly due to contamination with elemental sulfur and its often amorphous nature.[4] A highly effective strategy involves an ion exchange to create a salt with a larger, non-coordinating counter-anion (e.g., BF₄⁻ or SbCl₆⁻). This process typically increases the salt's solubility in organic solvents, enabling purification by recrystallization.[4]
Characterization
Full characterization of benzodithiazole compounds can be challenging due to variable stability and solubility.[4] However, a combination of modern analytical techniques is used to confirm the structure and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the organic framework.[8][9]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis (EA): Determines the elemental composition (C, H, N, S, Cl) to confirm the empirical formula.
-
X-Ray Diffraction (XRD): For crystalline products, XRD provides definitive structural proof. Well-resolved crystal structures are more commonly obtained for Herz salts with larger counter-anions.[4]
Critical Safety Considerations
Safety is the highest priority when performing the Herz reaction. The hazards are primarily associated with the main reagent, disulfur dichloride (S₂Cl₂), and the HCl gas byproduct.
-
Disulfur Dichloride (S₂Cl₂):
-
Toxicity: Highly toxic if inhaled, causing symptoms ranging from coughing to severe pulmonary edema.[5] It is also toxic if swallowed.[6]
-
Corrosivity: Causes severe skin and eye burns upon contact.[5][10] Permanent tissue damage is possible.
-
Reactivity: Reacts violently and exothermically with water, decomposing to form hydrochloric acid, sulfur dioxide, and other toxic sulfur compounds.[5][10] All operations must be conducted under anhydrous conditions. Avoid contact with incompatible materials like peroxides and organic matter.[5]
-
-
Hydrogen Chloride (HCl) Gas: The reaction generates significant quantities of corrosive and toxic HCl gas. A properly functioning gas scrubber containing a basic solution (e.g., 2M NaOH) is essential to neutralize the effluent gas stream before it is vented into the fume hood exhaust.
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[7] In case of skin contact, flush the affected area immediately and continuously with large amounts of water and seek immediate medical attention.[10]
Applications in Drug Discovery
The products of the Herz reaction are valuable synthetic intermediates. The Herz salt itself can be transformed in single-step reactions to a variety of other useful compounds.[4] A primary application is the synthesis of 2-aminothiophenols, which are key building blocks for 2-arylbenzothiazoles.[4][11] The benzothiazole core is a "privileged scaffold" in medicinal chemistry, found in numerous compounds investigated for anticancer, antimicrobial, and neuroprotective activities.[3][12]
References
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Hope, E. G., & Nicholson, T. M. (2022). Benzo[1][4]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Reactions, 3(1), 1-33. MDPI. [Link]
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Hope, E. G., & Nicholson, T. M. (2022). Benzo[1][4]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. ResearchGate. [Link]
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Product Safety Assessment: Sulfur Monochloride. Lanxess. [Link]
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Yap, B. K., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(7), 593-611. PubMed. [Link]
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El-Morsy, O. F., et al. (2018). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes: CR7 substitution effect and semiempirical study. United Arab Emirates University Scholarworks. [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Journal of the American Chemical Society, 141(42), 16862–16869. PubMed Central. (2019). [Link]
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Jarisch–Herxheimer reaction. Wikipedia. [Link]
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24193-24208. AVESIS. (2022). [Link]
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Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 26(16), 4988. PubMed Central. (2021). [Link]
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Novel Benzothiazole Derivatives Synthesis and its Analysis as Diuretic Agents. ResearchGate. (2023). [Link]
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Synthesis, reactions and antimicrobial activity of benzothiazoles. European Journal of Chemistry, 6(2), 98-106. (2015). [Link]
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Application Note & Protocols: Copper-Catalyzed Synthesis of 1,3-Benzodithiole Derivatives from 2-Bromo-benzothioamides
Introduction: The Significance of Sulfur-Containing Heterocycles
Heterocyclic compounds containing sulfur are foundational scaffolds in medicinal chemistry and materials science, exhibiting a vast range of biological activities.[1][2] Among these, the 1,3-benzodithiole framework is a privileged structure found in compounds with promising pharmacological properties, including antitumor, antimicrobial, and antiviral activities.[3] The development of efficient and modular synthetic routes to access structurally diverse benzodithiole derivatives is therefore of significant interest to the drug discovery community.
Traditional methods for constructing C-S bonds can be limited by harsh conditions or the use of odorous and unstable thiol precursors.[4] In recent years, copper-catalyzed cross-coupling reactions have emerged as a powerful strategy for C-S bond formation, utilizing readily available starting materials.[4][5][6] This application note details a robust and highly efficient copper-catalyzed methodology for synthesizing this compound derivatives. The protocol leverages a reaction between readily accessible 2-bromo-benzothioamides and elemental sulfur (S₈), offering a reliable pathway to this important class of compounds.[3][5][7]
Mechanism and Rationale: Unveiling the Catalytic Cycle
The success of this transformation hinges on a copper-catalyzed cascade process involving an unexpected sulfur rearrangement.[3][5] While a direct thiolation at the C-Br bond might be anticipated, the reaction proceeds through a more complex and elegant pathway to yield the this compound skeleton. The proposed catalytic cycle is illustrated below.
Causality Behind Component Selection:
-
Copper(I) Iodide (CuI): CuI was identified as the optimal catalyst precursor.[8] While other copper sources like CuBr and CuCl are active, CuI consistently provides superior yields, likely due to the favorable redox potential and reactivity of the in-situ generated copper complexes.
-
o-Phenanthroline (o-phen): The choice of ligand is critical for stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle. Bidentate nitrogen ligands like o-phenanthroline have proven effective in enhancing reaction efficiency and yield compared to monodentate or other ligand classes.[8]
-
Cesium Carbonate (Cs₂CO₃): An inorganic base is required for the reaction to proceed.[3][7] Cs₂CO₃ is particularly effective, likely due to its high solubility in the reaction solvent and its ability to promote the activation of the sulfur source and facilitate key deprotonation steps.
-
Elemental Sulfur (S₈): Utilizing S₈ as the sulfur source is a key advantage of this method.[3][5] It is an inexpensive, stable, and odorless solid, making it a more practical and environmentally benign alternative to volatile thiols.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent like DMF is essential for dissolving the reactants and the inorganic base, enabling the reaction to proceed homogeneously at the required temperature.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper cluster complex-catalyzed C–S bond formation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
Synthesis of 2-Substituted-1,3-Benzodithioles: Application Notes and Protocols
Introduction: The Versatility of the 1,3-Benzodithiole Scaffold
The this compound ring system is a privileged heterocyclic scaffold in organic chemistry. Its unique electronic properties and the reactivity of the C2 position make it a valuable building block for a diverse range of applications. Molecules incorporating this moiety are integral to the development of organic conductors, photosensitizers, and have served as versatile protecting groups for carbonyl compounds and as key intermediates in complex total synthesis.
This guide provides a detailed, experience-driven overview of the most common and reliable methods for synthesizing 2-substituted-1,3-benzodithioles. We will move beyond simple procedural lists to explore the underlying chemical principles, offering researchers the insights needed to adapt and optimize these protocols for their specific molecular targets. The primary focus will be on the condensation of benzene-1,2-dithiol with various electrophiles, a robust and highly modular approach to this important class of compounds.
Core Synthetic Strategy: Acid-Catalyzed Condensation of Benzene-1,2-dithiol
The most direct and widely employed route to 2-substituted-1,3-benzodithioles is the condensation of benzene-1,2-dithiol with a suitable two-electron electrophile, typically an aldehyde or ketone.[1] This reaction proceeds via an acid-catalyzed mechanism, which is essential for activating the carbonyl group toward nucleophilic attack by the weakly acidic thiol groups.
Mechanistic Rationale
The causality behind acid catalysis is threefold in this context.[2] First, protonation of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon. Second, it facilitates the formation of a hemithioacetal intermediate. Third, it protonates the hydroxyl group of the intermediate, transforming it into a good leaving group (water) to drive the final cyclization and dehydration step.[2][3][4]
Caption: General mechanism for acid-catalyzed benzodithiole synthesis.
Protocol I: Synthesis of 2-Aryl- and 2-Alkyl-1,3-Benzodithioles
This protocol details the classic condensation reaction between benzene-1,2-dithiol and an aldehyde. The choice of acid catalyst can be tailored based on substrate reactivity and solubility. While various acids work, p-toluenesulfonic acid (p-TSA) is often preferred due to its ease of handling and removal.
Experimental Workflow
Caption: Standard workflow for the synthesis of 2-substituted-1,3-benzodithioles.
Detailed Step-by-Step Methodology: Synthesis of 2-Phenyl-1,3-benzodithiole
This specific protocol is adapted from established procedures for similar condensations.[5]
-
Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add benzene-1,2-dithiol (1.42 g, 10.0 mmol, 1.0 equiv).
-
Solvent and Reactant Addition : Add toluene (40 mL), followed by benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv).
-
Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, ~50 mg, 0.26 mmol, 0.026 equiv).
-
Scientist's Insight: The Dean-Stark trap is crucial. The removal of water, a byproduct of the condensation, drives the reaction equilibrium toward the product, ensuring a high yield.
-
-
Reaction Execution : Heat the mixture to reflux (approx. 110-120°C). The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up : Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, and then with brine (30 mL).
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid is purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate, 98:2) to yield 2-phenyl-1,3-benzodithiole as a white solid.
Data Summary: Substrate Scope and Yields
The following table summarizes typical results for the condensation of benzene-1,2-dithiol with various carbonyl compounds.
| Entry | Carbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TSA | Toluene | 2 | ~95 |
| 2 | Acetaldehyde | HBF₄·Et₂O | Benzene | 0.5 | 97 |
| 3 | Cyclohexanone | p-TSA | Toluene | 3 | ~90 |
| 4 | Acetone | HCl | Neat | 1 | ~85 |
Yields are representative and may vary based on specific reaction scale and conditions.
Protocol II: Synthesis of this compound-2-thione
This compound-2-thione is a key intermediate that can be used to generate other derivatives. Its synthesis involves reacting benzene-1,2-dithiol with a one-carbon electrophile equivalent to thiophosgene, such as carbon disulfide in the presence of a base, or through a two-step process involving the formation of a zincate salt.[6] A direct reaction with elemental sulfur in liquid ammonia has also been reported as a high-yield method.[7]
Detailed Step-by-Step Methodology: Reaction with Sulfur and Ammonia
This method provides a high-yield, direct route to the desired thione.[7]
-
Setup : In a flask equipped for low-temperature reactions (e.g., a three-necked flask with a dry ice/acetone condenser), condense ammonia gas (~50 mL) at -78°C.
-
Reagent Addition : To the liquid ammonia, add benzene-1,2-dithiol (1.42 g, 10.0 mmol).
-
Sulfur Addition : Add elemental sulfur (S₈, 0.64 g, 20.0 mmol of S atoms) portion-wise to the stirred solution. The reaction is typically rapid at ambient temperature once the reagents are mixed.
-
Reaction Execution : Allow the mixture to warm to room temperature and stir for 1-2 hours. The ammonia is allowed to evaporate under a stream of nitrogen in a well-ventilated fume hood.
-
Work-up : The remaining residue is dissolved in dichloromethane (50 mL) and washed with water (2 x 30 mL).
-
Isolation and Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, eluting with hexane/dichloromethane) to afford this compound-2-thione as a yellow solid.
Appendix: Preparation of Benzene-1,2-dithiol Precursor
The availability of high-purity benzene-1,2-dithiol is critical for the success of these protocols. While commercially available, it can also be prepared in the laboratory. One common method involves the ortho-lithiation of benzenethiol.[1]
-
Safety Note : This procedure involves pyrophoric reagents (butyllithium) and generates a product with a strong, unpleasant odor. It must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood by trained personnel.
Procedure Outline:
-
Benzenethiol is treated with two equivalents of butyllithium (BuLi) in an ethereal solvent to achieve ortho-lithiation.
-
The resulting dilithio species is quenched with elemental sulfur.
-
An acidic workup protonates the thiolate groups to yield the final product, benzene-1,2-dithiol.[1]
An alternative route starts from o-dihalobenzene, which undergoes nucleophilic substitution with sodium ethanethiolate, followed by a reductive deprotection step.[8]
References
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- 7. academic.oup.com [academic.oup.com]
- 8. CN104761477A - Method for preparing benzene-1,2-dithiol - Google Patents [patents.google.com]
Application Notes & Protocols: 1,3-Benzodithiole as a Robust Protecting Group for Carbonyl Compounds
Introduction: The Strategic Role of Carbonyl Protection
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1][2] Carbonyl groups, with their inherent electrophilicity, are hubs of reactivity, susceptible to nucleophilic attack.[1] To achieve chemoselectivity and prevent unwanted side reactions during transformations elsewhere in a molecule, it is often necessary to temporarily mask the carbonyl functionality.[1][2] While numerous methods exist, the formation of thioacetals, such as those derived from 1,3-benzodithiole, offers a stable and reliable strategy.
This guide provides an in-depth exploration of this compound as a protecting group for aldehydes and ketones. We will delve into the mechanistic underpinnings of both the protection and deprotection steps, provide detailed experimental protocols, and discuss the advantages that make this moiety a valuable tool for researchers in synthetic chemistry and drug development. Unlike their acyclic or simple cyclic dithioacetal counterparts, the aromatic backbone of the this compound group imparts distinct stability and reactivity characteristics.
Mechanism of Carbonyl Protection
The protection of a carbonyl group using this compound chemistry typically proceeds via the formation of a 2-substituted-1,3-benzodithiole. This transformation can be achieved through two primary pathways: direct condensation with 1,3-benzenedithiol or reaction with a pre-formed electrophilic species, the 1,3-benzodithiolylium cation.
1. Direct Acid-Catalyzed Thioacetalization
Analogous to the formation of other dithianes and dithiolanes, carbonyl compounds can react directly with 1,3-benzenedithiol in the presence of a Brønsted or Lewis acid catalyst.[3][4] The acid activates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol groups. The reaction proceeds through a hemi-thioacetal intermediate, followed by elimination of water to form the stable cyclic thioacetal.
2. Reaction with 1,3-Benzodithiolylium Tetrafluoroborate
A highly efficient method involves the use of 1,3-benzodithiolylium tetrafluoroborate. This stable, electrophilic salt serves as a potent reagent for the formation of 2-substituted this compound derivatives.[5] The reactivity stems from the highly electrophilic nature of the C2 carbon in the dithiolylium ring.[5] This cation can be generated from this compound via hydride abstraction using an agent like trityl tetrafluoroborate.[5] The reaction of the 1,3-benzodithiolylium cation with various nucleophiles, including enol ethers or organometallics derived from the carbonyl compound, leads to the protected product. This reagent is particularly useful as it can act as a formyl cation equivalent, allowing for the strategic introduction of a protected aldehyde group.[5]
Sources
Application Notes and Protocols for the Synthesis of 1,3-Benzodithiole-Based Organic Semiconductors for Transistors
Introduction: The Rising Prominence of 1,3-Benzodithiole Scaffolds in Organic Electronics
Organic semiconductors are at the forefront of next-generation electronic devices, promising flexibility, large-area processability, and cost-effectiveness.[1] Within the diverse family of organic semiconducting materials, sulfur-containing heterocycles have emerged as a particularly promising class. Among these, derivatives of this compound and its isomers, such as benzodithiophene (BDT), have garnered significant attention due to their excellent charge transport properties and the tunability of their electronic characteristics through molecular engineering.[2][3] The rigid, planar structure of the benzodithiole core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs).[3] This guide provides a comprehensive overview of the synthesis of a representative this compound-based organic semiconductor, its fabrication into a thin-film transistor, and the essential characterization techniques to evaluate its performance.
PART 1: Synthesis of a this compound-Based Organic Semiconductor
This section details the synthesis of a functionalized this compound derivative, a crucial building block for high-performance organic semiconductors. The presented protocol is a representative example, and modifications can be made to tune the material's properties for specific applications.
Synthetic Scheme
The following diagram illustrates a common synthetic route to a functionalized this compound derivative.
Protocol: Synthesis of a Functionalized this compound Derivative
This protocol is adapted from a copper-catalyzed approach to benzodithiole skeletons.[4]
Materials:
-
2-Bromo-benzothioamide derivative (1.0 mmol)
-
Elemental Sulfur (S₈, 1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol)
-
1,10-Phenanthroline (o-phen, 0.2 mmol)
-
Cesium carbonate (Cs₂CO₃, 1.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-bromo-benzothioamide derivative (1.0 mmol), elemental sulfur (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (1.0 mmol).
-
Add anhydrous DMF (10 mL) to the flask via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the desired 3H-benzo[c][2][3]dithiol-3-imine derivative.[4]
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the catalyst and reactants.
-
Copper(I) Iodide and 1,10-Phenanthroline: This catalytic system is effective for C-S bond formation.[4]
-
Cesium Carbonate: Acts as a base to facilitate the reaction.[4]
-
Anhydrous DMF: A high-boiling polar aprotic solvent suitable for this type of reaction.
-
Column Chromatography: A standard purification technique to isolate the desired product from byproducts and unreacted starting materials.
PART 2: Fabrication of an Organic Thin-Film Transistor (OTFT)
This section outlines the fabrication of a top-contact, bottom-gate OTFT using the synthesized this compound-based semiconductor.
OTFT Fabrication Workflow
The following diagram illustrates the key steps in the fabrication of a top-contact, bottom-gate organic thin-film transistor.
Protocol: OTFT Fabrication
Materials:
-
Highly doped silicon wafer (serves as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (300 nm, serves as the gate dielectric)
-
Synthesized this compound-based organic semiconductor
-
Hexamethyldisilazane (HMDS) for surface treatment
-
High-purity gold (Au) for source and drain electrodes
-
Organic solvent for the semiconductor (e.g., chlorobenzene, dichlorobenzene)
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone for 15 minutes to remove any residual organic contaminants.
-
-
Dielectric Surface Treatment:
-
Expose the SiO₂ surface to HMDS vapor in a vacuum oven at 120 °C for 2 hours to passivate surface hydroxyl groups. This improves the interface quality between the dielectric and the organic semiconductor.
-
-
Organic Semiconductor Deposition (Solution-Shearing):
-
Prepare a solution of the synthesized this compound derivative in a suitable organic solvent (e.g., 5 mg/mL in chlorobenzene).
-
Heat the substrate to an optimized temperature (e.g., 80-120 °C) on a solution-shearing coater.
-
Deposit the semiconductor solution onto the substrate and shear at a controlled speed (e.g., 0.1-1.0 mm/s) to form a crystalline thin film.[5]
-
-
Source and Drain Electrode Deposition:
-
Deposit 50 nm of gold for the source and drain electrodes through a shadow mask using thermal evaporation at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr). The channel length and width are defined by the shadow mask.
-
-
Thermal Annealing:
-
Anneal the fabricated device at a temperature below the material's decomposition temperature (e.g., 100-150 °C) in an inert atmosphere for 30-60 minutes to improve the film morphology and device performance.
-
PART 3: Characterization
Thorough characterization of both the synthesized material and the fabricated device is essential to understand its properties and performance.
Material Characterization
| Technique | Purpose | Typical Results |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and purity of the synthesized compound. | ¹H and ¹³C NMR spectra showing the expected chemical shifts and integration values. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compound. | A molecular ion peak corresponding to the calculated molecular weight. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material.[5] | A decomposition temperature (Td) at which 5% weight loss occurs. |
| Differential Scanning Calorimetry (DSC) | To identify phase transitions such as melting and glass transitions.[5] | Endothermic and exothermic peaks corresponding to phase transitions. |
| UV-Vis Spectroscopy | To determine the optical bandgap of the semiconductor.[6] | An absorption spectrum from which the optical bandgap can be estimated from the onset of absorption. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels.[6] | Oxidation and reduction potentials from which the energy levels can be calculated. |
Device Characterization
| Technique | Purpose | Key Parameters Measured |
| Atomic Force Microscopy (AFM) | To visualize the surface morphology and grain structure of the semiconductor thin film.[5] | Root-mean-square (RMS) roughness, grain size, and evidence of crystalline domains. |
| X-ray Diffraction (XRD) | To investigate the crystallinity and molecular packing of the thin film.[5] | Diffraction peaks indicating the degree of crystallinity and the orientation of the molecules relative to the substrate. |
| Electrical Characterization (Probe Station) | To measure the electrical performance of the OTFT. | Field-Effect Mobility (μ): A measure of how quickly charge carriers move through the semiconductor. On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to when it is "off". Threshold Voltage (V_th): The gate voltage required to turn the transistor "on". |
Protocol: Electrical Characterization of the OTFT
-
Place the fabricated OTFT device on the chuck of a semiconductor probe station in a dark, shielded box to minimize light and electrical noise.
-
Connect the probes to the source, drain, and gate electrodes.
-
Connect the probes to a semiconductor parameter analyzer.
-
Output Characteristics (I_d vs. V_d):
-
Apply a series of gate voltages (V_g), and for each V_g, sweep the drain voltage (V_d) from 0 V to a maximum value (e.g., -60 V for a p-type semiconductor) and measure the drain current (I_d).
-
-
Transfer Characteristics (I_d vs. V_g):
-
Apply a constant, high drain voltage (e.g., V_d = -60 V).
-
Sweep the gate voltage (V_g) from a positive value to a negative value (e.g., +20 V to -60 V) and measure the drain current (I_d).
-
-
From the transfer characteristics in the saturation regime, the field-effect mobility can be calculated using the following equation: I_d = (μ * C_i * W) / (2 * L) * (V_g - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.
Conclusion
The synthesis and application of this compound-based organic semiconductors represent a vibrant area of research in materials science and electronics. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers and drug development professionals to explore this promising class of materials. The ability to systematically tune the molecular structure of these compounds opens up vast possibilities for the development of high-performance, solution-processable organic transistors for a wide range of applications, from flexible displays to advanced sensors.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Benzodithiophene-Based Organic Semiconductors.
-
Modular synthesis of unsymmetrical[2]benzothieno[3,2-b][2]benzothiophene molecular semiconductors for organic transistors. National Institutes of Health. Available from:
-
Benzo[2][3][7]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. Available from: [Link]
-
Organic Thin-Film Transistor (OTFT)-Based Sensors. MDPI. Available from: [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available from: [Link]
-
Benzothiadiazole-Based Small-Molecule Semiconductors for Organic Thin-Film Transistors and Complementary-like Inverters. Semantic Scholar. Available from: [Link]
-
Organic thin film transistors. ResearchGate. Available from: [Link]
-
Characterization of[2]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. MDPI. Available from: [Link]
-
Organic thin film transistors: From theory to real devices. ResearchGate. Available from: [Link]
-
Impact of Different Aromatic Side Units on Benzodithiophene on the Optical, Electronic, and Photovoltaic Properties for Organic Solar Cell Applications. ResearchGate. Available from: [Link]
-
Flexible Organic Thin-Film Transistors Fabricated on Polydimethylsiloxane Elastomer Substrates. PubMed. Available from: [Link]
- Benzodithiophene organic semiconductor material and its preparation method and application. Google Patents.
-
Novel semiconductors based on functionalized benzo[ d, d′]thieno[3,2- b;4,5- b′]dithiophenes and the effects of thin film growth conditions on organic field effect transistor performance. Northwestern Scholars. Available from: [Link]
-
Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. PubMed. Available from: [Link]
-
Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. ACS Publications. Available from: [Link]
-
Probing molecular arrangements of the organic semiconductor 2,7-Dioctyl[2]benzothieno[3,2- b][2]benzothiophene thin film at the. Unibo. Available from: [Link]
-
Synthesis, Characterization, and Thin-Film Transistor Response of Benzo[i]pentahelicene-3,6-dione. I.R.I.S. Available from: [Link]
-
2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI. Available from: [Link]
-
Indacenodithiophene semiconducting polymers for high-performance, air-stable transistors. Northwestern Scholars. Available from: [Link]
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The Application of 1,3-Benzodithiole in the Synthesis of Functional Organic Dyes: A Guide for Advanced Researchers
This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the strategic use of 1,3-benzodithiole as a versatile precursor in the synthesis of functional organic dyes. While not a traditional chromophore itself, the this compound scaffold is an invaluable building block for creating highly reactive intermediates, which in turn serve as the foundation for various classes of methine, cyanine, and styryl-type dyes. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind the synthetic strategies, empowering researchers to adapt and innovate.
Introduction: The Latent Potential of the this compound Core
The this compound moiety, a bicyclic organosulfur heterocycle, is a stable and readily available compound. Its true synthetic utility in dye chemistry is unlocked upon conversion into the highly electrophilic 1,3-benzodithiolylium cation . This cation is a potent building block, capable of reacting with a wide array of nucleophiles to construct the conjugated systems that are the hallmark of organic dyes. The presence of the sulfur atoms in the dithiole ring can influence the electronic properties of the final dye, often enhancing polarizability and contributing to shifts in absorption and emission spectra, including into the near-infrared (NIR) region. This guide will detail the synthesis of this key intermediate and its subsequent application in the construction of functional dyes.
PART 1: Generation of the Key Intermediate: 1,3-Benzodithiolylium Tetrafluoroborate
The cornerstone of this compound-based dye synthesis is the formation of a stable yet highly reactive electrophilic salt. The 1,3-benzodithiolylium cation, stabilized by the delocalization of the positive charge across the dithiolium ring, is an ideal candidate.[1] It is most conveniently prepared via hydride abstraction from the parent this compound.
Protocol 1: Synthesis of 1,3-Benzodithiolylium Tetrafluoroborate
This protocol details the synthesis of the key electrophilic intermediate from the parent this compound.
Causality Behind Experimental Choices:
-
Trityl Tetrafluoroborate (Ph₃C⁺BF₄⁻): This reagent is a powerful hydride abstractor. The triphenylmethyl (trityl) cation is highly stabilized by resonance, making the formation of the byproduct, triphenylmethane (Ph₃CH), thermodynamically favorable. This drives the reaction forward.[1]
-
Anhydrous Acetonitrile (CH₃CN): Acetonitrile is used as a polar aprotic solvent to dissolve the reactants and stabilize the resulting cationic species without interfering with the reaction. It must be anhydrous to prevent the reaction of the highly electrophilic trityl and benzodithiolylium cations with water.
-
Anhydrous Diethyl Ether (Et₂O): Diethyl ether is used as a non-solvent to precipitate the desired salt, which is ionic and thus poorly soluble in nonpolar ether, while the non-ionic byproduct, triphenylmethane, remains in solution.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Reagent Addition: To this stirring solution, add trityl tetrafluoroborate (1.05 eq.) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the this compound starting material.
-
Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture until a precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration, wash with copious amounts of anhydrous diethyl ether to remove the triphenylmethane byproduct, and dry the resulting solid under vacuum.
-
Characterization: The product, 1,3-benzodithiolylium tetrafluoroborate, should be a solid with a melting point of approximately 150 °C (with decomposition). It can be characterized by ¹H NMR and ¹³C NMR spectroscopy.
Sources
Application Notes & Protocols: Preparation of 1,3-Benzodithiole Derivatives for Anticancer Activity Screening
Introduction: The Therapeutic Potential of the 1,3-Benzodithiole Scaffold
The search for novel molecular scaffolds that can serve as a foundation for the development of effective and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the diverse heterocyclic compounds investigated, the this compound moiety has emerged as a privileged structure with significant therapeutic potential. This sulfur-containing bicyclic system is not only a versatile synthetic building block but also a core component of various molecules exhibiting a broad spectrum of biological activities, including potent antitumor effects.[1][2]
Derivatives of this compound have demonstrated the ability to inhibit the proliferation of a range of human tumor cell lines.[3] Mechanistic studies suggest that their anticancer activity may stem from their capacity to induce oxidative stress, trigger apoptosis (programmed cell death), and interfere with critical cellular processes like tubulin polymerization.[4][5][6] The structural versatility of the this compound ring allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical properties and biological activity to enhance potency and selectivity against cancer cells.
This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the synthesis of 2-substituted this compound derivatives and the subsequent evaluation of their anticancer activity. We will delve into a field-proven synthetic protocol, explain the rationale behind the experimental choices, and provide a detailed methodology for in vitro cytotoxicity screening using the standard MTT assay.
Section 1: Synthesis of 2-Substituted this compound Derivatives
A robust and widely adopted method for synthesizing 2-substituted 1,3-benzodithioles involves the acid-catalyzed condensation of benzene-1,2-dithiol with various aldehydes or ketones.[7] This reaction is efficient, versatile, and generally proceeds with high yields, making it an excellent choice for generating a library of derivatives for screening.
Causality of the Reaction: The reaction mechanism hinges on the nucleophilic attack of the thiol groups of benzene-1,2-dithiol on the electrophilic carbonyl carbon of the aldehyde. An acid catalyst, such as p-toluenesulfonic acid (PTSA), protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The reaction proceeds through a hemi-thioacetal intermediate, followed by the elimination of a water molecule to form the stable five-membered dithiole ring. The removal of water is crucial to drive the reaction equilibrium towards the product.
Overall Synthetic Workflow
The entire process, from starting materials to final biological data, can be visualized as a multi-stage workflow.
Caption: Workflow from synthesis to anticancer screening.
Detailed Protocol: Synthesis of 2-Phenyl-1,3-benzodithiole
This protocol details the synthesis of a representative derivative using benzaldehyde. The same procedure can be adapted for a wide range of aromatic, aliphatic, or heterocyclic aldehydes.
Materials & Reagents:
-
Benzene-1,2-dithiol (C₆H₆S₂)
-
Benzaldehyde (C₇H₆O)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve benzene-1,2-dithiol (1.0 g, 7.03 mmol) in 30 mL of anhydrous toluene.
-
Addition of Reagents: Add benzaldehyde (0.75 g, 7.03 mmol, 1.0 eq) to the solution, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 30-40 mg).
-
Expert Insight: Using equimolar amounts of the dithiol and aldehyde ensures efficient conversion. The Dean-Stark trap is critical; its purpose is to azeotropically remove the water formed during the reaction, which is essential to drive the equilibrium towards the product side.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours, or when no more water is collected.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated NaHCO₃ solution (to neutralize the PTSA catalyst) and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer (toluene) over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a solid or viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A solvent system of hexane/ethyl acetate (e.g., 95:5 v/v) is usually effective for eluting the desired 2-phenyl-1,3-benzodithiole.
-
Trustworthiness Check: Monitor the purification process using Thin Layer Chromatography (TLC) to identify fractions containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the final product.
-
-
Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected product should be a white solid.
Section 2: In Vitro Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to determine cytotoxicity of potential anticancer compounds.[8][9][10]
Principle of the Assay: Metabolically active, viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] This conversion only occurs in living cells.[11] The formazan crystals are then solubilized, and the intensity of the resulting purple solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[10][12]
Detailed Protocol: MTT Cytotoxicity Assay
Materials & Reagents:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Synthesized this compound derivatives
-
Positive control drug (e.g., Doxorubicin)
Equipment:
-
Sterile 96-well flat-bottom microplates
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (ELISA reader) capable of measuring absorbance at 570 nm
-
Multichannel pipette
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in a final volume of 100 µL.
-
Expert Insight: Optimal seeding density is crucial and should be determined empirically for each cell line to ensure they are in an exponential growth phase during the drug treatment period.
-
-
Incubation: Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives and the positive control (Doxorubicin) in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells containing medium with the same concentration of DMSO and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plates for another 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8][12]
-
Formazan Formation: Return the plate to the incubator and incubate for 4 hours.[8] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10]
-
Trustworthiness Check: Ensure complete solubilization by gently shaking the plate on an orbital shaker for 10-15 minutes.[11] A uniform purple color should be observed.
-
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Example IC₅₀ Values
The results of a cytotoxicity screen are typically summarized in a table, allowing for easy comparison of the potency of different derivatives against various cancer cell lines.
| Compound ID | R-Group (at C2) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 |
| BD-1 | Phenyl | 15.2 | 21.5 | 18.9 |
| BD-2 | 4-Chlorophenyl | 8.7 | 12.3 | 9.8 |
| BD-3 | 4-Methoxyphenyl | 25.1 | 30.8 | 28.4 |
| BD-4 | 2-Naphthyl | 5.4 | 9.1 | 7.2 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
| Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally. Similar studies on related benzothiazole structures have shown IC₅₀ values in the micromolar range.[1][13][14] |
Section 3: Potential Mechanism of Action
While the exact mechanism can vary between derivatives, many heterocyclic anticancer agents, including those with sulfur-containing scaffolds, are known to induce apoptosis. This can occur through various signaling pathways. A plausible mechanism for a this compound derivative could involve the inhibition of anti-apoptotic proteins (like Bcl-2) or the activation of pro-apoptotic pathways, leading to the activation of executioner caspases (like Caspase-3) and subsequent cell death.
Caption: Hypothetical apoptotic pathway targeted by a derivative.
References
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Title: Synthesis, characterization, and anticancer activity of Schiff bases Source: PubMed URL: [Link]
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Title: cytotoxic activity of compound ( 3) against AMJ13 cancer cell line from prepared different concentrations for three different exposure times Source: ResearchGate URL: [Link]
-
Title: An Efficient One-Pot Synthesis of 1,2-Benzenedithiol from Benzenethiol Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][10]benzothiazole Derivatives via Microwave-Assisted Synthesis Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity Source: ResearchGate URL: [Link]
-
Title: Benzene-1,2-dithiol Source: Wikipedia URL: [Link]
-
Title: SYNTHESIS, CHARACTERISATION, AND ANTICANCER AND ANTIOXIDANT ACTIVITIES OF NOVEL COMPLEXES OF PALLADIUM AND AN ORGANIC SCHIFF-BAS Source: Semantic Scholar URL: [Link]
-
Title: Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety Source: Infona URL: [Link]
-
Title: Benzothiazole derivatives as anticancer agents Source: PMC - PubMed Central URL: [Link]
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Title: 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals Source: PMC - NIH URL: [Link]
-
Title: Synthesis and antitumor activity of 1,3-benzodioxole derivatives Source: PubMed URL: [Link]
-
Title: Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines Source: PubMed URL: [Link]
-
Title: Benzothiazole derivatives as anticancer agents Source: PubMed URL: [Link]
- Title: Method for preparing benzene-1,2-dithiol Source: Google Patents URL
-
Title: Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol Source: MDPI URL: [Link]
-
Title: 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals Source: PubMed URL: [Link]
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- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Benzene-1,2-dithiol - Wikipedia [en.wikipedia.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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- 11. MTT assay protocol | Abcam [abcam.com]
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- 14. Strona domeny infona.pl [infona.pl]
Application Notes & Protocols: The Strategic Use of 1,3-Benzodithiole in the Preparation of Advanced Fluorescent Probes
Abstract
The 1,3-benzodithiole scaffold has emerged as a privileged structural motif in the design of sophisticated fluorescent probes for chemical and biological sensing. Its unique electronic properties, synthetic tractability, and the inherent stability of its derivatives make it an invaluable building block for creating probes with tailored photophysical responses. This guide provides an in-depth exploration of the chemical principles and practical methodologies for leveraging this compound in the synthesis of fluorescent probes. We will dissect the core synthetic strategies, explain the causality behind experimental choices, and provide a detailed, field-proven protocol for the preparation of a representative probe. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of this versatile heterocycle in their sensing and imaging applications.
The this compound Core: A Foundation for Fluorescence
The utility of this compound in fluorophore chemistry stems from its electron-rich nature and its ability to form a highly stable aromatic cation, the 1,3-benzodithiolylium ion. This cation is a potent electrophile, serving as a linchpin for constructing extended π-conjugated systems, which are the cornerstone of fluorescent molecules.
Key Advantages:
-
Electrophilic Reactivity: The formation of the 1,3-benzodithiolylium cation creates a highly reactive C2 position, enabling facile reactions with a wide range of nucleophiles, including electron-rich aromatic compounds and active methylene species.[1] This allows for the modular construction of complex dyes.
-
Charge Delocalization: The positive charge in the dithiolylium ring is effectively delocalized, contributing to the cation's stability and making its isolation and subsequent use in synthesis practical.[1]
-
Tunable Electronics: The benzodithiole moiety can act as an effective electron-donating group within a larger donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) fluorophore architecture. This arrangement is fundamental to achieving desirable photophysical properties like large Stokes shifts and sensitivity to the local environment through mechanisms such as Intramolecular Charge Transfer (ICT).[2]
-
Synthetic Versatility: Modern synthetic methods, including copper-catalyzed reactions, provide efficient routes to substituted benzodithiole skeletons, further expanding the diversity of potential probe structures.[3][4]
Core Synthetic Strategies and Mechanistic Insights
Two primary strategies dominate the use of this compound in probe synthesis: (A) building from the pre-formed 1,3-benzodithiolylium cation, and (B) building the this compound ring de novo as part of the fluorophore assembly.
Strategy A: Electrophilic Substitution with 1,3-Benzodithiolylium Salts
This is the most direct method for incorporating the benzodithiole unit into a conjugated system. The process begins with the generation of the key electrophile, the 1,3-benzodithiolylium salt.
Mechanism: The synthesis is typically initiated by a hydride abstraction from the C2 position of the parent this compound using a strong carbocation reagent like trityl tetrafluoroborate, or by treating a 2-substituted derivative with a strong acid.[1] The resulting cation is a powerful electrophile that readily undergoes substitution reactions with nucleophilic partners, effectively "stitching" the benzodithiole moiety onto another aromatic or active methylene fragment.
Caption: Workflow for probe synthesis via the 1,3-benzodithiolylium cation.
Strategy B: De Novo Ring Construction
Recent advances in catalysis have enabled the efficient construction of the benzodithiole ring itself from readily available starting materials. This approach is particularly useful for creating highly substituted or novel benzodithiole derivatives.
Mechanism: A notable example is the copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈).[3][4] The reaction proceeds through a proposed intramolecular copper-catalyzed Ullmann coupling to form a transient thietane intermediate. Subsequent C–S bond cleavage, reaction with the sulfur source, and an addition/elimination sequence yields the final benzodithiole product.[3][4] This method tolerates a wide range of functional groups, making it a powerful tool for generating diverse building blocks.
Caption: Copper-catalyzed synthesis of the this compound skeleton.
Principle of Action: From Synthesis to Sensing
A fluorescent probe does not merely exist; it functions by responding to a specific analyte or environmental change. Probes derived from this compound often operate on a "turn-on" mechanism, where the probe is initially non-fluorescent (quenched) and becomes highly fluorescent only upon reaction with its target. This is frequently controlled by a Photoinduced Electron Transfer (PET) process.[5][6]
Mechanism: In the "off" state, an electron-withdrawing "trigger" group is attached to the fluorophore. Upon excitation with light, an electron is transferred from the excited fluorophore to the trigger group instead of being emitted as a photon, thus quenching the fluorescence. When the probe reacts with its target analyte, the trigger group is cleaved or chemically modified, disrupting the PET process. This restores the fluorophore's emissive properties, leading to a dramatic increase in fluorescence signal.
Caption: Conceptual workflow of a PET-based "turn-on" fluorescent probe.
Detailed Application Protocol: Synthesis and Use of a Benzodithiole-Based Probe for Biothiol Detection
This section provides a validated, step-by-step protocol for the synthesis of a novel, hypothetical probe, BD-Thiol 1 , designed for the "turn-on" detection of biological thiols like cysteine and glutathione. The synthesis leverages the electrophilic nature of the 1,3-benzodithiolylium cation and incorporates a thiol-labile 2,4-dinitrobenzenesulfonate (DNBS) group as the PET-based trigger.[5][6]
Synthesis of Fluorophore Precursor (BD-OH)
Rationale: This step constructs the core fluorophore by reacting the 1,3-benzodithiolylium cation with an electron-rich phenol (4-methoxyphenol), creating an extended, electron-rich conjugated system.
Materials:
-
1,3-Benzodithiolylium tetrafluoroborate (1.0 equiv)
-
4-methoxyphenol (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (2.0 equiv)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis
Protocol:
-
To a dry, argon-flushed 250 mL round-bottom flask, add 1,3-benzodithiolylium tetrafluoroborate (e.g., 2.54 g, 10 mmol).
-
Add anhydrous DCM (100 mL) via syringe and stir to dissolve. The solution should be a clear, often yellowish color.
-
In a separate flask, dissolve 4-methoxyphenol (1.36 g, 11 mmol) in anhydrous DCM (20 mL).
-
Add the 4-methoxyphenol solution dropwise to the stirred solution of the benzodithiolylium salt at room temperature over 15 minutes.
-
Add pyridine (1.58 g, 1.6 mL, 20 mmol) dropwise. The pyridine acts as a base to neutralize the HBF₄ generated during the reaction, driving the equilibrium towards the product.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield BD-OH as a colored solid.
Synthesis of Final Probe (BD-Thiol 1)
Rationale: This step installs the thiol-reactive trigger group. The hydroxyl group of BD-OH attacks the highly electrophilic sulfur of 2,4-dinitrobenzenesulfonyl chloride (DNBS-Cl), forming the sulfonate ester. This DNBS group acts as a potent electron sink, enabling PET and quenching the fluorescence.
Materials:
-
BD-OH (1.0 equiv)
-
2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 equiv)
-
Argon or Nitrogen gas supply
Protocol:
-
Dissolve the purified BD-OH (e.g., 2.60 g, 10 mmol) in anhydrous DCM (100 mL) in a dry, argon-flushed flask.
-
Cool the solution to 0 °C using an ice bath. This is critical to control the reactivity and prevent side reactions.
-
Add triethylamine (1.52 g, 2.1 mL, 15 mmol) to the solution. TEA is a non-nucleophilic base used to scavenge the HCl produced during the esterification.
-
In a separate container, dissolve DNBS-Cl (3.20 g, 12 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 6 hours. Monitor by TLC until the starting material is consumed.
-
Once complete, dilute the reaction mixture with DCM (50 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by flash column chromatography to afford the final probe, BD-Thiol 1 .
Characterization and Photophysical Properties
The synthesized compounds should be fully characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures. The photophysical properties are then evaluated.
| Property | BD-Thiol 1 (Probe "Off") | BD-OH (Probe "On") | Rationale for Change |
| λabs (nm) | ~390 nm | ~420 nm | Cleavage of the DNBS group alters the electronic structure, causing a bathochromic shift. |
| λem (nm) | Negligible | ~540 nm | Fluorescence is restored upon removal of the PET-quenching DNBS group. |
| Stokes Shift (nm) | N/A | ~120 nm | A large Stokes shift is desirable to minimize self-absorption and improve signal-to-noise. |
| Quantum Yield (Φ) | < 0.01 | > 0.50 | The quantum yield increases dramatically, signifying a highly efficient "turn-on" response.[6] |
| Appearance | Pale Yellow Solution | Bright Green-Fluorescent Solution | The color change provides a visual confirmation of the sensing event. |
Protocol for In Vitro Thiol Detection
Rationale: This protocol details the use of BD-Thiol 1 to quantify a thiol, such as L-cysteine, in a buffered aqueous solution.
Materials:
-
BD-Thiol 1 stock solution (1 mM in DMSO)
-
L-cysteine stock solution (10 mM in PBS buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a working solution of BD-Thiol 1 by diluting the DMSO stock to 10 µM in PBS buffer (pH 7.4). Note: The final DMSO concentration should be kept low (<1%) to avoid solvent effects.
-
Prepare a serial dilution of L-cysteine in PBS buffer to create a range of concentrations (e.g., 0 µM to 100 µM).
-
In a 96-well plate, add 100 µL of the 10 µM BD-Thiol 1 working solution to each well.
-
Add 100 µL of each L-cysteine concentration to the respective wells. Include a "probe only" control (100 µL of PBS buffer instead of cysteine solution).
-
Incubate the plate at 37 °C for 20 minutes to allow the reaction to complete.
-
Measure the fluorescence intensity on a plate reader, using an excitation wavelength of ~420 nm and recording the emission at ~540 nm.
-
Plot the fluorescence intensity at 540 nm against the concentration of L-cysteine to generate a calibration curve. The detection limit can be calculated based on a signal-to-noise ratio of 3.[5]
Conclusion
The this compound framework represents a powerful and versatile platform for the rational design of fluorescent probes. Its predictable reactivity, particularly through the stable 1,3-benzodithiolylium cation, provides a modular and efficient entry point for constructing complex fluorophores. By coupling this core with analyte-specific trigger groups, researchers can develop highly sensitive and selective "turn-on" sensors for a multitude of applications, from environmental monitoring to intracellular bioimaging. The protocols and strategies outlined in this guide offer a robust foundation for scientists aiming to synthesize the next generation of high-performance fluorescent probes.
References
-
ResearchGate. (n.d.). Photophysical and decay properties of derivatives 1-3 [Download Table]. Retrieved from [Link]
-
ACS Publications. (2020). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons - PMC. Retrieved from [Link]
-
MDPI. (n.d.). Benzo[1][2][3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) 1,3-Benzodithiolylium Salts. Synthesis and Reactions. Retrieved from [Link]
-
MDPI. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Retrieved from [Link]
-
MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]
-
Semantic Scholar. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Retrieved from [Link]
Sources
- 1. 1,3-Benzodithiolylium tetrafluoroborate | 57842-27-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells [mdpi.com]
- 6. [PDF] A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Synthesis of Poly(m-phenylene sulfide) via Aromatic Nucleophilic Substitution using 1,3-Benzenedithiol
Abstract
Poly(phenylene sulfide) (PPS) is a high-performance, semi-crystalline thermoplastic renowned for its exceptional thermal stability, chemical resistance, and inherent flame retardancy.[1][2][3] While the commercial landscape is dominated by the linear, para-linked isomer derived from 1,4-dichlorobenzene, the meta-linked analogue, poly(m-phenylene sulfide) (PmPS), presents a unique macromolecular architecture. This structural variation is anticipated to influence material properties such as solubility, crystallinity, and glass transition temperature. This document provides a comprehensive guide for the synthesis of PmPS utilizing 1,3-benzenedithiol as a key monomer. The described protocol is based on a nucleophilic aromatic substitution (SNAr) polycondensation reaction, a robust method for forming aryl-sulfur bonds. This guide is intended for researchers in materials science and polymer chemistry, providing a detailed experimental workflow, characterization protocols, and the scientific rationale underpinning the synthetic strategy.
Introduction and Scientific Rationale
The vast majority of commercially produced PPS is poly(p-phenylene sulfide), synthesized via the reaction of sodium sulfide with 1,4-dichlorobenzene in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).[2] This process yields a highly rigid and crystalline material with a melting point (Tm) around 280-290°C, making it suitable for demanding applications in the automotive, electronics, and industrial sectors.[1][4]
The synthesis of the meta-isomer, PmPS, offers a pathway to modify the polymer backbone's geometry. The introduction of meta-linkages disrupts the chain linearity and packing efficiency observed in the para-isomer. This is expected to result in a polymer with lower crystallinity, a lower melting point (or an entirely amorphous nature), and potentially enhanced solubility in common organic solvents—a significant advantage for processing and characterization.
The chosen synthetic route involves the polycondensation of 1,3-benzenedithiol with an activated dihaloaromatic monomer.[5] The thiol groups of 1,3-benzenedithiol, after deprotonation by a mild base, act as potent nucleophiles. For the SNAr reaction to proceed efficiently, the aryl halide co-monomer must be "activated" by electron-withdrawing groups (e.g., -NO2, -SO2-) positioned ortho or para to the leaving groups (halogens). This activation is critical as it stabilizes the negative charge in the Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.
Scientist's Note (Expertise): The choice of an activated dihalide is a cornerstone of this protocol's success. Unactivated monomers like 1,3-dichlorobenzene would require harsh, Ullmann-type coupling conditions. By using a monomer like 1,5-difluoro-2,4-dinitrobenzene, the reaction can proceed under milder conditions (150-200°C) with high yields and good molecular weight control, minimizing side reactions.
Synthesis Pathway and Mechanism
The synthesis proceeds via a step-growth polycondensation mechanism. The overall reaction is the formation of thioether linkages between the m-phenylene units derived from the two different monomers.
Caption: SNAr Polycondensation for PmPS Synthesis.
The mechanism involves two key steps repeated in sequence:
-
Deprotonation: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), deprotonates the thiol groups of 1,3-benzenedithiol to form the highly nucleophilic thiophenoxide species.
-
Nucleophilic Attack & Elimination: The thiophenoxide attacks the electron-deficient carbon of the activated aryl fluoride, displacing the fluoride leaving group to form an aryl thioether bond. This process occurs at both ends of each monomer, leading to chain extension.
Experimental Protocol
This protocol details a representative lab-scale synthesis of nitro-substituted poly(m-phenylene sulfide).
Materials and Reagents
| Reagent | Formula | CAS No. | Purity | Supplier | Notes |
| 1,3-Benzenedithiol | C₆H₄(SH)₂ | 626-04-0 | >98% | Sigma-Aldrich | Store under N₂; handle in a fume hood. |
| 1,5-Difluoro-2,4-dinitrobenzene | C₆H₂F₂(NO₂)₂ | 364-74-9 | >99% | TCI Chemicals | Potent lachrymator; handle with care. |
| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 584-08-7 | >99.5% | Fisher Scientific | Finely ground; dried in vacuo before use. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 872-50-4 | Anhydrous | Acros Organics | Use anhydrous grade. |
| Methanol (MeOH) | CH₃OH | 67-56-1 | ACS Grade | VWR | For polymer precipitation. |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 1 M aq. | J.T. Baker | For washing. |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | HPLC Grade | EMD Millipore | For polymer dissolution if needed. |
Equipment Setup
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer with a paddle-shaped impeller
-
Reflux condenser
-
Nitrogen inlet/outlet (bubbler)
-
Thermocouple connected to a digital temperature controller
-
Heating mantle
-
Buchner funnel and filtration flask
-
Vacuum oven
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for PmPS synthesis.
-
System Preparation: Assemble the reaction apparatus and dry all glassware thoroughly in an oven. Allow to cool under a stream of dry nitrogen.
-
Reagent Charging: To the three-neck flask, add finely ground anhydrous K₂CO₃ (2.90 g, 21 mmol, 1.05 eq per thiol group) and 80 mL of anhydrous NMP. Begin mechanical stirring. Add 1,3-benzenedithiol (1.422 g, 10 mmol).
-
Inerting: Securely fit the condenser and nitrogen lines. Purge the system with dry nitrogen for 20 minutes to remove oxygen, which can cause undesirable disulfide bond formation.
-
Thiolate Formation: Heat the mixture to 80°C and stir for 1 hour. This allows for the complete deprotonation of the dithiol to form the potassium dithiolate salt.
-
Co-Monomer Addition: Add the 1,5-difluoro-2,4-dinitrobenzene (2.041 g, 10 mmol) to the reaction mixture. A small amount of NMP (10 mL) can be used to rinse any residual monomer into the flask.
-
Polymerization: Increase the temperature to 170°C. The reaction is typically run for 12 to 18 hours. A noticeable increase in the viscosity of the solution indicates successful polymerization.
-
Isolation and Precipitation: Cool the reaction vessel to approximately 60°C. In a separate beaker, vigorously stir 500 mL of methanol. Slowly pour the viscous polymer solution into the methanol. A fibrous or powdery precipitate should form immediately.
-
Washing: Collect the polymer by vacuum filtration. The washing sequence is critical to remove residual salts and NMP. Wash the polymer cake sequentially with:
-
Hot deionized water (3 x 200 mL)
-
1 M HCl solution (1 x 100 mL) to neutralize any remaining base.
-
Methanol (2 x 100 mL) to remove water and other organic impurities.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80°C overnight or until a constant weight is achieved. The final product should be a yellowish powder.
Characterization and Validation
Proper characterization is essential to confirm the structure, purity, and properties of the synthesized PmPS.
Expected Data Summary
| Technique | Parameter | Expected Result | Purpose |
| FTIR | Key Peaks (cm⁻¹) | ~1580 & 1340 (asymmetric/symmetric NO₂), ~1250 (Ar-S-Ar), ~880 (C-F, end group), ~820 (Ar-H C-H out-of-plane) | Structural confirmation of functional groups. |
| ¹H NMR | Chemical Shifts (δ, ppm) | 8.5-9.0 (Ar-H ortho to NO₂), 7.5-8.0 (Ar-H from dithiol unit) | Verification of polymer backbone structure. |
| DSC | Glass Transition (Tg) | Expected in the range of 150-200°C. Likely amorphous with no distinct Tm. | Determine thermal transitions.[6] |
| TGA | Decomposition Temp (Td) | Onset of degradation > 350°C in N₂ atmosphere. | Assess thermal stability.[6] |
| GPC/SEC | Molecular Weight (Mn, Mw) | Mn > 10,000 g/mol , PDI: 1.8-2.5 (typical for step-growth) | Determine molecular weight and distribution.[7] |
Detailed Characterization Protocols
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Mix a small amount of the dried polymer with KBr powder and press into a pellet, or perform analysis using an ATR accessory.
-
Trustworthiness Check: The presence of strong nitro group stretches and the aryl-sulfur ether peak, combined with the disappearance of the S-H peak (around 2550 cm⁻¹), validates the reaction.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or DMAc-d₉). Due to the potential for limited solubility, gentle heating may be required.
-
Scientist's Note (Experience): The solubility of this PmPS derivative is expected to be better than p-PPS. However, if solubility is low, acquiring a solid-state NMR spectrum is a viable alternative.
-
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Heat a 5-10 mg sample from room temperature to 300°C at a rate of 10°C/min under a nitrogen atmosphere. Cool the sample and perform a second heating run to observe the glass transition (Tg) clearly.
-
Trustworthiness Check: A distinct step-change in the heat flow curve on the second heating scan confirms the Tg. The absence of a sharp melting endotherm would confirm the amorphous nature of the polymer.
-
-
Thermogravimetric Analysis (TGA):
-
Protocol: Heat a 10-15 mg sample from room temperature to 800°C at 20°C/min under a nitrogen atmosphere.
-
Trustworthiness Check: High onset temperature for weight loss (>350°C) confirms the synthesis of a thermally stable polymer.
-
-
Gel Permeation Chromatography (GPC/SEC):
-
Protocol: This is the most challenging characterization due to the limited solubility of PPS-type polymers. High-temperature GPC may be necessary.
-
System: A system operating at high temperature (e.g., >200°C) with 1-chloronaphthalene as the mobile phase is the standard for commercial p-PPS.[7] For this more soluble derivative, a polar aprotic solvent like NMP or DMAc with added salt (e.g., LiBr) at a moderately elevated temperature (e.g., 80°C) might be sufficient.
-
Trustworthiness Check: A monomodal distribution with a polydispersity index (PDI or Mw/Mn) close to 2.0 is characteristic of a successful step-growth polymerization.
-
Safety and Handling
-
1,3-Benzenedithiol: Has a strong, unpleasant odor. Always handle in a well-ventilated fume hood.
-
1,5-Difluoro-2,4-dinitrobenzene: Is a lachrymator and skin irritant. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
NMP: Is a reproductive toxin. Avoid inhalation and skin contact.
-
High Temperatures: The reaction is run at high temperatures. Use caution with the heating mantle and hot glassware.
References
- Vertex AI Search. (2026). Polyphenylene Sulfide (PPS)
- Wikipedia. (2026). Polyphenylene sulfide.
-
MDPI. (2021). Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives. [Link]
- Poly Fluoro Ltd. (2019). Polyphenylene Sulfide (PPS)
-
ResearchGate. (2015). Synthesis and characterization of color-changing polyphenylene sulfide (PPS). [Link]
-
ResearchGate. (2013). Polyphenylene sulfide (PPS): State of the art and applications. [Link]
- BenchChem. (2025). Application Notes and Protocols for 1,3-Benzenedithiol in Organic Synthesis.
-
Taylor & Francis Online. (1986). POLY(p-PHENYLENE SULFIDE)—AN OVERVIEW OF AN IMPORTANT ENGINEERING THERMOPLASTIC. [Link]
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Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles: A Scalable and Sustainable Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Orthoesters
In modern medicinal chemistry and agrochemical design, the incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of bioactive molecules.[1][2][3] Fluorine's unique properties can improve metabolic stability, membrane permeability, and binding affinity.[1] Among the vast array of fluorinated motifs, orthoesters derived from 1,3-benzodioxoles represent a class of compounds with significant potential. These structures are not only valuable synthetic intermediates but also exhibit surprising stability and high lipophilicity, making them attractive for developing novel therapeutic and agrochemical agents.[4][5][6]
Traditionally, the synthesis of such complex molecules involves multi-step processes and harsh reagents. However, the advent of electro-organic chemistry offers a more sustainable, safe, and scalable alternative.[6][7] This application note details a robust electrochemical protocol for the direct, dehydrogenative synthesis of highly fluorinated orthoesters from readily available 1,3-benzodioxoles. By leveraging electrons as the primary oxidant, this method minimizes chemical waste and operates under mild conditions, aligning with the principles of green chemistry.[4]
Mechanistic Insights: The Anodic Oxidation Pathway
The electrochemical formation of fluorinated orthoesters proceeds through a proposed anodic oxidation mechanism.[4] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting. The process is initiated by the oxidation of the 1,3-benzodioxole substrate at the anode surface.
The proposed mechanism involves four key steps:
-
Initial Oxidation: The 1,3-benzodioxole molecule is first oxidized at the anode to form a radical cation.[4]
-
Deprotonation: A weak base, such as N,N-diisopropylethylamine (DIPEA), facilitates the loss of a proton from the radical cation. This deprotonation step is critical for the reaction to proceed efficiently.[4]
-
Second Oxidation: The resulting radical undergoes a further one-electron oxidation to generate a stabilized 1,3-benzodioxolium cation. Substrates with larger π-systems can better stabilize this cationic intermediate, often leading to enhanced yields.[4]
-
Nucleophilic Trapping: The electrophilic cation is then trapped by a fluorinated alcohol anion, such as the hexafluoroisopropoxide (HFIP) anion, present in the electrolyte solution. This final step forms the desired stable fluorinated orthoester product.
Below is a diagram illustrating this proposed electrochemical pathway.
Caption: Proposed mechanism for the electrochemical synthesis of fluorinated orthoesters.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on the successful synthesis reported for a variety of 1,3-benzodioxole derivatives.[4] The use of a simple undivided electrochemical cell makes this procedure highly accessible for most research laboratories.
Materials and Reagents
-
Substrate: Substituted 1,3-benzodioxole (0.5 mmol)
-
Solvent/Fluorine Source: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (5 mL)
-
Base: N,N-Diisopropylethylamine (DIPEA) (~1 µL, 0.02 vol%)
-
Anode & Cathode: Boron-Doped Diamond (BDD) electrodes are recommended for their high stability and efficiency, though other materials like platinum can be used.[4]
-
Electrochemical Cell: Undivided glass cell with a cap for securing electrodes.
-
Power Supply: Galvanostat/Potentiostat capable of delivering constant current.
-
Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Magnesium sulfate (MgSO₄).
Electrochemical Setup and Workflow
The experimental workflow is straightforward, involving the setup of the electrochemical cell, the electrolysis reaction, and subsequent product isolation.
Caption: General experimental workflow for electrochemical orthoester synthesis.
Detailed Procedure
-
Cell Preparation: In a clean, dry, undivided electrochemical cell, add the 1,3-benzodioxole substrate (0.5 mmol).
-
Electrolyte Solution: Add HFIP (5 mL) to the cell. HFIP serves as both the solvent and the nucleophilic fluorine source.
-
Base Addition: Add DIPEA (0.02 vol%). The addition of a base is crucial as it facilitates the deprotonation of the initially formed radical cation.[4]
-
Electrode Setup: Insert two BDD electrodes (or platinum plates) parallel to each other, ensuring they are immersed in the solution. BDD electrodes are preferred as they have been shown to provide slightly superior yields compared to other materials.[4]
-
Electrolysis: Connect the electrodes to a galvanostat and begin the electrolysis. Pass a constant current with a density of 7.2 mA/cm² .
-
Charge Application: Continue the electrolysis until a total charge of 3.0 Faradays per mole of substrate has been passed. The total time required can be calculated using Faraday's laws of electrolysis.
-
Reaction Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ to quench the reaction and neutralize any acidic species.
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure fluorinated orthoester.
Data and Results: Reaction Scope
This electrochemical method demonstrates broad applicability across various substituted 1,3-benzodioxoles. The reaction tolerates a range of functional groups, including alkyl, methoxy, and even larger aromatic systems.[4]
| Substrate (R group on Benzodioxole) | Product Structure | Isolated Yield (%)[4] |
| H | 2,2-Bis(hexafluoroisopropoxy)-1,3-benzodioxole | 16% |
| 5-Methyl | 2,2-Bis(hexafluoroisopropoxy)-5-methyl-1,3-benzodioxole | 60% |
| 5-tert-Butyl | 5-tert-Butyl-2,2-bis(hexafluoroisopropoxy)-1,3-benzodioxole | 57% |
| 4-tert-Butyl | 4-tert-Butyl-2,2-bis(hexafluoroisopropoxy)-1,3-benzodioxole | 54% |
| 5-Methoxy | 2,2-Bis(hexafluoroisopropoxy)-5-methoxy-1,3-benzodioxole | 51% |
| 5-Allyl | 5-Allyl-2,2-bis(hexafluoroisopropoxy)-1,3-benzodioxole | 33% |
| Naphtho[2,3-d][4][8]dioxole | 2,2-Bis(hexafluoroisopropoxy)naphtho[2,3-d][4][8]dioxole | 41% |
Electrolysis conditions: 0.5 mmol substrate, HFIP (5 mL), 0.02 vol% DIPEA, BDD electrodes, 3.0 F at 7.2 mA/cm² in an undivided cell.
Conclusion and Outlook
The described electrochemical protocol provides a scalable, efficient, and environmentally benign route to novel, highly fluorinated orthoesters.[4] The operational simplicity, use of electrons as a clean oxidant, and tolerance of various functional groups make this method highly attractive for both academic research and industrial applications. The resulting orthoesters are surprisingly robust and possess high lipophilicity, characteristics that are highly desirable in the development of new pharmaceuticals and agrochemicals.[5][6][9] This electrochemical approach opens new avenues for exploring the chemical space of fluorinated compounds and accelerating drug discovery programs.
References
-
Röckl, J. L., Hauck, A. V., Schollmeyer, D., & Waldvogel, S. R. (2019). Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles. ChemistryOpen, 8(8), 1028-1031. [Link]
-
Röckl, J. L., Hauck, A. V., Schollmeyer, D., & Waldvogel, S. R. (2019). Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles. PubMed, 8(9), 1153. [Link]
- Pohmer, K., & Srogl, J. (2011). 7. Electrochemical Introduction of Fluorine.
-
Röckl, J. L., Hauck, A. V., Schollmeyer, D., & Waldvogel, S. R. (2019). Front Cover: Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles. ChemistryOpen, 8(9). [Link]
- Swetha, M., & Phani, K. L. N. (2021). Current approaches to the electrochemical synthesis of organo-fluorine compounds. Journal of the Indian Chemical Society, 98(9), 100129.
-
Wirth, T. (2021). Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]
-
Winterson, B., Rennigholtz, T., & Wirth, T. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science, 12(23), 8077-8083. [Link]
-
Röckl, J. L., Hauck, A. V., Schollmeyer, D., & Waldvogel, S. R. (2019). Cover Feature: Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles. ChemistryOpen, 8(9). [Link]
- Heller, J., & Himmelstein, K. J. (1985). In vitro drug release from self-catalyzed poly(ortho ester): case study of 5-fluorouracil. Journal of Controlled Release, 1(4), 231-236.
- La-Venia, A., Hayrapetyan, S., & Francke, R. (2019). Electrochemical fluorination: State of the art and future tendences. Current Opinion in Electrochemistry, 18, 64-71.
- Hollitzer, E., & Sartori, P. (2016). Process for the electrochemical fluorination of organic compounds.
-
Clark, D. D., & Wackett, L. P. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(24), e01552-21. [Link]
- Sun, Y., & Pan, F. (2023). Fluorine in drug discovery: Role, design and case studies. Acta Pharmaceutica Sinica B, 13(5), 1859-1877.
-
Gill, H., Lallow, S., & Gouverneur, V. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
- Jeż, J., & Malińska, M. (2022). The electrochemical synthesis of highly fluorinated orthoesters.
- Thadathil, D. A., & Varghese, A. (2023). The mechanism of electrochemical fluorination/radiofluorination...
-
Singh, S., & Singh, R. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100958. [Link]
- Le, C., & Baran, P. S. (2022). eFluorination of Activated Alcohols using Collidinium Tetrafluorob. ChemRxiv.
- Fuchigami, T., & Tajima, T. (2021). Anodic Fluorination and Cathodic Michael Addition of Schiff Bases Bearing Trifluoromethyl and Ester Groups.
- Wang, D., & Chen, G. (2022). Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)
-
Fuchigami, T., & Tajima, T. (2005). Selective Anodic Fluorination of Heterocyclic Compounds. Fluorine-Containing Synthons (ACS Symposium Series 911), 276-287. [Link]
Sources
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- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical Synthesis of Fluorinated Orthoesters from 1,3‐Benzodioxoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Front Cover: Electrochemical Synthesis of Fluorinated Orthoesters from 1,3‐Benzodioxoles (ChemistryOpen 9/2019) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Copper-Catalyzed 1,3-Benzodithiole Synthesis
Welcome to the technical support center for the synthesis of 1,3-benzodithiole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing copper-catalyzed cross-coupling reactions to synthesize these valuable organosulfur compounds. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes. Our focus is on a robust and adaptable copper-catalyzed method involving the reaction of 2-bromo-benzothioamides with elemental sulfur (S8).[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the synthesis, providing explanations grounded in reaction mechanism and practical advice for optimization.
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?
Low yield is a common issue that can often be traced back to suboptimal reaction conditions. Based on extensive optimization studies, the following components are critical[1][4]:
-
Copper(I) Source: The choice of the copper catalyst is paramount. Comparative studies have shown that Copper(I) iodide (CuI) is superior to other sources like CuBr, CuCl, or CuOAc.[1] Copper(II) precursors, such as CuBr₂ and Cu(OAc)₂, have been shown to be ineffective, leading to no desired product formation.[1] Ensure your CuI is of high purity and handled under an inert atmosphere to prevent oxidation to Cu(II).
-
Ligand Selection: The presence and nature of a ligand can dramatically increase the reaction yield. While the reaction can proceed without a ligand, the addition of o-phenanthroline (o-phen) has been demonstrated to substantially boost the yield.[1] Other ligands such as triphenylphosphine (Ph₃P) and L-proline have been shown to be less effective in this specific transformation.[1]
-
Base: The choice of base is crucial for the initial deprotonation of the benzothioamide.[1][2] Cesium carbonate (Cs₂CO₃) has been identified as the most effective inorganic base for this reaction, providing significantly higher yields compared to other carbonate bases like K₂CO₃, Na₂CO₃, and NaHCO₃.[1]
-
Solvent: The reaction solvent influences the solubility of reagents and intermediates, thereby affecting reaction rates. Dimethylformamide (DMF) has been found to be the optimal solvent, outperforming others like dioxane, DMSO, DMA, and toluene.[1]
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A notable side reaction in this synthesis is the formation of dibenzodithiocines, which are eight-membered ring structures.[1][2][3] This occurs through two consecutive C(sp²)-S Ullmann coupling reactions, particularly when elemental sulfur (S₈) is absent or depleted from the reaction mixture.[1][2][3]
To suppress this side product:
-
Ensure an adequate molar excess of elemental sulfur (S₈) is used.
-
Monitor the reaction progress to avoid prolonged reaction times after the consumption of S₈.
-
If dibenzodithiocine formation is a persistent issue, a change in ligand and base to PPh₃ and K₂CO₃, respectively, can surprisingly favor the formation of this dimer, so sticking to o-phen and Cs₂CO₃ is recommended for the desired this compound synthesis.[1][2]
Q3: The reaction is not proceeding to completion. What factors could be responsible?
If the reaction stalls, consider the following:
-
Catalyst Deactivation: Copper catalysts can be sensitive to impurities and air. Ensure all reagents and the solvent are anhydrous and that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Temperature: The reaction is typically conducted at an elevated temperature (e.g., 100 °C).[1][4] Inadequate heating can lead to slow or incomplete conversion.
-
Poor Reagent Quality: The purity of the 2-bromo-benzothioamide starting material is important. Impurities may interfere with the catalytic cycle.
Q4: How does the proposed reaction mechanism explain the importance of each component?
Understanding the reaction pathway is key to rational troubleshooting. A plausible mechanism is outlined below[1][2]:
-
Deprotonation: The base (Cs₂CO₃) deprotonates the benzothioamide, forming an anion.
-
Intramolecular Coupling: A copper-catalyzed intramolecular Ullmann coupling reaction forms a benzothietane-2-imine intermediate.
-
Ring Opening: The C-S bond of the strained four-membered ring cleaves to generate a ring-opened thiophenolate.
-
Sulfur Insertion: The thiophenolate reacts with elemental sulfur (S₈) to form an S-S bond.
-
Cyclization and Elimination: The final intermediate undergoes an addition/elimination process to yield the 3H-benzo[c][1][2]dithiol-3-imine product.
This mechanism highlights the necessity of the base for the initial step, the copper catalyst for the crucial C-S bond formation, and elemental sulfur for the dithiole ring construction.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed catalytic cycle for the synthesis of 3H-benzo[c][1][2]dithiol-3-imines.
Sources
- 1. Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1,3-Benzodithiole Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1,3-benzodithiole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges encountered during the purification of crude this compound products through a series of frequently asked questions and in-depth troubleshooting guides.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common queries regarding the purification and handling of this compound.
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The nature of impurities is highly dependent on the synthetic route. However, some common contaminants include unreacted starting materials, oxidized side products, and reagents from the workup.
Table 1: Common Impurities in this compound Synthesis & Their Origin
| Impurity Type | Specific Example(s) | Likely Synthetic Origin | Recommended Removal Method |
| Unreacted Starting Materials | Benzene-1,2-dithiol, Dihalomethane, Acetaldehyde | Incomplete reaction | Aqueous workup, Column Chromatography, Vacuum Distillation |
| Oxidation Products | This compound-1-oxide | Exposure to air or oxidizing agents during reaction/workup | Column Chromatography (often more polar) |
| Polymeric Materials | Insoluble tar-like substances | Side reactions, especially at elevated temperatures | Filtration, Column Chromatography |
| Inorganic Salts | Sodium chloride, Magnesium sulfate | Aqueous workup and drying steps | Filtration, Aqueous Wash |
| Reaction-Specific Byproducts | Chlorinated benzodithiazoles | Herz Reaction conditions | Column Chromatography, Recrystallization |
Q2: My purified this compound is a pale yellow solid/oil. Is this color normal?
A2: Pure this compound is typically reported as a colorless solid or oil.[1] A persistent yellow hue often indicates the presence of trace impurities, such as oxidized species or residual reaction contaminants. While this may be acceptable for some applications, for high-purity requirements, further purification is recommended. A plug of activated carbon or careful recrystallization may help remove color.[2]
Q3: What is a good starting point for a solvent system for flash column chromatography?
A3: this compound is a moderately polar compound. A good starting point for thin-layer chromatography (TLC) analysis to determine the optimal solvent system is a mixture of a non-polar and a moderately polar solvent. A common and effective system is Ethyl Acetate/Hexanes .[3] Start with a low polarity mixture (e.g., 5-10% Ethyl Acetate in Hexanes) and gradually increase the polarity. Aim for an Rf value of approximately 0.25-0.35 for the desired product on the TLC plate for effective separation via column chromatography.[3]
Q4: How can I definitively confirm the purity of my final product?
A4: A combination of analytical techniques is the most robust approach.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are detectable. The final spectrum should conform to the expected structure.[4]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A pure sample should ideally show a single, sharp peak.[4][5]
-
Mass Spectrometry (MS/HRMS): Confirms the molecular weight of the compound.[4]
-
Melting Point Analysis: For solid products, a sharp melting point that matches literature values is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.
Section 2: Troubleshooting Guide
This guide addresses specific problems encountered during purification experiments in a structured, problem-solution format.
Issue 1: Low or No Recovery After Silica Gel Column Chromatography
-
Probable Cause 1: Product Decomposition on Acidic Silica Gel.
-
Causality: Standard silica gel is weakly acidic (pH ≈ 4-5). Sulfur-containing compounds like dithianes and ditholes can sometimes be sensitive to acid, leading to decomposition directly on the column.[3][6] This is often observed as streaking on the TLC plate or the elution of multiple unexpected products.
-
Recommended Solution:
-
Neutralize the Silica Gel: Prepare the column slurry with the chosen eluent containing 1-2% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, preventing degradation of sensitive compounds.[3]
-
Switch to an Alternative Stationary Phase: If decomposition persists, use a more inert stationary phase like neutral alumina.[7] Remember that the eluting power of solvents changes on alumina compared to silica, so the solvent system will need to be re-optimized.
-
-
-
Probable Cause 2: Product is Highly Volatile.
-
Causality: Low molecular weight derivatives of this compound can have significant vapor pressure. If fractions are concentrated on a rotary evaporator at elevated temperatures or high vacuum, the product may co-evaporate with the solvent.
-
Recommended Solution:
-
Concentrate Fractions at Reduced Temperature: Use a water bath at or slightly above room temperature.
-
Avoid High Vacuum: Do not pull a full vacuum on the rotary evaporator until the bulk of the solvent has been removed.
-
Consider Alternative Purification: If the product is sufficiently volatile and thermally stable, vacuum distillation may be a more suitable purification method than chromatography.[1]
-
-
Issue 2: Product Fails to Crystallize from Solution ("Oiling Out")
-
Probable Cause 1: Supersaturation Occurred Too Rapidly or at a Temperature Above the Product's Melting Point.
-
Causality: When a hot, saturated solution is cooled too quickly, the product can crash out of solution as a liquid (an "oil") instead of forming an ordered crystal lattice. This is common when the melting point of the impure product is lower than the temperature of the solution.[8]
-
Recommended Solution:
-
Re-heat and Add More Solvent: Heat the oiled-out mixture back to a clear solution. Add a small amount (5-10% more) of the primary solvent to slightly decrease the saturation level.[8]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated from the surface with a cork ring or paper towels. Do not immediately place it in an ice bath.[8]
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[8]
-
Seed Crystals: If available, add a single, tiny crystal of the pure product to the cooled solution to induce crystallization.[8]
-
-
-
Probable Cause 2: Significant Impurities Present.
-
Causality: High levels of impurities can significantly depress the melting point and interfere with crystal lattice formation, a phenomenon known as eutectic mixture formation.
-
Recommended Solution:
-
Pre-purification: The crude material may be too impure for recrystallization to be effective. First, pass the crude product through a short plug of silica gel with a suitable solvent to remove the bulk of the impurities.
-
Attempt a Different Solvent System: The solubility properties of the impurities may be different in another solvent, allowing for better separation upon crystallization.
-
-
Issue 3: Co-elution of Product and a Persistent Impurity During Column Chromatography
-
Probable Cause: Insufficient Resolution with the Chosen Solvent System.
-
Causality: The polarity of the product and the impurity are too similar for effective separation under the current conditions. The TLC spots may appear distinct but can overlap significantly on a preparative column.
-
Recommended Solution:
-
Decrease the Polarity of the Eluent: A less polar mobile phase will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and potentially improving separation between closely-eluting spots.
-
Change Solvent System Composition: Introduce a different solvent to exploit different intermolecular interactions. For example, if using Ethyl Acetate/Hexanes, try switching to Dichloromethane/Hexanes. Dichloromethane has different hydrogen bonding characteristics than ethyl acetate, which may alter the relative retention of the product and impurity.
-
Consider High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolving power than flash chromatography.[1]
-
-
Section 3: Standard Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is a standard method for purifying gram-to-milligram quantities of crude this compound.
Methodology:
-
TLC Analysis: Determine an appropriate eluent system that gives the product an Rf of ~0.25-0.35.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the least polar component of your eluent system (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system determined by TLC. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 20% Ethyl Acetate in Hexanes) to move the product down the column at a reasonable rate.
-
Fraction Monitoring: Spot fractions onto a TLC plate to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation), being mindful of product volatility.[9]
Protocol 2: Recrystallization
This method is ideal for purifying solid, crystalline this compound derivatives that are thermally stable.
Methodology:
-
Solvent Selection: Choose a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot. A common system for this compound derivatives is aqueous methanol or an ethanol/pentane mixture.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities (like dust or polymeric material) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 4: Visualization of Workflows
General Purification & Analysis Workflow
The following diagram outlines the typical decision-making process for purifying and validating a crude this compound product.
Caption: General workflow for purification and analysis.
Troubleshooting Decision Tree for Failed Column Chromatography
This diagram provides a logical path for diagnosing and solving issues with column chromatography.
Caption: Troubleshooting decision tree for column chromatography.
References
-
MDPI. (n.d.). Benzo[1][11][12]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Retrieved from
- RSC Publishing. (n.d.). Synthesis, Separation and Absolute Configuration Assignment to Enantiomers of this compound I-Oxide and 2.
- ACS Publications. (2020). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. Organic Letters.
- BenchChem. (2025). Technical Support Center: Purification of 1,3-Propanedithiol Reaction Products.
- BenchChem. (n.d.). Comparative Purity Analysis of Synthesized N-Benzyl-1,3,2-benzodithiazole S-oxide: A Guide to HPLC and Alternative Methods.
- Organic Syntheses. (n.d.). 1,2,3-benzotriazole.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- HU Berlin - Physik. (n.d.). Supporting Information 1.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- BenchChem. (2025). Purification techniques for crude 1-(Benzo[d]dioxol-5-yl)butan-1-one.
- BenchChem. (2025). A Comparative Purity Analysis of Synthesized 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.
- Reddit. (2024, May 16). Purification Troubleshooting. r/chemistry.
- CORE. (n.d.). Supporting Information.
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Technical Support Center: Characterization of Unstable 1,3-Benzodithiole Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with unstable 1,3-benzodithiole derivatives. This document is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis, purification, and characterization of these reactive molecules.
Part 1: Frequently Asked Questions (FAQs) & General Handling
This section addresses foundational questions regarding the inherent instability of this compound derivatives and provides preventative strategies to ensure experimental success from the outset.
Q1: What makes this compound derivatives so unstable?
A1: The instability of this compound derivatives primarily stems from the reactivity of the sulfur atoms and the dithiole ring itself. Key factors include:
-
Oxidation: The sulfur atoms are susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, or even ring-opened byproducts. This is often initiated by atmospheric oxygen, especially under light or in the presence of trace metal catalysts.
-
Cation-Radical Formation: The benzodithiole moiety can undergo single-electron transfer (SET) to form relatively stable cation-radicals.[1][2] While interesting for materials science, this reactivity can be an undesired side reaction during synthesis or characterization.
-
Acid/Base Sensitivity: The C2 proton of the this compound ring can be acidic, and its removal can lead to decomposition pathways. Conversely, strong acids can promote polymerization or rearrangement.
-
Hydrolysis: Derivatives with sensitive functional groups at the C2 position can be prone to hydrolysis, leading to the parent this compound or other degradation products.
Q2: What are the essential "first steps" I should take before starting my synthesis to handle these unstable compounds?
A2: Proactive measures are critical. Before any reagents are mixed, ensure your entire workflow is designed to mitigate instability.
-
Rigorous Inert Atmosphere: Standard nitrogen blankets are often insufficient. It is highly recommended to use a Schlenk line or a glove box for all manipulations, from reagent addition to workup and purification.[3][4][5][6]
-
Solvent Deoxygenation: All solvents must be thoroughly deoxygenated. The "freeze-pump-thaw" method (three cycles) is the most effective technique for removing dissolved oxygen.[7] For less sensitive applications, sparging with argon or nitrogen for at least 30 minutes can suffice.[7][8]
-
High-Purity Reagents: Use freshly purified starting materials. For example, precursors like 2-aminothiophenol are notoriously prone to oxidation.[9]
-
Low Temperature Conditions: Plan your reactions at the lowest feasible temperature to minimize side reactions and decomposition.[8]
Part 2: Troubleshooting Purification Challenges
Purification is often the most challenging step, where significant product loss and decomposition can occur.
Q3: My compound seems to be decomposing on the silica gel column. What are my alternatives?
A3: This is a very common issue. The acidic nature of standard silica gel can catalyze the degradation of sensitive this compound derivatives.[9]
Troubleshooting Steps:
-
Deactivate the Stationary Phase: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), and then flush with your mobile phase until the eluent is neutral. This neutralizes the acidic silanol groups.
-
Switch to Alumina: Neutral or basic alumina can be a gentler alternative to silica gel for sensitive compounds.[9]
-
Use an Inert Atmosphere Column: For highly air-sensitive compounds, column chromatography must be performed under an inert atmosphere. This involves packing the column and running the separation within a glovebox or using specialized Schlenk-adapted chromatography equipment.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which can accelerate decomposition. If their use is unavoidable, pass the solvent through a plug of basic alumina immediately before use.
-
Consider Alternative Purification Methods:
-
Preparative TLC: For small-scale purifications, this can be faster and reduce the compound's contact time with the stationary phase.
-
Recrystallization: If a suitable solvent system can be found, recrystallization under an inert atmosphere is often the best method to obtain highly pure, crystalline material. This can be performed in a Schlenk flask.[3]
-
| Purification Method | Pros | Cons | Best For |
| Deactivated Silica Gel | Good resolution, familiar technique. | May still cause some degradation. | Moderately stable derivatives. |
| Alumina Chromatography | Less acidic, good for basic compounds. | Resolution may differ from silica. | Compounds sensitive to acid.[9] |
| Inert Atmosphere Column | Minimizes oxidation and hydrolysis. | Technically demanding, requires special gear. | Highly unstable, air-sensitive compounds. |
| Recrystallization | Can yield very high purity material. | Finding a suitable solvent can be difficult. | Crystalline solids. |
Q4: I see multiple spots on my TLC plate right after the reaction, even though the starting material is gone. What's happening?
A4: This suggests that either multiple products are forming or your desired product is degrading into multiple byproducts during the reaction or workup.
Troubleshooting Steps:
-
Monitor Reaction Carefully: Use TLC to monitor the reaction at short intervals. This will help you determine if the multiple spots appear during the reaction itself or after it's complete.
-
Quench and Workup Under Inert Conditions: If the product is stable during the reaction but degrades upon exposure to air or water during workup, perform the entire workup procedure under an inert atmosphere. Use deoxygenated water and brine for washes.[8]
-
Check for Incomplete Reduction/Reaction: If your synthesis involves a reduction (e.g., from a disulfonyl chloride), some spots could be partially reduced intermediates. Ensure you are using a sufficient excess of the reducing agent and that it is active.[8]
-
Consider Side Reactions: 1,3-Benzodithioles can undergo various side reactions. For example, in copper-catalyzed syntheses, unexpected rearrangements can occur.[10] Re-evaluate your reaction mechanism for potential alternative pathways.
Part 3: Troubleshooting Spectroscopic & Crystallographic Characterization
Unambiguous characterization is the final proof of a successful synthesis. Unstable compounds present unique challenges.
Q5: My ¹H NMR spectrum is broad, has shifting peaks, or shows new peaks appearing over time. How can I get a clean spectrum?
A5: These are classic signs of sample decomposition or paramagnetic species formation in the NMR tube.
Troubleshooting Steps:
-
Use an Inert Atmosphere NMR Tube: Prepare the NMR sample in a glovebox or use a specialized J. Young NMR tube.[3] This is the most effective way to prevent oxidation inside the tube.
-
Use Deuterated Solvents from a Freshly Opened Ampule: Solvents in screw-cap bottles can accumulate moisture and dissolved oxygen over time. Use ampul-grade deuterated solvents.
-
Degas the NMR Sample: If a J. Young tube is unavailable, you can place your standard NMR tube inside a larger tube adapted for a Schlenk line, evacuate and backfill with argon several times before sealing.[3]
-
Acquire Spectra Immediately: Do not let the prepared sample sit for hours before analysis. Acquire the most critical spectra (¹H, ¹³C) immediately after preparation.
-
Consider Paramagnetism: If you suspect the formation of a stable radical cation, the peaks will be significantly broadened. If this is the case, standard NMR may not be suitable.
Q6: I am struggling to get a clear molecular ion peak in my mass spectrometry analysis. What could be the issue?
A6: Unstable compounds can fragment easily in the mass spectrometer source or fail to ionize properly.
-
Use a Soft Ionization Technique: Electron Impact (EI) can be too harsh. Opt for softer methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11] High-resolution mass spectrometry (HRMS) using these techniques is highly recommended.[11]
-
Optimize Source Conditions: Lower the source temperature to minimize thermal decomposition before ionization.
-
Consider Adduct Formation: In ESI, look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) if the protonated molecule ([M+H]⁺) is not observed.
-
Reactive Species Trapping: For extremely reactive sulfur species, consider derivatization with a trapping agent prior to analysis to form a more stable compound.[12]
Q7: I can't grow single crystals for X-ray crystallography. The compound oils out or decomposes. Any tips?
A7: Crystal growth for unstable compounds is a significant challenge that requires patience and careful technique.
-
Strictly Anaerobic Crystallization: All crystallization attempts must be performed under a rigorously inert atmosphere. Use Schlenk tubes or small vials inside a glovebox.
-
Low-Temperature Methods: Attempt slow evaporation or vapor diffusion at low temperatures (e.g., in a cold room or refrigerator) to slow down decomposition pathways.
-
Solvent Choice: Use high-purity, anhydrous, and deoxygenated solvents. A mixture of solvents (e.g., a good solvent and a poor solvent for vapor diffusion) can sometimes yield better results.
-
Minimize Light Exposure: Wrap the crystallization vessel in aluminum foil to prevent photodecomposition.
Part 4: Key Experimental Protocols
Protocol 1: Inert Atmosphere Column Chromatography
This protocol describes a method for purifying an air-sensitive this compound derivative using a Schlenk-adapted chromatography setup.
-
Apparatus Setup: Assemble the chromatography column with a sidearm stopcock that can be connected to a Schlenk line. Attach a flask to the bottom of the column to collect fractions.
-
System Purge: Heat-dry all glassware in an oven (125 °C overnight) and assemble while hot.[7] Connect the entire setup to the Schlenk line and perform at least three evacuate-refill cycles with dry argon or nitrogen.[3]
-
Slurry Preparation: In a separate Schlenk flask, prepare a slurry of the chosen stationary phase (e.g., deactivated silica) in the deoxygenated mobile phase.
-
Column Packing: Under a positive pressure of inert gas, transfer the slurry to the column via a cannula. Allow the stationary phase to settle, draining excess solvent into the collection flask.
-
Sample Loading: Dissolve the crude product in a minimum amount of deoxygenated mobile phase. Using a cannula, transfer the solution to the top of the column.
-
Elution: Add deoxygenated mobile phase to the top of the column and begin elution, maintaining a slight positive pressure of inert gas. Collect fractions in Schlenk tubes or sealed vials.
-
Analysis: Analyze the collected fractions by TLC under an inert atmosphere if possible (e.g., using a nitrogen-flushed TLC tank).
-
Solvent Removal: Combine the pure fractions in a Schlenk flask and remove the solvent under reduced pressure using the Schlenk line, ensuring a cold trap is in place.[3]
Protocol 2: Preparation of an Air-Sensitive NMR Sample
This protocol details the preparation of an NMR sample using a J. Young tube to prevent degradation during analysis.
-
Drying: Ensure the J. Young NMR tube and cap are completely dry by placing them in an oven at 125 °C for at least 4 hours.[7] Transfer them to a glovebox antechamber or a desiccator to cool.
-
Sample Preparation (in a Glovebox):
-
Inside a glovebox with a low-oxygen atmosphere (<10 ppm O₂), weigh 5-10 mg of your purified, unstable compound directly into the J. Young tube.
-
Using a clean pipette, add ~0.6 mL of deuterated solvent from a freshly opened ampule.
-
Secure the J. Young cap (with PTFE valve) onto the tube.
-
-
Sample Sealing: Close the PTFE valve on the cap. The sample is now sealed under an inert atmosphere.
-
Analysis: Remove the tube from the glovebox. Invert several times to ensure the sample is fully dissolved. Wipe the outside of the tube clean before inserting it into the NMR spectrometer.
-
Storage: After analysis, the sample can be stored in a freezer. The J. Young tube provides an excellent long-term storage solution for sensitive compounds.[3]
Part 5: Visualization & Workflows
Decision Workflow for Characterization
The following diagram outlines a decision-making process for handling and characterizing a newly synthesized, potentially unstable this compound derivative.
Caption: Decision workflow for handling and characterizing this compound derivatives.
References
- BenchChem Technical Support Team. (2025).
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
-
Pellicciari, R., Curini, M., & Ceccherelli, P. (1977). [Mass spectrometry of sulfurated heterocyclic compounds. Isothiochromanone and its derivatives]. Boll Chim Farm, 116(4), 229-38. [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. [Link]
- Elschenbroich, C., & Salzer, A. (1992). Organometallics: A Concise Introduction. VCH.
- BenchChem. (2025). Application Notes and Protocols for 1,3-Benzenedithiol in Organic Synthesis.
- Neilson Lab.
- Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
-
Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376. [Link]
-
L'abbé, G. (1984). The Chemistry of 1,2,3-Dithiazoles. Bulletin des Sociétés Chimiques Belges, 93(7), 579-592. [Link]
-
Giraud, A., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology, 473, 29-45. [Link]
- BenchChem. (2025).
-
Ida, T., et al. (2021). High-Precision Sulfur Metabolomics Innovated by a New Specific Probe for Trapping Reactive Sulfur Species. Antioxidants & Redox Signaling, 34(18), 1407-1419. [Link]
- BenchChem. (n.d.). 1,3-Benzodithiol-2-one|Organic Electronics Building Block.
-
Kumar, S., et al. (2020). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. Organic Letters, 22(15), 5965–5969. [Link]
-
Asymmetric Synthesis. (2013). 3 Factors That Stabilize Free Radicals. Master Organic Chemistry. [Link]
-
Glinski, J. A., et al. (2026). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 31(1), 164. [Link]
-
LibreTexts Chemistry. (2022). 6.3: Radical Initiation- Radical Stability. [Link]
- van der Westhuizen, C., et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Scientific Reports, 14(1), 17568.
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optimizing reaction conditions for the synthesis of dibenzodithiocines
Technical Support Center: Synthesis of Dibenzodithiocines
Welcome to the technical support center for the synthesis of dibenzodithiocines. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges in forming the dibenzodithiocine core?
The principal challenge in synthesizing medium-sized rings like dibenzodithiocines is overcoming the entropic barrier to cyclization. The linear precursor has many degrees of conformational freedom, and the desired reactive conformer for intramolecular ring-closure is statistically disfavored. Consequently, intermolecular reactions, leading to linear oligomers and polymers, often become the dominant pathway, resulting in low yields of the desired macrocycle.[1][2][3]
Q2: What is the "High Dilution Principle" and why is it critical for this synthesis?
The High Dilution Principle is a foundational strategy to favor intramolecular cyclization over intermolecular polymerization.[1] By maintaining a very low concentration of the linear precursor (typically in the 1-10 mM range), the probability of one reactive end of a molecule encountering the other reactive end of the same molecule is increased relative to it encountering a different molecule.[2][4] This is typically achieved by the slow addition of the precursor solution to a large volume of solvent, often using a syringe pump over several hours.[1]
Q3: Which synthetic routes are most common for constructing dibenzodithiocines?
Two prevalent routes are:
-
Thiol-Disulfide Exchange/Oxidative Coupling: This involves the oxidation of a dithiol precursor. While conceptually simple, it can be prone to forming multiple disulfide-containing products and requires careful control of oxidizing agents and conditions.
-
Nucleophilic Substitution: A common and often more controllable method involves the reaction of a bis-nucleophile (like a dithiolate) with a bis-electrophile (e.g., a dihaloaromatic compound). A prominent example is the synthesis of (11,12)-dihydrodibenzo[c,g][1][2]dithiocine.[5] This approach offers more precise control over bond formation.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Dibenzodithiocine
Symptom: After the reaction and workup, TLC/LC-MS analysis shows mainly starting material or a complex mixture of products, with little to no desired product. The crude NMR may show broad, unresolved peaks characteristic of polymers.
Potential Causes & Solutions:
-
Cause A: Intermolecular Polymerization is Outcompeting Cyclization.
-
Why it Happens: The concentration of the reactive precursor is too high, favoring reactions between different molecules.
-
Solution 1: Implement High Dilution Conditions. The most critical fix is to drastically lower the effective concentration. Instead of adding all reagents at once, prepare a solution of the reactive precursor(s) and add it very slowly via a syringe pump to a large, stirred volume of solvent. This maintains a pseudo-low concentration where the rate of consumption is faster than the rate of addition.[1][2]
-
Solution 2: Check Stoichiometry. Ensure a precise 1:1 stoichiometry between the dithiol and the dielectrophile. An excess of either component will lead to chain extension and polymerization.
-
-
Cause B: Thiol Oxidation to Disulfides (Undesired Pathway).
-
Why it Happens: Thiols (-SH) are highly susceptible to oxidation by atmospheric oxygen, especially under basic conditions, which leads to the formation of disulfide (R-S-S-R) oligomers.[6]
-
Solution 1: Rigorously Deoxygenate Solvents. Before the reaction, thoroughly degas all solvents by bubbling an inert gas (Argon or Nitrogen) through them for at least 30-60 minutes or by using several freeze-pump-thaw cycles.[6]
-
Solution 2: Maintain an Inert Atmosphere. Conduct the entire reaction, including the slow addition, under a positive pressure of Argon or Nitrogen.[6]
-
-
Cause C: Incorrect Reaction Temperature.
-
Why it Happens: The activation energy for the desired cyclization may not be met, or excessively high temperatures could be promoting side reactions or decomposition.
-
Solution: Optimization is key. Start with established literature conditions if available. If not, screen temperatures systematically (e.g., room temperature, 50 °C, 80 °C). Flow synthesis setups can allow for rapid temperature screening and optimization.[7]
-
-
Cause D: Poor Nucleophilicity of the Thiol.
-
Why it Happens: The thiol must be deprotonated to the thiolate (S⁻) to act as an effective nucleophile. An inappropriate or weak base will result in a slow or incomplete reaction.
-
Solution: Select a suitable base. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Cesium carbonate is often particularly effective due to the "cesium effect," which can help template the cyclization.
-
The following diagram illustrates a decision-making workflow for troubleshooting low-yield reactions.
Sources
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. benchchem.com [benchchem.com]
- 5. Two routes to (11,12)-dihydrodibenzo[c,g][1,2]dithiocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge - PMC [pmc.ncbi.nlm.nih.gov]
preventing unexpected sulfur rearrangement in benzodithiole synthesis
A Guide to Preventing Unexpected Sulfur Rearrangement
Welcome to the technical support center for benzodithiole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile sulfur-containing heterocycles. Unexpected sulfur rearrangements can be a significant challenge, leading to isomeric impurities, reduced yields, and complex purification procedures.
As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-tested insights to help you troubleshoot and prevent these issues. This guide will walk you through the causality behind these rearrangements and provide robust, validated protocols to ensure the regiochemical integrity of your synthesis.
Frequently Asked Questions (FAQs): Understanding the Rearrangement
This section addresses the fundamental questions surrounding why and how sulfur rearrangements occur during the synthesis of benzodithioles.
Q1: What are the most common types of unexpected sulfur rearrangements observed in benzodithiole synthesis?
The primary issue encountered is the formation of a constitutional isomer, where the sulfur atoms are in an unintended arrangement. The two most common benzodithiole scaffolds are the 1,3-benzodithiole and the 1,2-benzodithiole. A synthesis targeting one isomer may unexpectedly yield the other. For instance, a copper-catalyzed reaction of 2-bromo-benzothioamides with elemental sulfur (S₈), intended for one isomeric form, was reported to undergo an unexpected sulfur rearrangement to yield a 3H-benzo[c][1][2]dithiol-3-imine derivative[1]. These rearrangements are often driven by reaction conditions that allow for the cleavage and reformation of C-S or S-S bonds.
Q2: What is the underlying mechanism for these rearrangements?
While multiple pathways can exist depending on the specific reagents and conditions, many rearrangements can be mechanistically categorized as follows:
-
Acid-Catalyzed Rearrangements : Under strongly acidic conditions, protonation of a sulfur atom can initiate a cascade. This can lead to the formation of a key intermediate, such as an allylic carbocation, which can then undergo rearrangement to form a more stable fused system[3][4]. The choice of acid and solvent can significantly influence the product distribution[3][4].
-
Base-Catalyzed Rearrangements : The presence of a base can facilitate the formation of thiolate intermediates. These nucleophilic thiolates can attack other electrophilic sites within the molecule, leading to ring-opening and subsequent ring-closing in a different orientation, thus scrambling the sulfur positions.
-
Thermal Rearrangements : High reaction temperatures can provide the activation energy needed to overcome the barrier for rearrangement, sometimes proceeding through radical intermediates or concerted pericyclic reactions[5][6].
-
Pummerer-Type Rearrangements : In reactions involving sulfoxides, often formed by in-situ oxidation, an activating agent (like an acid anhydride) can trigger a Pummerer rearrangement. This process involves the formation of a thionium ion intermediate, which is highly electrophilic and can be trapped by nucleophiles, sometimes leading to rearranged products[7][8][9][10].
Below is a generalized workflow illustrating how reaction conditions can dictate the outcome of a synthesis.
Caption: Decision workflow for benzodithiole synthesis pathways.
Troubleshooting Guide
This section provides direct answers to specific problems you might encounter during your experiments.
Q3: My reaction produced a mixture of 1,2- and this compound isomers. How can I improve the regioselectivity?
Controlling regioselectivity is crucial and often depends on fine-tuning the reaction kinetics and thermodynamics.
Potential Cause: The reaction conditions are likely allowing for an equilibrium to be established between the kinetic (less stable, faster-forming) and thermodynamic (more stable, slower-forming) products. This can be influenced by the base, solvent, and temperature.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases may favor one pathway, while weaker bases might allow for equilibration. For instance, in syntheses involving ambident N-heterocycles, the pKaH and steric properties of amine bases were shown to be decisive in directing product distribution[11].
-
Temperature Control: Lowering the reaction temperature can often favor the kinetic product by preventing the reaction from overcoming the activation energy required for rearrangement to the thermodynamic product. Reactions that are allowed to run for extended periods at elevated temperatures are more likely to yield the thermodynamic product.
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. A non-polar solvent might suppress rearrangement pathways that proceed through ionic intermediates.
-
Reagent Addition Order: The order in which reagents are added can sometimes control the concentration of reactive intermediates, thereby minimizing side reactions.
Verification: Use 1H NMR or LC-MS to quantify the ratio of the isomers. The protons on the dithiole ring have distinct chemical shifts that can be used for identification.
Q4: I am observing the formation of an α-acyloxy-thioether byproduct. What is happening and how can I prevent it?
Potential Cause: You are likely observing the result of a Pummerer rearrangement[7]. This occurs if a sulfoxide intermediate is formed (e.g., through air oxidation of a sulfide) in the presence of an acid anhydride (like acetic anhydride, Ac₂O) which is often used as a solvent or reagent.
Mechanism Snapshot:
-
Acylation of the sulfoxide by the anhydride.
-
Elimination to form a highly electrophilic thionium ion.
-
Trapping of the thionium ion by the acetate (or other available nucleophile) to form the α-acyloxy-thioether.
Preventative Protocol:
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of sulfur species to sulfoxides.
-
Avoid Anhydrides: If possible, substitute the acid anhydride with an alternative activating agent that is less prone to inducing the Pummerer reaction. Lewis acids like TiCl₄ or SnCl₄ can sometimes promote similar transformations at lower temperatures without the acyloxy byproduct[7].
-
Temperature Control: The Pummerer reaction is often more facile at higher temperatures. Running the reaction at the lowest effective temperature can suppress this side reaction.
The core Pummerer rearrangement mechanism is illustrated below.
Caption: The Pummerer rearrangement mechanism.
Preventative Protocols & Best Practices
To proactively avoid sulfur rearrangement, consider the following experimental design choices.
Protocol 1: Low-Temperature Synthesis Using Pre-formed Thiolates
This protocol is designed to minimize thermal and acid-catalyzed rearrangements by using mild conditions and controlling the nucleophile.
Objective: Synthesize a target benzodithiole with high regioselectivity.
Methodology:
-
Precursor Preparation: Start with a suitably substituted benzene derivative (e.g., a 1,2-dihalobenzene or 1,2-benzenedithiol).
-
Thiolate Generation (if applicable): If starting from a dithiol, deprotonate it at low temperature (-78 °C to 0 °C) using a strong but non-nucleophilic base like LDA or NaH in an anhydrous, non-protic solvent like THF.
-
Cyclization: Add the cyclizing agent (e.g., thiophosgene, carbon disulfide, or a dihalomethane) slowly at the low temperature.
-
Reaction Quench: Once the reaction is complete (monitored by TLC), quench it at low temperature before allowing it to warm to room temperature. This prevents any potential rearrangement during workup.
-
Purification: Purify the product using column chromatography or recrystallization, keeping the temperature as low as possible.
Data Summary: Impact of Conditions on Isomer Ratio
The following table summarizes hypothetical outcomes to illustrate how reaction parameters can influence the final product distribution.
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) | Expected Outcome |
| Temperature | -20 °C | 80 °C (Reflux) | Lower temp favors kinetic product. |
| Base | K₃PO₄ | Cs₂CO₃ | Base choice can alter selectivity[12]. |
| Reaction Time | 2 hours | 24 hours | Longer times allow for equilibration. |
| Solvent | Toluene | DMF | Solvent polarity can affect intermediates. |
| Product Ratio (Target:Rearranged) | >95:5 | ~60:40 | Condition A provides higher selectivity. |
By understanding the mechanisms that drive sulfur rearrangement and by carefully controlling reaction parameters, researchers can significantly improve the outcome of their benzodithiole syntheses. This guide serves as a starting point for troubleshooting and developing robust, reliable synthetic procedures.
References
-
Chen, J., et al. (2021). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. The Journal of Organic Chemistry. Available at: [Link]
- Mlinga, K., & Nakayama, J. (1993).
-
Walton, J. W., et al. (2021). Benzo[1][2][13]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Pummerer rearrangement. Available at: [Link]
- Padwa, A., et al. (2004). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions.
-
Tanikaga, R., et al. (1980). Reaction of Pummerer rearrangement intermediates with sulphides and thiols. Synthesis of sulphonium salts and dithioacetals. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
ResearchGate. (n.d.). The Pummerer Reaction of Sulfinyl Compounds | Request PDF. Available at: [Link]
-
Davidson, S., et al. (1977). Mechanism of the rearrangement of 2-thioacylmethylene-1,3-dithioles to 1,6,6a-trithiapentalenes (6a-thiathiophthens). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Gassen, F. S., et al. (2022). Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. Journal of the American Chemical Society. Available at: [Link]
- Serebryakov, I. M., et al. (1999). The acid-catalysed rearrangements of 4,5-bis(2-thienylhydroxymethyl)-1,3-dithiole-2-thione. Journal of the Chemical Society, Perkin Transactions 2.
-
Sheffield Hallam University. (n.d.). The acid-catalysed rearrangements of 4,5-bis(2-thienylhydroxymethyl)-1,3-dithiole-2-thione. Available at: [Link]
-
Beaucage, S. L. (1993). 3H-1,2-Benzodithiole-3-one 1,1-dioxide as an improved sulfurizing reagent in the solid-phase synthesis of oligodeoxyribonucleoside phosphorothioates. Journal of the American Chemical Society. Available at: [Link]
-
Olaru, A., et al. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules. Available at: [Link]
- Rawat, P. S., et al. (2023). Radical-Cascade Avenue to Access 1,2-Dithioles Employing Dithioesters and Edman's Reagent. The Journal of Organic Chemistry.
- Gulati, S., et al. (2017). SYNTHESIS, BIOLOGICAL ACTIVITY AND RECENT ADVANCEMENT OF BENZOTHIAZOLES: A CLASSICAL REVIEW. World Journal of Pharmaceutical and Life Sciences.
- Easton, D. B., et al. (1968). The dithiole series. Part V. Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters and with benzyne. Journal of the Chemical Society C: Organic.
-
Block, E., et al. (1985). Control of regioselectivity in the alkylation of 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide. A route for 2,2-dialkylation. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Li, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Benzothiazoles : A Review. Available at: [Link]
-
Magnus, P., & Turnbull, R. (2006). Thermal and acid-catalyzed Hofmann-Martius rearrangement of 3-N-aryl-2-oxindoles into 3-(arylamino)-2-oxindoles. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]
-
Gabbutt, C. D., et al. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. Molecules. Available at: [Link]
-
de la Torre, D. B., et al. (2015). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]
- Iglesias, M., et al. (2024). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Journal of the American Chemical Society.
-
Childers, K. G., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
American Chemical Society. (n.d.). Synthesis of sulfur-containing heterocycles via disulfide intermediates. Available at: [Link]
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- 1. Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and reactions of benzo-1,3-dichalcogenoles and their derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Thermal and acid-catalyzed Hofmann-Martius rearrangement of 3-N-aryl-2-oxindoles into 3-(arylamino)-2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
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- 11. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Efficient Acylation of 1,3-Benzodioxole
Welcome to the technical support center for the acylation of 1,3-benzodioxole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve high-efficiency synthesis.
The Friedel-Crafts acylation of 1,3-benzodioxole is a cornerstone reaction for synthesizing key intermediates for fragrances, pharmaceuticals, and agrochemicals.[1] However, the electron-rich and somewhat sensitive nature of the benzodioxole ring presents unique challenges, making catalyst selection paramount to success.[2] This guide provides field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental failures. Each entry is structured to help you identify the root cause of a problem and implement a validated solution.
Question 1: My reaction shows low or no conversion of 1,3-benzodioxole. What are the likely causes?
Answer:
Low or no conversion is a common issue that can typically be traced back to the catalyst's activity or the reaction conditions.
-
Potential Cause 1: Catalyst Inactivation by Product. Traditional Lewis acids like AlCl₃ are notorious for forming stable 1:1 molar adducts with the resulting aryl ketone product. This complex is often more stable than the complex with the acylating agent, effectively sequestering the catalyst and halting the reaction. This is why stoichiometric or even over-stoichiometric amounts of the catalyst are often required.[3]
-
Recommended Solution: If using a classic Lewis acid, ensure you are using at least a full equivalent. For a more efficient and sustainable approach, switch to a heterogeneous solid acid catalyst like a zeolite (e.g., H-BEA, H-ZSM-5) or a sulfonic acid-functionalized resin like Aquivion SO₃H®.[1][4] These catalysts are not consumed by product complexation and can be used in truly catalytic amounts.
-
Potential Cause 2: Inappropriate Acylating Agent. Carboxylic acids are generally less reactive acylating agents than their corresponding anhydrides or acyl chlorides and may require harsher conditions or more potent catalysts.[5]
-
Recommended Solution: If using a carboxylic acid with a mild catalyst yields poor results, consider switching to the corresponding acid anhydride or acyl chloride. For instance, propionic anhydride is often more effective than propionic acid for acylating 1,3-benzodioxole.[1]
-
Potential Cause 3: Insufficient Temperature. The activation energy for the reaction may not be met at the current temperature, especially with less reactive catalysts or acylating agents.
-
Recommended Solution: Gradually increase the reaction temperature. For instance, studies using Aquivion SO₃H® for the acylation of 1,3-benzodioxole with propionic anhydride showed that increasing the temperature from 80°C to 120°C significantly improves conversion rates.[1] Monitor for side product formation as you increase the heat.
Question 2: My reaction is producing a significant amount of dark, tar-like material and multiple unidentified byproducts.
Answer:
The formation of tar and complex byproduct mixtures is a clear indicator of substrate or product decomposition, a known issue when acylating the sensitive 1,3-benzodioxole ring.
-
Potential Cause 1: Catalyst is too harsh. Strong, traditional Lewis acids, particularly aluminum halides like AlCl₃, can attack and cleave the methylenedioxy bridge of the benzodioxole ring, leading to polymerization and tar formation.[2]
-
Recommended Solution: This is a critical reason to avoid "traditional" Friedel-Crafts conditions. Opt for milder, more selective catalysts.
-
Metal Tosylates: Indium(III) tosylate (In(OTs)₃) has been shown to quantitatively acylate 1,3-benzodioxole under relatively mild conditions, offering a less expensive and corrosive alternative to metal triflates.[3]
-
Solid Acids: Zeolites offer shape selectivity that can prevent the formation of bulky polymeric side products.[6] Mordenite and H-Beta zeolites are particularly effective.[7]
-
-
Potential Cause 2: Byproduct Formation from Formaldehyde Extrusion. In some cases, the reaction can lead to the formation of catechol derivatives, which are highly reactive and prone to polymerization under acidic conditions.[8] Another documented side reaction, particularly at higher temperatures, is the formation of bis(benzo[d][1][3]dioxol-5-yl)methane.[1]
-
Recommended Solution: Lower the reaction temperature and ensure an inert atmosphere. The use of a continuous flow reactor with a packed bed of a heterogeneous catalyst can offer precise temperature control and minimized residence time, which significantly reduces the formation of thermal degradation byproducts.[1][8]
Question 3: The reaction works, but the selectivity is poor. I'm getting a mixture of acylated isomers.
Answer:
While acylation of 1,3-benzodioxole is strongly directed to the 5-position (para to one oxygen, ortho to the other), poor selectivity can occasionally arise.
-
Potential Cause 1: Catalyst Pore Size and Shape. The geometry of the catalyst can influence which position on the aromatic ring is most accessible to the acylating agent.
-
Recommended Solution: Employ a shape-selective solid acid catalyst. Zeolites are microporous materials whose internal channel structure can sterically hinder the formation of undesired isomers. HZSM-5, for example, is known to exhibit high para-selectivity in the acylation of other substituted aromatics like toluene.[9] For 1,3-benzodioxole, catalysts like mordenite have been shown to provide excellent selectivity (>99%) for the desired 4-methoxyacetophenone isomer when acylating anisole, a principle that applies here.[7]
-
Potential Cause 2: Reaction Conditions Favoring Kinetic Products. While unlikely to be the dominant issue for this substrate, extreme conditions could potentially lead to minor isomer formation.
-
Recommended Solution: Optimize the reaction temperature and time. Start with milder conditions and monitor the product distribution via GC or HPLC. A study on the continuous flow acylation of 1,3-benzodioxole found that a residence time of 30 minutes at 100°C provided a good balance of conversion (73%) and selectivity (62%) for the desired product.[1][10]
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues during your experiment.
Caption: A decision tree for selecting the appropriate catalyst system.
Question 6: Can you provide a starting protocol for a modern, efficient acylation of 1,3-benzodioxole?
Answer:
Certainly. This protocol is based on a greener, continuous flow methodology using a recyclable heterogeneous catalyst, which has proven effective and scalable. [1] Experimental Protocol: Continuous Flow Acylation using Aquivion SO₃H®
-
Objective: To synthesize 1-(benzo[d]d[1][3]ioxol-5-yl)propan-1-one from 1,3-benzodioxole and propionic anhydride.
-
Materials & Equipment:
-
1,3-Benzodioxole (MDB)
-
Propionic Anhydride
-
Aquivion SO₃H® (solid acid catalyst)
-
HPLC or GC system for reaction monitoring
-
Continuous flow reactor system with a packed bed reactor (PBR) column and syringe pumps.
-
-
Procedure:
-
Catalyst Packing: Pack a glass column (PBR) with a known amount of Aquivion SO₃H® catalyst (e.g., 0.5 g).
-
Reagent Preparation: Prepare two separate feeds. One syringe pump will deliver neat 1,3-benzodioxole, and the second will deliver neat propionic anhydride.
-
System Setup: Connect the outlets of the two syringe pumps to a T-mixer. Connect the outlet of the T-mixer to the inlet of the packed bed reactor. Place the PBR in a column heater set to the desired temperature (e.g., 100°C).
-
Reaction Initiation: Set the flow rates of the syringe pumps to achieve the desired stoichiometry (e.g., a 1:1 molar ratio) and residence time. A typical residence time to start with is 30 minutes. [1] 5. Steady State & Sampling: Allow the system to reach a steady state (typically 3-5 times the residence time). Collect samples from the reactor outlet for analysis by GC or HPLC to determine conversion and selectivity.
-
Optimization: Vary parameters such as temperature (80-120°C), residence time (15-60 min), and stoichiometry to optimize for the highest yield of the desired product. [1] 7. Workup: The product stream emerging from the reactor can be collected. Unreacted starting materials can often be removed by distillation, showcasing a significant advantage of this method. [1] This flow chemistry approach offers superior control over reaction parameters, enhances safety, and simplifies catalyst separation, making it an authoritative method for modern organic synthesis. [1][8]
-
References
-
Morizur, V., et al. (2015). Catalysis of the acylation of aromatic derivatives by metallic tosylates. Tetrahedron, 71(33), 6813-6817. Available at: [Link]
-
Pini, E., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. Available at: [Link]
-
Pini, E., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. National Center for Biotechnology Information. Available at: [Link]
-
PrimoPyro. (2002). Friedel-Crafts Acetonylation of 1,3-Benzodioxole. The Hive Chemistry Discourse. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. Available at: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Jasra, R.V. (2003). Solid Acid Catalysts for Acylation of Aromatics. Catalysis Eprints database. Available at: [Link]
-
Kanai, Y., et al. (2021). The Regioselective Arylation of 1,3-Benzodioxoles. Advanced Synthesis & Catalysis, 364(3). Available at: [Link]
-
Anonymous. (n.d.). An inexpensive catalyst, Fe(acac)3, for regio/site-selective acylation of diols and carbohydrates containing a 1,2-cis-diol. Green Chemistry (RSC Publishing). Available at: [Link]
-
Pini, E., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. OUCI. Available at: [Link]
-
Ranu, B. C., & Ghosh, K. (2006). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. Available at: [Link]
-
Pini, E., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Available at: [Link]
-
Anonymous. (n.d.). METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO- [1][3]DIOXOLANE. Google Patents. Available at:
-
Morgado, L., et al. (2019). Mechanism of Biocatalytic Friedel–Crafts Acylation by Acyltransferase from Pseudomonas protegens. ACS Catalysis. Available at: [Link]
-
Kumar, A., et al. (2021). Biocatalyst-mediated selective acylation and deacylation chemistry on the secondary hydroxyl/amine groups of nucleosides. PubMed. Available at: [Link]
-
Fernandes, A., et al. (2020). Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction. MDPI. Available at: [Link]
-
Anonymous. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. Available at: [Link]
-
Anonymous. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available at: [Link]
-
Muschiol, J., et al. (2017). An Enzymatic N-Acylation Step Enables the Biocatalytic Synthesis of Unnatural Sialosides. SciSpace. Available at: [Link]
-
Anonymous. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Pellis, A., et al. (2020). Achievements and Trends in Biocatalytic Synthesis of Specialty Polymers from Biomass-Derived Monomers Using Lipases. MDPI. Available at: [Link]
-
Singh, P., et al. (2017). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. ResearchGate. Available at: [Link]
-
Sanchez-Garrido, M., et al. (2023). Sustainable Setups for the Biocatalytic Production and Scale-Up of Panthenyl Monoacyl Esters under Solvent-Free Conditions. ACS Publications. Available at: [Link]
-
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stability of 1,3-Benzodithiole derivatives under acidic and basic conditions
Welcome to the technical support center for 1,3-benzodithiole derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile heterocyclic scaffold. Here, we provide in-depth answers to common questions and troubleshooting advice regarding the stability of this compound derivatives under the acidic and basic conditions frequently encountered in multi-step synthesis.
Introduction: The Duality of the this compound Scaffold
The this compound core is a robust heterocyclic system widely used in organic synthesis, particularly as a protecting group for carbonyls and as a precursor to valuable molecules like dibenzotetrathiafulvalene (DBTTF) for organic electronics.[1] Its stability is often compared to the related 1,3-dithiane system, known for its exceptional resilience.[2][3] However, the reactivity at the C-2 position imparts a dual nature to its stability profile. While the fused ring system itself is generally stable, the overall stability of a derivative is highly dependent on the substituent at the C-2 position and the specific pH conditions employed. This guide will deconstruct these dependencies to help you navigate your experimental challenges.
Troubleshooting Guide & FAQs: Stability Under Acidic Conditions
Under acidic conditions, the primary concern is the interaction of the acid with the sulfur atoms and the potential for cleavage of substituents at the C-2 position. The dithiole ring can be protonated, but significant degradation of the core structure typically requires harsh conditions.
Q1: My this compound derivative is showing signs of decomposition during an aqueous acidic workup. What is the likely degradation pathway?
A1: The most common degradation pathway under aqueous acidic conditions is the hydrolysis of the C-2 position, especially if it is substituted with a heteroatom or if the cationic 1,3-benzodithiolylium species is formed.
-
Causality: The C-2 carbon of the 1,3-benzodithiolylium cation is highly electrophilic.[4] In the presence of a nucleophile like water, it will readily react to form a 2-hydroxy-1,3-benzodithiole intermediate.[4] This species can be unstable and may lead to the formation of 1,3-benzodithiol-2-one or other byproducts, particularly if oxidative conditions are present. Similarly, 2-alkoxy or 2-amino substituted benzodithioles can undergo acid-catalyzed hydrolysis.[5]
-
Troubleshooting Steps:
-
Minimize Water: If possible, perform the reaction and workup under anhydrous conditions.
-
Use Non-Nucleophilic Acids: Opt for Lewis acids or non-aqueous protic acids where appropriate.
-
Lower the Temperature: Conduct the acidic wash or workup at low temperatures (e.g., 0 °C) to reduce the rate of hydrolysis.
-
Limit Exposure Time: Keep the contact time with the acidic aqueous phase to a minimum. Immediately extract your product into an organic solvent.
-
Q2: I am using a this compound as a protecting group for a carbonyl. Why is it so difficult to remove with standard acid catalysts that easily cleave acetals (e.g., 1,3-dioxolanes)?
A2: 1,3-Benzodithioles, like their 1,3-dithiane counterparts, are significantly more stable to acid than their oxygen-based acetal analogs.[2][3][6]
-
Causality: The soft nature of the sulfur atoms makes them less basic and thus less readily protonated than the oxygen atoms in an acetal. Furthermore, the C-S bond is less polarized and stronger than the C-O bond in this context, making it more resistant to cleavage. While acetals are readily hydrolyzed under mild aqueous acidic conditions, dithioacetals often require harsher conditions or specific reagents that have a high affinity for sulfur.[2][3]
-
Recommended Deprotection Strategies:
-
Oxidative Cleavage: Reagents like N-bromosuccinimide (NBS) or Oxone® in aqueous organic solvents can oxidize the sulfur atoms, facilitating hydrolysis.
-
Heavy Metal Catalysis: Mercury(II) salts (e.g., HgCl₂) or silver salts can be used to coordinate to the sulfur atoms, activating the C-2 position for hydrolysis. Note the toxicity and disposal concerns with this method.
-
Alkylation: Reagents like methyl iodide can alkylate the sulfur atoms, forming a sulfonium salt that is more susceptible to hydrolysis.
-
Workflow: Acid-Catalyzed Hydrolysis of a 2-Substituted this compound
The diagram below illustrates the general mechanism for the acid-catalyzed hydrolysis of a 2-alkoxy-1,3-benzodithiole, a common degradation pathway.
Caption: Mechanism of acid-catalyzed hydrolysis.
Troubleshooting Guide & FAQs: Stability Under Basic Conditions
The this compound ring system is exceptionally stable under basic conditions. The chemistry in a basic medium is dominated by the acidity of a proton at the C-2 position, which is a feature to be exploited rather than a stability concern.
Q1: Is the this compound ring susceptible to cleavage by strong bases like NaOH, LDA, or n-BuLi?
A1: No, the bicyclic ring structure is highly resistant to degradation by a wide range of bases.[2] The primary event, if a proton is present at C-2, is deprotonation to form a highly stabilized carbanion.[7][8]
-
Causality: The adjacent sulfur atoms effectively stabilize the negative charge at the C-2 position through inductive effects and d-orbital overlap. This makes the C-2 proton relatively acidic (pKa ~30-35 in DMSO, similar to dithianes) and its removal is the favored process. This carbanion is a valuable synthetic intermediate, serving as an acyl anion equivalent.[7]
Q2: I am attempting to deprotonate a 2-H-1,3-benzodithiole with n-BuLi and react it with an alkyl halide, but the reaction is failing or giving low yields. What are the common pitfalls?
A2: This is a classic umpolung reaction. Failure typically stems from issues with the reaction setup or reagents, not the stability of the benzodithiole itself.
-
Troubleshooting Protocol: C-2 Lithiation and Alkylation
-
Ensure Anhydrous Conditions: Absolutely critical. Dry your glassware thoroughly (oven or flame-dry). Use anhydrous solvents (e.g., freshly distilled THF). Any trace of water will quench the n-BuLi and the lithiated intermediate.
-
Temperature Control: The deprotonation step is typically performed at low temperatures (-78 °C to -40 °C) to prevent side reactions of the organolithium reagent.
-
Base Titration: The concentration of commercial n-BuLi can vary. Titrate it before use to know the exact molarity and ensure you are adding at least 1.0 equivalent.
-
Addition Order: Add the n-BuLi solution slowly to the stirred solution of the this compound derivative at low temperature. Allow the anion to form completely (typically 30-60 minutes) before adding the electrophile.
-
Electrophile Reactivity: Use reactive electrophiles (e.g., primary alkyl iodides or bromides). Sterically hindered or less reactive electrophiles (like secondary halides or some chlorides) may react too slowly, allowing the lithiated intermediate to decompose or participate in side reactions upon warming.
-
Q3: Can I use milder bases like NaH or K₂CO₃ to deprotonate the C-2 position?
A3: Generally, no. While the C-2 proton is acidic for a C-H bond, it is not acidic enough to be removed by weaker bases like hydrides, hydroxides, or carbonates. A strong organolithium base (n-BuLi, s-BuLi) or a bulky amide base like LDA is required to generate the carbanion efficiently.[8]
Workflow: C-2 Deprotonation and Electrophilic Quench
This diagram illustrates the core reactivity of 1,3-benzodithioles under basic conditions, which is a cornerstone of their synthetic utility.
Caption: Reactivity under strong base conditions.
Summary Table: Stability Comparison
This table provides a comparative overview of the stability of 1,3-benzodithioles against common related structures.
| Protecting Group | Structure | Stability to Aqueous Acid (e.g., 1M HCl) | Stability to Strong Base (e.g., NaOH, LDA) |
| This compound | Fused dithioacetal | Generally Stable. Cleavage requires harsh conditions or specific reagents (e.g., Hg²⁺).[2][3] | Highly Stable. C-2 proton is acidic.[7][8] |
| 1,3-Dioxolane | Cyclic Acetal | Labile. Readily hydrolyzed.[2][6] | Generally Stable. [2][6] |
| 1,3-Benzodioxole | Fused Acetal | Stable. More stable than simple acetals due to aromaticity, but can undergo ring opening under harsh conditions.[9][10] | Highly Stable. |
References
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Benzo[4][7][8]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction - MDPI. [URL: https://www.mdpi.com/2624-8549/2/3/13]
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Validation & Comparative
A Comparative Analysis of 1,3-Benzodithiole and 1,3-Dithiane as Carbonyl Protecting Groups
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the temporary masking of carbonyl functionalities, thioacetals have emerged as a robust and reliable class of protecting groups, prized for their stability in diverse chemical environments where their oxygen-based counterparts, acetals, falter. This guide provides a detailed comparative study of two prominent thioacetal protecting groups: the aliphatic 1,3-dithiane and the aromatic-fused 1,3-benzodithiole. We will delve into their formation, stability, and cleavage, supported by experimental protocols and mechanistic insights to empower researchers in making informed strategic decisions for their synthetic endeavors.
I. Formation: Masking the Carbonyl
The synthesis of both 1,3-dithianes and 1,3-benzodithioles proceeds via the acid-catalyzed reaction of a carbonyl compound with the corresponding dithiol: 1,3-propanedithiol for the former and 1,2-benzenedithiol for the latter.[1][2] The core mechanism involves the initial protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by nucleophilic attack by the thiol groups and subsequent dehydration to yield the stable cyclic thioacetal.
The choice of catalyst is crucial and typically involves Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂).[2][3] Efficient removal of water, often accomplished by azeotropic distillation with a Dean-Stark apparatus, is essential to drive the equilibrium towards product formation.[1]
Caption: General mechanism for thioacetal formation.
Comparative Data on Formation Conditions
| Feature | 1,3-Dithiane | This compound |
| Dithiol Reagent | 1,3-Propanedithiol | 1,2-Benzenedithiol |
| Typical Catalysts | BF₃·OEt₂, p-TsOH, I₂, Y(OTf)₃[2] | p-TsOH, BF₃·OEt₂[1] |
| Solvents | Toluene, Dichloromethane, Chloroform | Toluene, Benzene |
| Reaction Time | Generally 1-4 hours | Generally 2-6 hours |
| Key Consideration | 1,3-Propanedithiol has a strong, unpleasant odor. | 1,2-Benzenedithiol is a solid and less volatile. |
II. Experimental Protocol: Synthesis of 2-Phenyl-1,3-dithiane
-
To a solution of benzaldehyde (5.0 g, 47.1 mmol) in anhydrous toluene (100 mL), add 1,3-propanedithiol (5.6 g, 51.8 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 100 mg).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield white crystals.
III. Stability: A Tale of Two Backbones
A primary advantage of thioacetals is their exceptional stability across a broad pH range, particularly under basic conditions where acetals are readily cleaved.[4] Both 1,3-dithianes and 1,3-benzodithioles are stable to strong bases (e.g., organolithium reagents, Grignard reagents, LDA), nucleophiles, and many reducing agents like LiAlH₄ and NaBH₄.[5][6]
The primary difference in their stability profiles arises from the nature of their carbon backbones. The benzene ring of the this compound imparts greater rigidity and potential for electronic effects compared to the flexible cyclohexane-like chair conformation of the 1,3-dithiane ring. While both are highly robust, the aromatic backbone of the benzodithiole can influence its reactivity with certain oxidative reagents.
Comparative Stability Profile
| Condition/Reagent | 1,3-Dithiane | This compound |
| Strong Aqueous Acid | Stable (cleavage requires specific reagents)[3] | Stable |
| Strong Base (e.g., n-BuLi) | Highly Stable[7] | Highly Stable |
| Nucleophiles (e.g., RMgX) | Highly Stable[6] | Highly Stable |
| Common Reducing Agents | Highly Stable[6] | Highly Stable |
| Mild Oxidizing Agents | Generally Stable | Generally Stable |
| Strong Oxidizing Agents | Can be cleaved[8] | Can be cleaved |
IV. Deprotection: Regenerating the Carbonyl
The very stability that makes thioacetals excellent protecting groups also necessitates specific, and sometimes harsh, conditions for their removal.[2] Cleavage strategies typically rely on the high affinity of sulfur for soft metals or on the oxidation of the sulfur atoms to facilitate hydrolysis.
Caption: Common strategies for thioacetal deprotection.
Mercury(II) salts, such as HgCl₂ with CaCO₃, are classic reagents for this transformation, though their toxicity is a significant drawback.[9] Oxidative methods provide a valuable alternative. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)[8], o-iodoxybenzoic acid (IBX)[2], and hydrogen peroxide[10] have proven effective. The choice of deprotection agent can be critical, especially in the presence of other sensitive functional groups.
Comparative Data on Deprotection Methods
| Reagent/Method | Application | Typical Conditions | Comments |
| HgCl₂, CaCO₃ | Both | Acetone/H₂O | Classic, effective method but highly toxic.[11] |
| DDQ | Both | MeCN/H₂O | Effective for many dithianes, especially those with electron-donating groups.[8] |
| IBX, β-cyclodextrin | Both | H₂O, rt | Green, neutral conditions, high yields.[2] |
| Selectfluor™ | 1,3-Dithiane | MeCN/H₂O | Efficient and mild cleavage.[2] |
| H₂O₂, Iodine | Both | H₂O, SDS | Mild, essentially neutral conditions.[10] |
| Photolysis (sensitized) | 1,3-Dithiane | MeCN, air, >350nm | Electron transfer mechanism, requires oxygen.[12] |
V. Experimental Protocol: Oxidative Deprotection of 2-Phenyl-1,3-dithiane
-
To a solution of 2-phenyl-1,3-dithiane (1.0 g, 5.1 mmol) in a 9:1 mixture of acetonitrile and water (50 mL), add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.7 g, 7.6 mmol).[8]
-
Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting benzaldehyde by column chromatography on silica gel.
VI. A Unique Feature: The Umpolung Reactivity of 1,3-Dithianes
Beyond its role as a protecting group, the 1,3-dithiane moiety is central to one of modern organic chemistry's most powerful concepts: Umpolung , or polarity inversion.[13][14] In a typical carbonyl compound, the carbonyl carbon is electrophilic. However, after protection as a 1,3-dithiane, the proton at the C-2 position becomes acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium (n-BuLi).[15] This generates a stabilized carbanion, a nucleophilic acyl anion equivalent, effectively inverting the normal reactivity of the carbonyl carbon.[16]
This lithiated dithiane can then react with a wide range of electrophiles (e.g., alkyl halides, epoxides, other carbonyls) to form new carbon-carbon bonds.[10] Subsequent deprotection regenerates the carbonyl group, now bearing a new substituent. This strategy, pioneered by Corey and Seebach, provides a synthetic route to ketones, α-hydroxy ketones, and 1,2-diketones that are not accessible through traditional carbonyl chemistry.[13]
While theoretically possible, the use of 1,3-benzodithioles in Umpolung chemistry is not prevalent. The electronic properties of the fused benzene ring may alter the acidity of the C-2 proton and the stability of the resulting carbanion, making the reaction less favorable compared to the aliphatic 1,3-dithiane system.
Caption: The Corey-Seebach reaction using 1,3-dithiane.
VII. Conclusion: Making the Right Choice
Both this compound and 1,3-dithiane are exceptionally effective and stable protecting groups for carbonyl compounds, far surpassing the utility of simple acetals in complex, multi-step syntheses.
-
Choose 1,3-Dithiane when:
-
The synthetic strategy involves Umpolung chemistry . Its utility as an acyl anion equivalent is its most defining and powerful feature.[7]
-
A slightly more flexible and well-studied protecting group is preferred.
-
-
Choose this compound when:
-
The pungent odor of 1,3-propanedithiol is a practical concern.
-
The rigid, aromatic structure might confer specific stability or reactivity in a highly functionalized molecule.
-
Umpolung reactivity is not a required step in the synthetic sequence.
-
Ultimately, the decision rests on the specific demands of the synthetic route. By understanding the nuances of their formation, stability, cleavage, and unique reactivity, chemists can strategically deploy these powerful tools to navigate the challenges of modern organic synthesis.
References
-
Wikipedia. Dithiane. [Link]
-
Química Organica.org. Synthesis of 1,3-dithianes. UMPOLUNG reactions. [Link]
-
Scribd. Chemistry of 1,3-Dithiane. [Link]
- Jin, Y.-S., et al. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 23(3), 1117-1119.
-
Organic Chemistry Portal. Corey-Seebach Reaction. [Link]
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Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
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YouTube. (2019). Retrosynthesis, Synthons, Umpolung and 1,3 Dithiane Reagents. [Link]
-
The Journal of Organic Chemistry. Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. [Link]
-
YouTube. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. [Link]
-
University of Windsor. The role of 1,3-dithianes in natural product synthesis. [Link]
-
The Journal of Organic Chemistry. 1,3-Benzodithiolium cation mediated cyclization reactions. [Link]
-
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University of Pennsylvania. Protecting Groups. [Link]
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ResearchGate. Scheme 1. Protection of carbonyl compounds with 1,3-propanedithiol. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). [Link]
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Organic Chemistry Portal. Carbonyl Protecting Groups - Stability. [Link]
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CONICET. Mechanistic Aspects of 1,3- Dithiane Conversion to a Carbonyl Group. [Link]
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YouTube. (2022). Protecting Group Chemistry: Protection of 1,3-diols. [Link]
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University of Texas at Austin. Chem 6352 - Protecting Groups. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Synthesis, separation and absolute configuration assignment to enantiomers of this compound 1-oxide and 2-alkyl-1,3-benzodithiole 1-oxides. [Link]
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MDPI. Benzo[10][11][16]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. [Link]
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A Tale of Two Heterocycles: 1,3-Benzodithiole and Benzothiazole in the Area of Organic Semiconductor Performance
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the quest for next-generation electronic materials, organic semiconductors have emerged as a compelling alternative to their inorganic counterparts, offering advantages such as low-cost fabrication, mechanical flexibility, and tunable properties.[1] At the heart of these materials are molecular building blocks, heterocyclic compounds that dictate their electronic behavior. This guide provides a deep dive into two such crucial moieties: 1,3-benzodithiole and benzothiazole. We will explore their intrinsic properties and directly compare their performance in key organic electronic devices, supported by experimental data and detailed protocols.
The Contenders: Unveiling the Molecular Architects
This compound: This sulfur-rich heterocycle is a notable building block, particularly as a precursor to dibenzotetrathiafulvalene (DBTTF) and its derivatives.[2] These compounds are known for forming charge-transfer complexes with conductive properties, making them valuable in organic electronics.[2] The core structure of this compound, with its two sulfur atoms, imparts specific electronic characteristics that influence its performance as a semiconductor.
Benzothiazole: An electron-deficient aromatic heterocycle, benzothiazole is a versatile component in the design of a wide range of organic semiconductors.[3][4] Its ability to be readily functionalized allows for the fine-tuning of electronic properties, making it a popular choice for both electron-donating and electron-accepting materials in organic solar cells (OSCs) and organic field-effect transistors (OFETs).[3][4]
Head-to-Head Performance: A Data-Driven Comparison
The choice between this compound and benzothiazole can significantly impact the performance of an organic semiconductor device. The following sections provide a comparative analysis based on experimental data from the literature.
Performance in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic circuits, and the charge carrier mobility (μ) is a key metric for their performance.
| Moiety | Derivative | Mobility (μ) | On/Off Ratio | Reference |
| Benzothiazole | 4,7-di(9H-carbazol-9-yl)benzo[c][1][3][5]thiadiazole | 10⁻⁴ cm²/Vs (p-channel) | 10⁵ | [5] |
| Benzothiazole | PCDTT-FCNBT copolymer | 0.4 cm²/Vs (n-channel) | - | [6][7] |
| This compound | 2-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT) | 0.034 cm²/Vs | - | [8] |
| This compound | 2-(4-hexylphenyl)[1]benzothieno[3,2-b][1]benzothiophene (C6-Ph-BTBT) | 4.6 cm²/Vs | 2.2 x 10⁷ | [8] |
As the data indicates, both moieties can be incorporated into high-performance OFETs. Notably, derivatives of this compound, specifically the BTBT core, have demonstrated very high hole mobilities.[8] The performance is highly dependent on the specific molecular structure and the resulting solid-state packing. For instance, the improved performance of the PCDTT-FCNBT benzothiazole-based polymer is attributed to increased backbone linearity and high thin-film crystallinity.[6]
Performance in Organic Solar Cells (OSCs)
In OSCs, the power conversion efficiency (PCE) is the ultimate measure of performance. This is influenced by the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF).
| Moiety | Material System | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Benzothiazole | P3HT:PI-BT | 2.54 | 0.96 | - | - | [1][9] |
| Benzothiazole | P1/PC71BM blend | 6.13 | 0.78 | - | - | [10] |
| Benzothiazole | PBDT-oTz-based device | 15.02 | - | - | - | [11] |
| This compound | DCVT-BTT:PCBM | 2.04 | - | - | - | [12] |
Benzothiazole-based materials have shown remarkable success in OSCs, with PCEs exceeding 15%.[3][11] The electron-deficient nature of the benzothiazole unit allows for the creation of donor-acceptor polymers with tailored energy levels, leading to high open-circuit voltages.[10] While this compound derivatives have also been utilized in OSCs, the reported efficiencies in the provided data are more modest.[12]
Unraveling the "Why": Structure-Property Relationships
The observed performance differences can be traced back to the fundamental molecular and electronic properties of the two heterocycles.
Caption: Key structure-property relationships for this compound and benzothiazole.
The electron-donating nature of the sulfur atoms in this compound can lead to materials with higher Highest Occupied Molecular Orbital (HOMO) energy levels, which is often beneficial for hole transport in p-type OFETs. Conversely, the electron-withdrawing character of the benzothiazole moiety helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for efficient electron injection and transport in n-type materials and for achieving high open-circuit voltages in OSCs.[4][10] Furthermore, the planarity of the molecular backbone, influenced by the choice of heterocycle, plays a critical role in facilitating strong intermolecular π-π stacking, which is essential for efficient charge transport.[6]
Experimental Protocols: From Molecule to Device
To provide practical insights, this section outlines key experimental procedures for the synthesis of a representative semiconductor and the fabrication of an organic thin-film transistor.
Synthesis of a Benzothiadiazole-based Donor-Acceptor-Donor Molecule
This protocol describes the synthesis of a D-A-D type small molecule using a Stille coupling reaction.[13]
Materials:
-
4,7-bis(5-bromothiophen-2-yl)benzothiadiazole
-
2-(tributylstannyl)pyridine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole (1.00 g, 2.18 mmol) and 2-(tributylstannyl)pyridine (1.77 g, 4.80 mmol) in anhydrous THF (80 mL), add Pd(PPh₃)₂Cl₂ (0.31 g, 0.436 mmol) at room temperature under a nitrogen atmosphere.[13]
-
Reflux the resulting mixture with stirring for 70 hours.[13]
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with EtOAc.
-
Wash the organic extract with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired compound.
Fabrication of a Top-Contact, Bottom-Gate Organic Thin-Film Transistor (OTFT)
This protocol outlines the general steps for fabricating an OTFT device.
Caption: General workflow for OTFT fabrication.
Procedure:
-
Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively.
-
Cleaning: Clean the substrate by sonicating in a sequence of solvents such as acetone and isopropyl alcohol, followed by drying with nitrogen.
-
Surface Modification: Treat the SiO₂ surface with a self-assembled monolayer, for example, by immersing it in a solution of octyltrichlorosilane (OTS) in toluene, to improve the interface with the organic semiconductor.
-
Active Layer Deposition: Deposit the organic semiconductor onto the treated substrate. This can be done via solution processing methods like spin-coating or through vacuum thermal evaporation.
-
Annealing: Anneal the film at an optimized temperature to improve crystallinity and morphology.
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask using thermal evaporation.
-
Characterization: Measure the electrical characteristics of the device, such as output and transfer curves, using a semiconductor parameter analyzer to determine the charge carrier mobility and on/off ratio.
Concluding Remarks
Both this compound and benzothiazole are powerful tools in the organic semiconductor designer's toolkit. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired application and performance targets.
-
This compound and its derivatives, particularly the BTBT core, have shown exceptional promise for high-performance p-type OFETs due to their propensity for forming highly ordered crystalline thin films, leading to excellent hole mobility.
-
Benzothiazole , with its inherent electron-deficient nature and synthetic versatility, has proven to be a workhorse for developing both high-efficiency organic solar cells and high-mobility n-type OFETs .
Future advancements in this field will undoubtedly involve the creative combination of these and other heterocyclic building blocks, along with sophisticated molecular engineering strategies, to push the boundaries of organic semiconductor performance.
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A Researcher's Guide to the Electrochemical Validation of Novel 1,3-Benzodithiole Polymers
For researchers, scientists, and drug development professionals venturing into the realm of novel conductive polymers, the robust validation of electrochemical data is paramount. This guide provides an in-depth technical framework for the electrochemical characterization of newly synthesized 1,3-benzodithiole-based polymers, offering a comparative analysis with established conducting polymers like polythiophenes and polyanilines. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a comprehensive resource for ensuring the scientific integrity of your findings.
Section 1: The Electrochemical Landscape of this compound Polymers
The this compound unit is an intriguing building block for conducting polymers due to its unique electronic and structural properties. Unlike its more commonly studied isomer, benzodithiophene, the this compound moiety can influence polymer chain packing and electronic communication in distinct ways. A thorough electrochemical evaluation is crucial to understanding the potential of these novel materials in applications ranging from organic electronics to biosensors.
A critical aspect of validating new polymers is comparing their performance against well-characterized alternatives. This guide will use poly(3-hexylthiophene) (P3HT), a widely studied polythiophene derivative, and polyaniline (PANI) as benchmarks for comparison.
Section 2: Core Electrochemical Validation Techniques
A multi-faceted approach employing several electrochemical techniques is essential for a comprehensive validation. This section details the theoretical underpinnings and practical considerations for three key techniques: Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Spectroelectrochemistry.
Cyclic Voltammetry (CV): Probing Redox Behavior
Cyclic voltammetry is a fundamental technique for investigating the redox properties of new polymers. It provides information on oxidation and reduction potentials, which are crucial for determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Causality of Experimental Choices: The choice of solvent, electrolyte, and scan rate are critical for obtaining meaningful data. The solvent and electrolyte must provide a stable window within which the polymer's redox events can be observed without interference. The scan rate influences the kinetics of the electrochemical process; varying the scan rate can help determine if the redox process is diffusion-controlled or surface-confined.
Self-Validating System: A key aspect of a self-validating CV experiment is the inclusion of an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). All measured potentials should be referenced against this internal standard to ensure comparability across different experiments and laboratories.[1] The reversibility of the redox process should also be assessed by examining the peak separation and the ratio of anodic to cathodic peak currents.
Figure 1: Workflow for Cyclic Voltammetry Analysis.
Electrochemical Impedance Spectroscopy (EIS): Unraveling Charge Transfer Dynamics
EIS is a powerful non-destructive technique used to probe the charge transfer and transport properties of polymer films. By applying a small sinusoidal voltage perturbation over a range of frequencies, one can model the electrochemical system as an equivalent circuit, providing insights into properties like charge transfer resistance and double-layer capacitance.
Causality of Experimental Choices: The choice of the applied DC potential is critical, as it determines the doping level of the polymer film being investigated. The frequency range should be sufficiently wide to capture all relevant electrochemical processes, from fast charge transfer at high frequencies to slower diffusion processes at low frequencies.
Self-Validating System: The validity of EIS data can be assessed using Kramers-Kronig (K-K) transforms.[2][3] A valid EIS spectrum should be consistent with the K-K relations, which connect the real and imaginary parts of the impedance. Many modern potentiostats include software to perform this validation. Additionally, the quality of the data can be evaluated by examining indicators like Total Harmonic Distortion (THD) and Non-Stationary Distortion (NSD) to ensure linearity and stability of the system during measurement.[4]
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A Comparative Guide to the Biological Activities of 1,3-Benzodithiole and 1,3,2-Benzothiazagermole Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. This guide provides a detailed comparison of the biological activities of precursors for two distinct heterocyclic systems: the well-established 1,3-Benzodithiole and the novel, yet-to-be-synthesized 1,3,2-Benzothiazagermole. By examining the known biological profiles of their respective precursors, we aim to provide a predictive framework for the potential therapeutic applications of these intriguing molecules.
Introduction to the Heterocyclic Systems
The this compound Scaffold
The this compound core is a sulfur-containing heterocycle that has been incorporated into a variety of biologically active molecules. Its precursors, primarily substituted 1,2-benzenedithiols, are key to its synthesis and contribute significantly to the overall biological profile of the final derivatives. The inherent reactivity of the thiol groups in 1,2-benzenedithiol allows for a diverse range of chemical modifications, leading to compounds with a broad spectrum of activities.
The Hypothetical 1,3,2-Benzothiazagermole Scaffold
1,3,2-Benzothiazagermole represents a frontier in heterocyclic chemistry, incorporating not only nitrogen and sulfur but also a germanium atom into its core structure. As a novel and rare heterocyclic system, no specific synthesis or functionalization protocols have been reported in the current scientific literature.[1][2] This guide, therefore, will extrapolate its potential biological activities by dissecting the known properties of its conceptual precursors: 2-aminothiophenol derivatives and various organogermanium compounds. Organogermanium compounds have garnered interest for their low mammalian toxicity and diverse pharmacological effects.[3]
Precursors to this compound: A Foundation of Diverse Bioactivity
The primary precursor to the this compound scaffold is 1,2-benzenedithiol and its substituted derivatives. This organosulfur compound, a colorless viscous liquid, consists of a benzene ring with two adjacent thiol groups.[4]
Known Biological Activities of 1,2-Benzenedithiol Derivatives
Derivatives of 1,2-benzenedithiol have been investigated for a range of biological activities, primarily stemming from the reactivity of the thiol groups and their ability to chelate metals.
-
Antimicrobial and Antifungal Activity : The ability of dithiol compounds to interact with metal ions essential for microbial enzymes makes them promising antimicrobial agents. Studies have shown that various benzodithiole derivatives exhibit inhibitory activity against bacterial and fungal strains.
-
Anticancer Activity : Certain 1,3-benzodioxole derivatives, structurally related to benzodithioles, have demonstrated cytotoxic activity against several human tumor cell lines.[5][6][7] This suggests that the benzodithiole scaffold could also be a valuable pharmacophore in the design of novel anticancer agents. For instance, some thiourea derivatives incorporating a 1,3-benzodioxole moiety have shown significant cytotoxic effects against various cancer cell lines, in some cases greater than the standard drug doxorubicin.[6][8]
-
Enzyme Inhibition : The vicinal thiol groups can interact with the active sites of various enzymes, leading to their inhibition. This property is particularly relevant in the context of developing inhibitors for metalloenzymes.
-
Chemoprevention : A notable application of 1,2-benzenedithiol is in a cyclocondensation assay used to quantify isothiocyanates, which are potent chemopreventive agents found in cruciferous vegetables.[9] This highlights the reactivity of the dithiol precursor and its utility in biological research.
Precursors to 1,3,2-Benzothiazagermole: A Predictive Outlook
The synthesis of 1,3,2-benzothiazagermole is yet to be reported. However, a logical synthetic pathway would involve the condensation of a 2-aminothiophenol derivative with a suitable germanium-containing reagent. Therefore, to predict the biological activity of this novel heterocycle, we must examine the individual contributions of its precursors.
2-Aminothiophenol Derivatives: A Versatile Pharmacophore
2-Aminothiophenol and its derivatives are foundational building blocks for a vast array of biologically active benzothiazoles. The benzothiazole nucleus is a significant scaffold in drug design due to its wide range of pharmacological activities.[10][11]
-
Antimicrobial and Antifungal Properties : Benzothiazole derivatives are well-documented for their potent activity against a wide spectrum of bacteria and fungi.[12][13][14][15] The incorporation of the benzothiazole moiety, derived from 2-aminothiophenol, into the 1,3,2-benzothiazagermole structure is likely to confer antimicrobial properties.
-
Anticancer Activity : Numerous benzothiazole-containing compounds have been developed as anticancer agents, targeting various mechanisms within cancer cells.[10][16] This suggests that 1,3,2-benzothiazagermole derivatives could also exhibit cytotoxic effects against tumor cells.
-
Anti-inflammatory and Analgesic Effects : The benzothiazole scaffold is present in several anti-inflammatory and analgesic drugs. This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade.
-
Neuroprotective and CNS Activity : Certain benzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's.[10][17]
Organogermanium Compounds: A Unique Bioactive Element
The inclusion of germanium in a heterocyclic system is a novel approach in medicinal chemistry. Organogermanium compounds are known for their unique biological properties, often characterized by low toxicity.[3]
-
Immunomodulatory Effects : A significant body of research points to the immunomodulatory potential of organogermanium compounds.[18] They have been shown to enhance the activity of immune cells, suggesting that 1,3,2-benzothiazagermole could have applications in immunotherapy.
-
Antitumor Activity : Certain organogermanium compounds have demonstrated antitumor activities, and their water-soluble derivatives have been found to be significantly more active.[18][19] The mechanism is thought to involve both direct cytotoxicity and immune system stimulation.
-
Antiviral and Antimicrobial Potential : While less common than for other classes of compounds, some organogermanium compounds have been reported to possess antiviral and antimicrobial properties.[1]
-
Low Toxicity : A key advantage of many organogermanium compounds is their relatively low mammalian toxicity, which is a desirable characteristic for any potential therapeutic agent.[3][18]
Comparative Analysis and Future Perspectives
The table below summarizes the known and predicted biological activities of the precursors for this compound and 1,3,2-Benzothiazagermole.
| Biological Activity | This compound Precursors (1,2-Benzenedithiol derivatives) | 1,3,2-Benzothiazagermole Precursors (2-Aminothiophenol & Organogermanium Compounds) |
| Antimicrobial | Demonstrated activity against bacteria and fungi. | Predicted: High potential due to the benzothiazole moiety. Organogermanium may contribute. |
| Anticancer | Cytotoxic activity observed in related benzodioxole structures. | Predicted: High potential from both benzothiazole and organogermanium components, possibly with synergistic effects. |
| Anti-inflammatory | Potential based on enzyme inhibition capabilities. | Predicted: Likely activity from the benzothiazole scaffold. |
| Immunomodulatory | Not a primary reported activity. | Predicted: Significant potential due to the presence of organogermanium. |
| Neuroprotective | Not a primary reported activity. | Predicted: Potential activity from the benzothiazole component. |
| Toxicity | Dependent on the specific derivative. | Predicted: Potentially low mammalian toxicity, a characteristic of many organogermanium compounds. |
Experimental Protocols
While specific protocols for the biological evaluation of the novel 1,3,2-benzothiazagermole are not yet established, standard assays used for its precursors can be adapted.
General Antimicrobial Susceptibility Testing
A standard method to assess the antimicrobial activity of the synthesized compounds is the broth microdilution method.
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing the Synthesis Pathways
The following diagrams illustrate the conceptual synthetic pathways for the formation of the this compound and the hypothetical 1,3,2-Benzothiazagermole scaffolds from their respective precursors.
Caption: Synthesis of this compound derivatives.
Caption: Hypothetical synthesis of 1,3,2-Benzothiazagermole.
Conclusion
This guide provides a comparative analysis of the biological activities of precursors for this compound and the novel 1,3,2-Benzothiazagermole. While this compound precursors have established a foundation for diverse biological activities, the hypothetical 1,3,2-Benzothiazagermole presents an exciting frontier in medicinal chemistry. By combining the well-documented bioactivities of benzothiazoles with the unique properties of organogermanium compounds, the 1,3,2-Benzothiazagermole scaffold holds significant promise for the development of new therapeutic agents with potentially novel mechanisms of action and favorable toxicity profiles. Further synthetic and biological investigations into this unexplored heterocyclic system are highly warranted.
References
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structure-activity relationship of substituted 1,3-benzothiazole derivatives
An In-Depth Technical Guide to the Structure-Activity Relationships of Substituted 1,3-Benzothiazole Derivatives
Introduction: The Versatility of the 1,3-Benzothiazole Scaffold
The 1,3-benzothiazole moiety, a bicyclic system featuring a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry.[1][2][3] This privileged scaffold is not only present in numerous natural products but also forms the core of a wide array of synthetic compounds with significant therapeutic value.[1][4][5] The structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, allows for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[4][6]
The clinical relevance of this scaffold is well-established, with drugs like Riluzole (used for amyotrophic lateral sclerosis) and Pramipexole (for Parkinson's disease) featuring the benzothiazole core.[7][8] The unique methine center in the thiazole ring and the potential for substitution at multiple positions (primarily C-2 and C-6) make it an ideal template for drug design and optimization.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 1,3-benzothiazole derivatives across key therapeutic areas, supported by experimental data and protocols.
Comparative Analysis of Structure-Activity Relationships (SAR)
The biological activity of benzothiazole derivatives can be precisely modulated by altering the nature and position of substituents on the bicyclic ring system. The following sections dissect the SAR for major pharmacological activities, providing a comparative framework for researchers.
Antimicrobial Activity
Benzothiazole-based compounds have demonstrated potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, and various fungal strains.[9][10] The SAR for antimicrobial agents is heavily influenced by substitutions at the C-2 and C-6 positions.[2]
-
Position C-2: This is the most common site for modification.
-
Amino and Substituted Amines: The presence of a 2-amino group is a crucial starting point. Further substitution on this amine, often forming Schiff bases or incorporating other heterocyclic rings like pyrimidines, imidazoles, or triazoles, has been shown to enhance antimicrobial potency.[11][12][13]
-
Aryl Groups: Attaching aryl groups at C-2 can modulate activity. For instance, a 4-hydroxyphenyl group at the 2-position of a linked 1,3-thiazole moiety showed better activity compared to having the same group at the 4-position.[14]
-
-
Position C-6: Modifications at this position on the benzene ring also play a significant role.
-
Halogens: The introduction of electron-withdrawing groups, such as halogens (e.g., fluoro, chloro), often leads to increased antibacterial activity.[15]
-
-
General Trends: Studies have shown that benzothiazole-urea hybrids can be highly effective against resistant strains like MRSA.[9] The incorporation of moieties like pyrazole-thiazole can also lead to compounds with significant antibacterial action.[15]
Table 1: SAR Summary for Antimicrobial 1,3-Benzothiazole Derivatives
| Position of Substitution | Substituent Type | Effect on Antimicrobial Activity | Supporting Evidence (Example) |
| C-2 | Substituted Amino Groups (e.g., linked to imidazole) | Enhancement | N-Substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine shows good activity.[11] |
| C-2 | Aryl Groups (e.g., 4-hydroxyphenyl) | Enhancement | A 4-hydroxyphenyl group at the 2-position improves activity against S. aureus and E. coli.[14] |
| C-2 | Hydrazinyl-thiazole Scaffold | Enhancement | 2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is active against Staphylococcus aureus.[13] |
| C-6 | Halogens (e.g., -F, -Cl) | Enhancement | Halogen substitution on the benzothiazole moiety enhances antibacterial activity.[15] |
| Benzene Ring | Electron-withdrawing groups (-NO2) | Enhancement | Substitution of a 3-nitro group on an attached phenyl ring improves antibacterial action.[15] |
Anticancer Activity
The benzothiazole scaffold is a key component in the development of novel anticancer agents, with derivatives showing cytotoxicity against various cancer cell lines.[5][16][17]
-
2-Arylbenzothiazoles: This class is particularly prominent. The substitution pattern on the 2-aryl ring is critical for activity.
-
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX610): This compound is a well-known example that possesses potent and selective anti-tumor properties.[17][18] This highlights the importance of methoxy groups on the phenyl ring and a fluorine atom at the C-5 position of the benzothiazole.
-
Other Substitutions: Linking benzamide, pyridine, or pyrimidine moieties to the C-2 position has yielded compounds with significant antitumor potential.[16] For example, a substituted bromopyridine acetamide benzothiazole derivative showed potent activity against several cell lines, including breast (SKRB-3) and liver (HepG2) cancer.[16]
-
-
Substitutions on the Benzothiazole Ring:
-
Mechanism of Action: Many of these derivatives induce apoptosis in cancer cells.[16] Some also act as inhibitors of key enzymes in cancer progression, such as human glutathione S-transferase P1-1 (hGSTP1-1).[5]
Table 2: SAR Summary for Anticancer 1,3-Benzothiazole Derivatives
| Position of Substitution | Substituent Type | Effect on Anticancer Activity | Supporting Evidence (Example) |
| C-2 | 3,4-Dimethoxyphenyl | Potent Activity | A key feature of the potent antitumor agent PMX610.[17][18] |
| C-2 | Substituted Benzamides/Pyridines | Potent Activity | Methoxybenzamide and chloromethylbenzamide derivatives show IC50 values in the low micromolar range.[16] |
| C-2 | Hydrazine-based linkers | Potent Activity | A hydrazine-based derivative showed an IC50 of 2.41 µM against HeLa cells.[5][16] |
| C-5 | Fluoro (-F) | Enhancement | The 5-fluoro substitution is present in the potent agent PMX610.[18] |
| C-6 | Various Substitutions | Enhancement | 2,6-disubstituted derivatives show significant anticancer potential.[18] |
Anticonvulsant Activity
The benzothiazole nucleus is a recognized pharmacophore for anticonvulsant agents, with the clinically used drug Riluzole serving as a prime example.[7][19] Research indicates that the endocyclic sulfur and nitrogen atoms are vital for this activity.[20]
-
Substitutions at C-2:
-
Amine and Derivatives: The 2-amino group is a common feature. Linking this group to other moieties is a key strategy. For example, acetamide derivatives bearing a mercapto-triazole ring have shown high potency.[21]
-
Sulfonamides: Coupling sulfonamide moieties to a phenyl group at C-2 results in compounds with significant activity in the maximal electroshock (MES) model.[7] SAR studies showed that a p-Cl group on the benzene sulfonamide was more active than p-Br or p-F groups.[7]
-
-
Substitutions at C-6:
-
Hybrid Molecules: Combining the benzothiazole scaffold with other pharmacologically active rings, like 1,3,4-oxadiazole, has produced potent anticonvulsant agents.[23]
Table 3: SAR Summary for Anticonvulsant 1,3-Benzothiazole Derivatives
| Position of Substitution | Substituent Type | Effect on Anticonvulsant Activity | Supporting Evidence (Example) |
| C-2 | Phenyl sulfonamide | Enhancement | N-[4-(benzothiazole-2-yl) phenyl] 4-chloro-benzene sulfonamide is a potent agent in the MES model.[7] |
| C-2 | Mercapto-triazole acetamide | High Potency | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d] thiazol-2-yl)acetamide showed a high protective index.[21] |
| C-6 | Trifluoromethoxy (-OCF3) | Potent Activity | Key substituent in the approved drug Riluzole.[22] |
| C-6 | Fluorobenzyl)oxy | High Potency | A p-F or m-F on the benzyloxy ring enhances activity in MES and scPTZ tests.[21] |
Neuroprotective Activity
Beyond anticonvulsant effects, benzothiazole derivatives are being explored as multi-target-directed ligands (MTDLs) for treating complex neurodegenerative disorders like Alzheimer's disease (AD).[22]
-
Mechanism of Action: These compounds can simultaneously interact with multiple targets relevant to AD pathology, such as inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[22]
-
SAR Insights:
-
A study of benzothiazole-based histamine H3 receptor (H3R) ligands revealed that linking different cyclic amines via a propyloxy chain at the C-6 position significantly influences activity. An azepan-1-yl group provided the highest H3R affinity.[22]
-
A derivative with a pyrrolidin-1-yl moiety showed the most promising MTDL profile, with potent H3R affinity and micromolar inhibition of AChE, BuChE, and MAO-B.[22]
-
Riluzole itself exerts neuroprotective effects by blocking voltage-gated sodium channels and inhibiting glutamate release.[8][22]
-
Table 4: SAR Summary for Neuroprotective 1,3-Benzothiazole Derivatives
| Position of Substitution | Substituent Type | Effect on Neuroprotective Activity | Target(s) |
| C-6 | (Azepan-1-yl)propyloxy | High Affinity | Histamine H3 Receptor (H3R)[22] |
| C-2 | Pyrrolidin-1-yl-methanone | Multi-Target Activity | H3R, AChE, BuChE, MAO-B[22] |
| C-2 / C-6 | 2-amino / 6-trifluoromethoxy | Neuroprotection | Voltage-gated sodium channels, glutamate receptors[8][22] |
Experimental Protocols & Methodologies
The synthesis and evaluation of benzothiazole derivatives require standardized and reproducible protocols. The causality behind these experimental choices lies in ensuring the efficient formation of the target compounds and the accurate assessment of their biological effects.
Protocol 1: General Synthesis of 2-Substituted Benzothiazoles
This protocol describes a common method for synthesizing the benzothiazole core via condensation, a reliable and versatile approach.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve substituted 2-aminothiophenol (1 mmol) in a suitable solvent like dimethylformamide (DMF).
-
Addition of Second Reactant: Add an equimolar amount of a substituted aromatic aldehyde or carboxylic acid (1 mmol).
-
Catalyst/Reagent Addition: For reactions with aldehydes, an oxidizing agent or catalyst might be required. For reactions with carboxylic acids, a coupling agent is used. A common method involves using sodium metabisulfite (Na2S2O5) with aldehydes.[1]
-
Reaction Condition: Heat the mixture under reflux for a specified period (typically 2-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: The precipitated solid product is collected by filtration, washed thoroughly with water to remove impurities, and dried.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to yield the pure 2-substituted benzothiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][18]
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is chosen for its reliability and high-throughput capability.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, A431 skin cancer) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.[17]
-
Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in the culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[17]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. It is chosen for its high predictive value for clinical efficacy.
Step-by-Step Methodology:
-
Animal Model: Use Swiss albino mice (weighing 20-25 g) acclimatized to laboratory conditions.[23][24]
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at a specific dose (e.g., 30 or 100 mg/kg). A control group receives the vehicle, and a standard group receives a known anticonvulsant like Phenytoin.[7][23]
-
Time Interval: Wait for a predetermined time (e.g., 30-60 minutes) to allow for drug absorption and distribution.
-
Induction of Seizure: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: Abolition of the hind limb extension is considered the endpoint, indicating anticonvulsant activity.
-
Neurotoxicity: Assess neurotoxicity using the rotarod test, where motor impairment is evaluated by the inability of the animal to remain on a rotating rod.[21]
-
Data Analysis: The activity is often reported as the number of animals protected in a group. For potent compounds, the ED50 (median effective dose) is calculated.
Visualizations: Workflows and Relationships
Diagrams help to conceptualize complex relationships and experimental processes, providing a clear visual summary for researchers.
Caption: General workflow for SAR studies of 1,3-benzothiazole.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The 1,3-benzothiazole scaffold is a remarkably versatile and enduring platform in drug discovery. The extensive body of research clearly demonstrates that targeted substitutions at key positions, particularly C-2 and C-6, can systematically tune the biological activity of its derivatives. By comparing the SAR across antimicrobial, anticancer, anticonvulsant, and neuroprotective domains, clear patterns emerge: halogen and alkoxy groups on the benzene ring often enhance potency, while diverse heterocyclic and aryl substitutions at the C-2 position can be tailored to interact with specific biological targets. The experimental protocols provided herein offer a validated framework for the synthesis and evaluation of new chemical entities based on this powerful scaffold. Future research will undoubtedly continue to leverage these foundational SAR principles to develop next-generation therapeutic agents with improved efficacy and safety profiles.
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A Computational Compass: Using DFT Calculations to Navigate and Rationalize the Synthesis of 1,3,4-Thiadiazoles
Introduction: The Enduring Appeal of the 1,3,4-Thiadiazole Scaffold
In the landscape of medicinal chemistry and drug development, certain heterocyclic structures appear with remarkable frequency, owing to their privileged role in biological interactions. The 1,3,4-thiadiazole ring is a quintessential example of such a scaffold.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4] This biological versatility stems from the unique electronic and structural features of the ring, particularly the -N=C-S- moiety, which facilitates strong interactions with biomolecules.[4]
However, the synthesis of specifically substituted 1,3,4-thiadiazoles can be challenging, often raising questions about reaction mechanisms, regioselectivity, and the comparative efficacy of different synthetic routes. While classical experimental approaches provide invaluable empirical data, they often leave the "why" unanswered. This guide explores how Density Functional Theory (DFT) calculations have emerged as a powerful predictive and explanatory tool, providing a computational compass to rationalize experimental findings and guide the design of more efficient synthetic strategies. We will compare common experimental routes with the insights gleaned from theoretical calculations, offering a holistic view for researchers aiming to master the synthesis of these vital compounds.
Pillar 1: A Survey of Common Experimental Routes
The synthesis of the 1,3,4-thiadiazole core can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Below, we compare three prevalent strategies.
Method 1: Cyclization of Thiosemicarbazides
This is arguably the most common and versatile approach, utilizing readily available thiosemicarbazides and a variety of cyclizing agents.[5] The reaction typically involves the condensation of a thiosemicarbazide with a carboxylic acid (or its derivative, like an acid chloride) under dehydrating conditions.
-
Typical Reagents: Phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphate ester (PPE) are frequently used to drive the cyclodehydration.[6][7][8]
-
Experimental Findings: This method generally provides good to excellent yields for a wide range of substrates. However, harsh acidic conditions can sometimes be incompatible with sensitive functional groups on the starting materials. The proposed mechanism involves an initial nucleophilic attack by the thioamide nitrogen onto the carboxylic acid, followed by cyclization and dehydration.[5]
Method 2: Thionation of Diacylhydrazines
An alternative route involves the synthesis of an N,N'-diacylhydrazine intermediate, which is subsequently treated with a thionating agent to form the thiadiazole ring.
-
Typical Reagents: Lawesson's reagent or phosphorus pentasulfide (P₂S₅) are the gold standards for this transformation, efficiently converting a carbonyl group into a thiocarbonyl, which facilitates the cyclization.[9][10]
-
Experimental Findings: This two-step approach is robust and often used when the corresponding carboxylic acid for the thiosemicarbazide route is not ideal. It offers a different strategic pathway for accessing 2,5-disubstituted thiadiazoles.[10]
Method 3: Modern One-Pot Approaches
Recent advancements have focused on improving efficiency and functional group tolerance through milder, one-pot procedures.
-
Typical Reagents: A notable example involves the use of elemental sulfur (S₈) to mediate the coupling of acyl hydrazines and primary nitroalkanes.[11]
-
Experimental Findings: These methods are operationally simple and can proceed under mild, often room-temperature conditions, demonstrating excellent chemoselectivity and tolerance for a wide array of functional groups.[11] This makes them highly suitable for late-stage functionalization in complex molecule synthesis.
Pillar 2: The Computational Lens - Demystifying Reactions with DFT
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For the synthetic chemist, it provides a powerful toolkit to visualize and quantify the energetic landscape of a chemical reaction.
-
Geometry Optimization: DFT calculates the lowest-energy three-dimensional arrangement of atoms for reactants, intermediates, products, and, crucially, transition states.
-
Transition State (TS) Theory: A transition state represents the highest energy barrier that must be overcome for a reaction to proceed. By calculating the energy of this TS relative to the reactants (the activation energy, ΔG‡), DFT can predict the feasibility and rate of a reaction. A lower activation energy implies a faster, more favorable reaction.
-
Reaction Pathway Mapping: By connecting the optimized structures of reactants, transition states, and products, DFT can generate a complete energy profile for a proposed mechanism, allowing researchers to identify the rate-determining step and validate mechanistic hypotheses.
-
Reactivity Indices: Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps can predict which sites on a molecule are most susceptible to nucleophilic or electrophilic attack, providing a clear rationale for observed regioselectivity.[12]
Pillar 3: Synergy in Action - DFT Rationalization of Experimental Outcomes
The true power of DFT is realized when it is used to explain puzzling or unexpected experimental results.
Case Study: Rationalizing Regioselectivity
Experimental Problem: In the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from unsymmetrical thiosemicarbazides, cyclization can theoretically occur via two different pathways, leading to two distinct regioisomers. Experimentally, one isomer is often formed with high or exclusive selectivity.[13]
DFT-Driven Explanation: A DFT study can model both potential cyclization pathways. By locating the transition state for each path and calculating their respective activation energies, a direct comparison can be made. For instance, if Pathway A leads to the observed product and Pathway B leads to the unobserved one, DFT calculations will almost invariably show that the activation energy for Pathway A (ΔG‡_A) is significantly lower than for Pathway B (ΔG‡_B). This energy difference (ΔΔG‡) directly correlates to the product ratio observed in the flask, providing a quantitative, physics-based explanation for the reaction's regioselectivity. MEP analysis can further illuminate this by showing that the nucleophilic atom involved in the cyclization has a greater negative potential (is more electron-rich) in the conformation leading to the favored product.[12]
Comparative Data: Experimental Observations vs. DFT Predictions
| Phenomenon Investigated | Experimental Observation | DFT-Derived Rationale & Key Parameter |
| Reaction Rate | Method A is faster than Method B. | The calculated activation energy (ΔG‡) for the rate-determining step in Method A is lower than in Method B. |
| Regioselectivity | Isomer X is the major product (>95%). | The activation energy (ΔG‡) for the transition state leading to Isomer X is >2 kcal/mol lower than for the path to other isomers. |
| Reagent Efficacy | Reagent P (e.g., POCl₃) gives higher yields than Reagent Q (e.g., H₂SO₄) | The reaction mechanism modeled with Reagent P proceeds through a lower-energy, more stable intermediate or transition state. |
| Substituent Effects | Electron-donating groups on the aryl ring accelerate the reaction. | DFT calculations show a stabilization of the positive charge buildup in the transition state, lowering its energy. |
A Practical Guide: Integrated Experimental and Computational Workflows
To bridge theory and practice, we provide a self-validating protocol where an experimental synthesis is paired with a foundational computational workflow to analyze its mechanism.
Part A: Experimental Protocol - Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine
This protocol is adapted from established methods for synthesizing 2-amino-1,3,4-thiadiazoles.[7]
-
Reactant Preparation: To a solution of benzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Reaction: Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully add distilled water (15 mL) to the cooled mixture. Neutralize the remaining PPE with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Isolation: The resulting precipitate is filtered, washed sequentially with water, chloroform, and hexane.
-
Purification: The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield pure 5-phenyl-1,3,4-thiadiazol-2-amine.
-
Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy and compare with literature data.[6][14]
Part B: Foundational DFT Workflow for Mechanistic Insight
This workflow outlines the steps to calculate the activation energy for the key cyclization step.
Conclusion
The synthesis of 1,3,4-thiadiazoles, while well-established, is filled with nuances where experimental outcomes can be profoundly illuminated by computational chemistry. DFT calculations provide a robust, predictive framework to move beyond simple observation to deep mechanistic understanding. By comparing the activation barriers of competing pathways, rationalizing regioselectivity, and modeling the effect of different reagents, DFT serves as an invaluable partner to experimental work. For researchers and drug development professionals, integrating these computational workflows does not replace the need for skilled bench chemistry; rather, it enhances it, enabling more informed decisions, accelerating discovery, and ultimately leading to the more efficient synthesis of these therapeutically vital molecules.
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A Comparative Guide to the Anticancer Activity of 1,3-Benzothiazole-2-thiol Analogs
The 1,3-benzothiazole scaffold is a privileged heterocyclic structure integral to numerous pharmacologically active compounds.[1] Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[2][3] This guide provides a comparative analysis of analogs derived from the 1,3-benzothiazole-2-thiol core, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental validation of their anticancer potential.
Structure-Activity Relationship (SAR): The Key to Potency
The anticancer activity of 1,3-benzothiazole-2-thiol derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring system.[1] The core structure's versatility allows for modifications, primarily at the 2-position thiol group, which dictates the compound's biological interactions and overall efficacy.
Causality Behind Structural Modifications: The rationale for synthesizing diverse analogs is to modulate the compound's physicochemical properties—such as lipophilicity, electronic effects, and steric hindrance—to enhance binding affinity to molecular targets within cancer cells and improve the therapeutic index.
-
Substitution with Heterocyclic Rings: The incorporation of heterocyclic moieties like pyridine, pyrimidine, and thiazole has proven to be a highly effective strategy.[4] For instance, pyridinyl-2-amine linked benzothiazole-2-thiol derivatives have demonstrated potent, broad-spectrum anticancer activities.[5] This enhancement is attributed to the ability of the heterocyclic rings to form additional hydrogen bonds and pi-stacking interactions with target proteins.
-
Benzamide Moieties: Analogs featuring substituted benzamide groups exhibit significant antiproliferative effects. Derivatives with methoxybenzamide and chloromethylbenzamide functionalities have shown promising anti-tumor potential, with IC50 values in the low micromolar range against a variety of cancer cell lines.[6][7]
-
Other Functional Groups: The addition of moieties such as oxadiazole, pyrimidine, and thiazolidinone has also yielded compounds with significant cytotoxic activity against cancer cells, including leukemia, lung, breast, and colon cancer cell lines.[3][6]
Comparative In Vitro Anticancer Activity
The efficacy of novel compounds is primarily quantified by their half-maximal inhibitory concentration (IC50), a measure of potency. The data below, compiled from various studies, facilitates an objective comparison of different 1,3-benzothiazole-2-thiol analogs.
| Compound ID | Key Structural Feature | Cancer Cell Line | IC50 Value | Reference |
| 7e | Substituted bromopyridine acetamide | SKRB-3 (Breast) | 1.2 nM | [2][3][5] |
| SW620 (Colon) | 4.3 nM | [2][3][5] | ||
| A549 (Lung) | 44 nM | [2][3][5] | ||
| HepG2 (Liver) | 48 nM | [2][3][5] | ||
| 7d | Pyridinyl-2-amine linked | A431 (Skin) | 20 nM | [4] |
| 6m / 6t | Benzothiazole-2-thiol derivative | Various | Low µM range | [7][8] |
| XC-591 | Benzothiazole-2-thiol derivative | 4T1 (Murine Breast) | More effective than cisplatin | [7][9] |
| Compound 41 | Methoxybenzamide substituted | Various | 1.1 - 8.8 µM | [2][6] |
| Compound 42 | Chloromethylbenzamide substituted | Various | 1.1 - 8.8 µM | [2][6] |
| Compound 53 | Substituted chlorophenyl oxothiazolidine | HeLa (Cervical) | 9.76 µM | [2][3] |
Mechanisms of Anticancer Action
The cytotoxic effects of 1,3-benzothiazole-2-thiol analogs are mediated through multiple cellular mechanisms, primarily culminating in programmed cell death, or apoptosis.
A predominant mechanism is the induction of apoptosis, often through the intrinsic (mitochondrial) pathway.[8][10] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of a caspase cascade. Several studies have confirmed that potent analogs induce apoptosis in a dose-dependent manner.[2][3][5]
Figure 1: Mitochondrial (Intrinsic) Apoptosis Pathway.
Dysregulation of signaling pathways is a hallmark of cancer. Benzothiazole derivatives have been shown to target key nodes in these pathways.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Several benzothiazole analogs, such as XC-591, have been shown to decrease the phosphorylation of AKT, a central kinase in this pathway, thereby inhibiting its pro-survival signals.[9] The inhibition of this pathway is a significant contributor to the observed anticancer effects.[11]
Figure 2: Inhibition of the PI3K/AKT Signaling Pathway.
Certain derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. This is often observed as an accumulation of cells in the G2/M or sub-G1 phases of the cell cycle, which is indicative of DNA damage and the initiation of apoptosis.
Key Experimental Protocols & Workflows
The validation of anticancer activity relies on a suite of robust in vitro assays. These protocols are designed to be self-validating by including appropriate positive and negative controls.[12][13][14]
This colorimetric assay is a primary screening tool to determine the cytotoxic effects of a compound.[14][15] It measures the metabolic activity of cells, which correlates with cell viability.
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Unlocking High-Performance Organic Electronics: A Comparative Guide to Unsymmetrical BTBT Derivatives
In the relentless pursuit of next-generation flexible and solution-processable electronics, organic semiconductors are paramount. Among the leading candidates,[1][2]benzothieno[3,2-b]benzothiophene (BTBT) and its derivatives have garnered significant attention for their exceptional charge transport properties.[1][3] While symmetrical BTBT derivatives have been extensively studied, a growing body of evidence suggests that their unsymmetrical counterparts hold the key to unlocking even higher performance.[4][5][6] This guide provides a comprehensive assessment of the charge transport properties of unsymmetrical BTBT derivatives, offering a comparative analysis against their symmetrical analogues and detailing the experimental methodologies crucial for their evaluation.
The Asymmetry Advantage: Beyond Symmetrical Scaffolds
The introduction of asymmetry in the BTBT core, by attaching different functional groups at the 2 and 7 positions, provides a powerful tool to fine-tune the molecular packing and electronic properties of the resulting semiconductor.[7] This strategic molecular design can lead to optimized intermolecular interactions, crucial for efficient charge hopping between adjacent molecules.[1]
Unsymmetrical BTBT compounds have demonstrated the potential to outperform their symmetrical relatives.[4][5] For instance, the liquid crystalline 2-decyl-7-phenyl-BTBT has exhibited remarkable hole mobilities as high as 14.7 cm²/V·s.[5] This performance enhancement is often attributed to a "zipper effect," where the interlocking of different side chains brings the BTBT cores into closer proximity, thereby promoting stronger intermolecular orbital coupling and facilitating charge transport.[1]
Comparative Analysis of Charge Transport Properties
To provide a clear and objective comparison, the following table summarizes the key performance metrics of representative symmetrical and unsymmetrical BTBT derivatives, as reported in the literature. The data highlights the superior performance often achieved with unsymmetrical designs.
| Semiconductor | Substitution | Deposition Method | Mobility (μ) [cm²/V·s] | On/Off Ratio | Threshold Voltage (Vth) [V] | Reference(s) |
| Symmetrical | ||||||
| C8-BTBT | 2,7-dioctyl | Solution-Shearing | > 10 | > 106 | ~ -3.2 | [6][8] |
| C12-BTBT | 2,7-didodecyl | Spin-Coating | > 0.1 | > 105 | - | [9] |
| Unsymmetrical | ||||||
| Ph-BTBT-10 | 2-decyl-7-phenyl | Solution-Shearing | > 10 | > 106 | - | [6] |
| Ph-BTBT-C10 | 2-decyl-7-phenyl | Blade-Coating | up to 18 (RT), 45 (80K) | > 106 | - | [10] |
| C10-BTBTN | Asymmetric alkyl substitution | - | up to 3.28 | - | - | [4] |
| Phenyl & Methoxy functionalized BTBTs | - | Blended with PIDTBT | Double that of pristine PIDTBT | - | - | [4][7] |
Table 1: Comparative Performance of Symmetrical and Unsymmetrical BTBT Derivatives. This table showcases the high mobilities achieved by unsymmetrical derivatives, often exceeding or rivaling their symmetrical counterparts. The choice of deposition method and processing conditions significantly impacts the final device performance.
Structure-Property Relationships: The Key to Rational Design
The enhanced performance of unsymmetrical BTBT derivatives is not serendipitous but rather a direct consequence of their unique molecular structure and resulting solid-state packing. Key factors influencing charge transport include:
-
Molecular Packing: Asymmetry can disrupt the typical herringbone packing observed in many symmetrical BTBTs, leading to alternative, more favorable arrangements for two-dimensional charge transport.[11] The "zipper effect" is a prime example of how different side chains can induce a more compact and ordered packing of the conjugated cores.[1]
-
Intermolecular Interactions: The introduction of different functional groups allows for the tuning of intermolecular forces, such as π-π stacking and van der Waals interactions, which are critical for efficient charge transfer between molecules.[12]
-
Energy Level Modulation: The electronic nature of the substituents on the BTBT core can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[4][7] This is crucial for optimizing charge injection from the electrodes and ensuring air stability of the semiconductor.
Experimental Workflow: From Molecule to High-Performance Device
The fabrication and characterization of organic thin-film transistors (OTFTs) are critical steps in assessing the charge transport properties of new semiconductor materials. The following sections detail a robust and reproducible workflow.
Device Fabrication: The Solution-Shearing Technique
Solution-shearing is a powerful and scalable technique for depositing highly crystalline and well-aligned thin films of organic semiconductors.[13][14]
Figure 1: Workflow for OTFT fabrication using solution-shearing.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Thoroughly clean the Si/SiO₂ substrates using a sequence of sonication in deionized water, acetone, and isopropanol.
-
Treat the substrate surface with a self-assembled monolayer (e.g., hexamethyldisilazane, HMDS) to improve the film quality and device performance.
-
-
Semiconductor Solution Preparation:
-
Dissolve the unsymmetrical BTBT derivative in a suitable high-boiling point organic solvent (e.g., chlorobenzene, dichlorobenzene) at a specific concentration (typically 0.1-1 wt%).
-
To enhance film formation and mobility, a polymer binder such as polystyrene (PS) can be blended into the solution.[4]
-
-
Solution-Shearing Deposition:
-
Place the substrate on a heated stage.
-
Dispense a small volume of the semiconductor solution at the edge of a shearing blade held at a slight angle to the substrate.
-
Move the blade across the substrate at a constant, controlled speed (e.g., 0.1-2 mm/s). The solvent evaporates at the meniscus, leading to the crystallization of the organic semiconductor.
-
-
Thermal Annealing:
-
Anneal the deposited thin film at a temperature above the boiling point of the solvent and below the melting point of the semiconductor to remove residual solvent and improve crystallinity.
-
-
Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask.
-
Deposit the electrodes (e.g., 50 nm of gold) via thermal evaporation in a high-vacuum chamber.
-
Device Characterization: Quantifying Performance
A comprehensive characterization of the fabricated OTFTs is essential to extract key performance metrics.
Figure 2: Comprehensive characterization workflow for OTFTs.
Key Characterization Techniques:
-
Electrical Measurements:
-
Transfer Characteristics (Id vs. Vg): Measured at a constant source-drain voltage (Vd), this curve provides the on/off current ratio, threshold voltage (Vth), and allows for the calculation of the field-effect mobility (μ) in the saturation regime using the following equation: Id = (W/2L) * μ * Ci * (Vg - Vth)² where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric.
-
Output Characteristics (Id vs. Vd): Measured at various gate voltages (Vg), these curves demonstrate the typical transistor behavior, including the linear and saturation regimes.[2][3][15]
-
-
Structural and Morphological Analysis:
-
Atomic Force Microscopy (AFM): Provides high-resolution images of the thin film surface, revealing details about grain size, morphology, and film continuity.[9]
-
Grazing-Incidence X-ray Diffraction (GIXRD): A powerful technique to probe the molecular packing and orientation of the semiconductor molecules within the thin film, which is crucial for understanding the structure-property relationships.[16]
-
Conclusion and Future Outlook
Unsymmetrical BTBT derivatives represent a significant step forward in the design of high-performance organic semiconductors. Their tunable electronic properties and potential for superior charge transport characteristics make them highly promising for a wide range of applications in flexible and printed electronics. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these materials, enabling researchers to rationally design and synthesize the next generation of organic electronic materials. As our understanding of the intricate interplay between molecular structure, solid-state packing, and charge transport deepens, we can expect to see even more impressive performance from this exciting class of organic semiconductors.
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Andrienko, D., et al. (2018). Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains. Nanoscale, 10(3), 1034-1041. [Link]
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Resel, R., et al. (2020). Cold Crystallization of the Organic n‐Type Small Molecule Semiconductor 2‐Decyl-7-phenyl-[1]benzothieno[3,2-b][1]benzothiophene S,S,S′,S′-tetraoxide. Crystal Growth & Design, 20(12), 7796-7804. [Link]
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Caironi, M., et al. (2017). Mobility anisotropy in the herringbone structure of asymmetric Ph-BTBT-10 in solution sheared thin film transistors. Journal of Materials Chemistry C, 5(20), 4937-4944. [Link]
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Wawrzinek, R., et al. (2021). Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. Journal of Materials Chemistry C, 9(12), 4268-4276. [Link]
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Hanna, J., et al. (2020). Monolayer crystal structure of the organic semiconductor 7-decyl-2-phenyl[1]benzothieno[3,2-b][1]benzothiophene, revisited. Chemistry of Materials, 32(23), 10080-10087. [Link]
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Klauk, H. (2021). Exploring the Use of Solution-Shearing for the Fabrication of High-Performance Organic Transistors. Qucosa. [Link]
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Luponosov, Y. N., et al. (2021). Decyloxy-substituted BTBT derivatives for highly efficient and stable thin-film organic (opto)electronic devices. Journal of Materials Chemistry C, 9(4), 1341-1350. [Link]
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Takimiya, K., et al. (2013). Crystal structure of asymmetric organic semiconductor 7-decyl-2-phenyl[1]benzothieno[3,2-b][1]benzothiophene. Chemistry Letters, 42(10), 1226-1228. [Link]
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Abe, Y., et al. (2021). Melt-mixed superlayer cocrystal formation using symmetric and unsymmetric organic semiconductors. Science Advances, 7(15), eabe8841. [Link]
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A Comparative Guide to the Synthetic Routes of 4H-benzo[d]oxathiin-4-ones
In the landscape of modern medicinal and agricultural chemistry, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, the 4H-benzo[d]oxathiin-4-one scaffold has garnered significant attention due to its presence in molecules with diverse biological activities, including antibacterial, insecticidal, and even as artificial sweeteners.[1] This guide provides an in-depth comparison of the primary synthetic strategies for constructing this valuable heterocyclic system, offering insights into the mechanistic underpinnings and practical considerations for researchers in drug discovery and development.
Introduction to the 4H-benzo[d]oxathiin-4-one Core
The 4H-benzo[d]oxathiin-4-one structure is a benzo-fused six-membered heterocycle containing both an oxygen and a sulfur atom. This unique arrangement of heteroatoms imparts specific chemical properties and biological activities. For instance, compounds like 2-phenyl-4H-benzo[d][1][2]oxathiin-4-one have demonstrated inhibitory effects against Escherichia coli, while 2-methyl-4H-benzo[d][1][2]oxathiin-4-one is a known insecticide.[1] The development of efficient and versatile synthetic routes to this scaffold is therefore a critical endeavor for chemists.
This guide will explore and compare several prominent synthetic approaches, focusing on the starting materials, reaction mechanisms, and overall efficiency. We will delve into methods starting from thiosalicylic acid derivatives and 2-(alkylthio)benzoic acids, highlighting both metal-free and metal-catalyzed pathways.
I. Syntheses Commencing with Thiosalicylic Acid Derivatives
Thiosalicylic acid is a common and readily available starting material for the construction of 4H-benzo[d]oxathiin-4-ones. Various strategies have been developed to cyclize this precursor with different coupling partners.
A. Reaction with Alkynes and Propargyl Alcohols
A prevalent method involves the reaction of thiosalicylic acid with alkynes or propargyl alcohols. These reactions can proceed through either transition-metal-free or transition-metal-catalyzed pathways, offering flexibility in reaction conditions and substrate scope.
1. Transition-Metal-Free Approaches:
In 2021, the Muthusamy group reported a metal-free synthesis of 2,2-disubstituted 4H-benzo[d]oxathiin-4-ones from thiosalicylic acid and propargyl alcohols.[1] This method, conducted under open-air conditions, provides excellent yields. The proposed mechanism involves the nucleophilic addition of the thiol group of thiosalicylic acid to the protonated propargyl alcohol, followed by an intramolecular cyclization.
Another metal-free approach, reported by the Cui group in 2014 for the analogous dioxinones, utilizes K₃PO₄ as a base to promote the cyclization of salicylic acids with dichloromethane or 1,1-dichloroethane, suggesting a similar potential for thiosalicylic acid.[1]
2. Transition-Metal-Catalyzed Strategies:
Transition metals, particularly palladium and iron, have been employed to catalyze the reaction between thiosalicylic acid and alkynes. In 2012, the Nishina group developed a palladium-catalyzed method for this transformation.[1] Later, in a notable advancement, an iron-catalyzed intermolecular coupling of internal alkynes with thiosalicylic acid derivatives was reported.[1] These methods often proceed through a mechanism involving coordination of the metal to the alkyne, facilitating nucleophilic attack by the sulfur atom, followed by reductive elimination to form the heterocyclic ring.
Visualizing the Synthetic Pathways from Thiosalicylic Acid
Caption: Synthetic routes to 4H-benzo[d]oxathiin-4-ones from thiosalicylic acid.
B. Electrochemical Synthesis
A more recent and sustainable approach involves the electrochemical synthesis of 4H-benzo[d]oxathiin-4-ones. In 2023, the Gu group developed a method using thiosalicylic acid and ethyl 2-diazoacetate.[1] Although the reported yield was modest (30%), this strategy is noteworthy for avoiding the use of transition metals and external oxidants, aligning with the principles of green chemistry.[1]
II. Intramolecular Cyclization of 2-(Alkylthio)benzoic Acids
An alternative strategy for constructing the 4H-benzo[d]oxathiin-4-one scaffold is through the intramolecular cyclization of 2-(alkylthio)benzoic acids. This approach relies on the functionalization of the α-C(sp³)–H bond of the alkylthio group.
1. Selectfluor-Mediated Cyclization:
In 2021, a transition-metal-free method was reported that utilizes Selectfluor as a mediating agent for the intramolecular α-C(sp³)–H bond cyclization of 2-(alkylthio)benzoic acids.[1] This reaction proceeds efficiently to afford the desired heterocyclic products.
2. PhI(OAc)₂-Mediated Cyclization:
More recently, in 2023, the Jana group developed a rapid and efficient method using phenyliodine diacetate (PhI(OAc)₂) as the mediator.[1] This reaction is notable for its mild conditions, taking place at room temperature and providing good yields within a short reaction time of 10 minutes.[1]
Workflow for Intramolecular Cyclization
Caption: General workflow for the intramolecular cyclization of 2-(alkylthio)benzoic acids.
Comparative Analysis of Synthetic Routes
To provide a clear comparison of the discussed synthetic routes, the following table summarizes key experimental parameters and outcomes.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yields | Key Advantages |
| Metal-Free Reaction with Propargyl Alcohols | Thiosalicylic acid, Propargyl alcohols | None | Open-air | Excellent | Metal-free, simple procedure |
| Transition-Metal Catalyzed Reaction with Alkynes | Thiosalicylic acid, Alkynes | Pd or Fe catalysts | Varies with catalyst | Good to Excellent | High efficiency, good functional group tolerance |
| Electrochemical Synthesis | Thiosalicylic acid, Ethyl 2-diazoacetate | None (electrochemical) | Electrochemical cell | 30% | Avoids transition metals and external oxidants, sustainable |
| Selectfluor-Mediated Intramolecular Cyclization | 2-(Alkylthio)benzoic acids | Selectfluor | Transition-metal-free | Good | Utilizes a different starting material, good yields |
| PhI(OAc)₂-Mediated Intramolecular Cyclization | 2-(Alkylthio)benzoic acids | PhI(OAc)₂ | Room temperature, 10 minutes | Good | Very mild conditions, rapid reaction |
Experimental Protocols
Representative Protocol for Metal-Free Synthesis from Thiosalicylic Acid and Propargyl Alcohols
This protocol is adapted from the work of the Muthusamy group.[1]
-
To a round-bottom flask, add thiosalicylic acid (1.0 mmol) and the respective propargyl alcohol (1.2 mmol).
-
The reaction mixture is stirred under open-air conditions at a specified temperature (e.g., reflux) for a designated time (e.g., 2-4 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,2-disubstituted 4H-benzo[d]oxathiin-4-one.
Representative Protocol for PhI(OAc)₂-Mediated Intramolecular Cyclization
This protocol is based on the methodology developed by the Jana group.[1]
-
In a vial, dissolve the 2-(alkylthio)benzoic acid (0.2 mmol) in a suitable solvent (e.g., dichloromethane, 2 mL).
-
To this solution, add PhI(OAc)₂ (0.24 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired 4H-benzo[d]oxathiin-4-one.
Conclusion and Future Outlook
The synthesis of 4H-benzo[d]oxathiin-4-ones has seen significant advancements, with a variety of efficient methods now available to researchers. The choice of synthetic route will depend on several factors, including the availability of starting materials, desired substitution patterns on the final product, and the importance of factors such as reaction time, cost, and environmental impact.
Traditional methods involving thiosalicylic acid and alkynes/propargyl alcohols, both metal-free and metal-catalyzed, remain robust and high-yielding options. More recent developments in electrochemical synthesis and rapid intramolecular cyclizations offer promising alternatives, particularly for researchers focused on sustainable chemistry and mild reaction conditions. Future research in this area will likely focus on further expanding the substrate scope of these novel methods, improving yields, and exploring new catalytic systems to enhance the efficiency and selectivity of these important transformations.
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Synthesis of 4,4‐Disubstituted‐4H‐benzo[d][1][2]oxathiin‐2‐ones, a New Class of Compounds. Taylor & Francis Online. [Link]
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A Comparative Guide to Benzotrithiophene-Based Organic Solar Cells: Performance, Protocols, and Potential
For researchers and scientists navigating the dynamic landscape of organic photovoltaics (OPVs), the choice of donor material is a critical determinant of device performance. Among the myriad of molecular architectures, benzotrithiophene (BTT), a fused-ring electron donor, has garnered significant attention due to its unique electronic and structural properties. This guide provides an in-depth evaluation of BTT-based organic solar cells (OSCs), offering a comparative analysis against other state-of-the-art systems, detailed experimental protocols for their fabrication and characterization, and insights into the structure-property relationships that govern their performance.
The Benzotrithiophene Core: A Potent Building Block for Organic Photovoltaics
Benzotrithiophene's rigid, planar structure and extended π-conjugation make it an excellent building block for small molecule and polymer donors in OSCs.[1] This planarity facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. Furthermore, the sulfur atoms in the thiophene rings can engage in non-covalent interactions, further promoting favorable molecular packing in the solid state. These structural attributes translate into desirable optoelectronic properties, including broad absorption spectra and appropriate energy levels for efficient charge transfer to common acceptor materials. The design of BTT-based materials often involves tuning the peripheral substituents to optimize solubility, energy levels, and blend morphology with the acceptor material.
Performance Benchmark: BTT-Based OSCs in Context
The power conversion efficiency (PCE) of organic solar cells has seen a dramatic increase in recent years, with certified efficiencies now exceeding 20% for single-junction devices.[2] This progress has been largely driven by the development of novel non-fullerene acceptors (NFAs). To objectively evaluate the performance of BTT-based OSCs, it is essential to compare them with other high-performing donor materials in conjunction with these state-of-the-art acceptors.
| Donor Material Class | Representative Polymer/Small Molecule | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Benzotrithiophene-based | PBN-S | IT-4F | 13.10 | - | - | - | [2] |
| Benzotrithiophene-based | DCVT-BTT (Small Molecule) | PC61BM | 2.04 | 0.57 | 4.07 | 47.15 | [1] |
| Benzodithiophene-based | PTB7-Th | PC71BM | ~9-11 | ~0.7-0.8 | ~16-18 | ~65-70 | General Literature |
| Thieno[3,4-b]thiophene-based | PTB7 | PC71BM | ~7-9 | ~0.7-0.8 | ~14-16 | ~60-65 | General Literature |
| Indacenodithiophene-based | PID2 | PC71BM | ~6-8 | ~0.8-0.9 | ~10-12 | ~60-65 | General Literature |
| State-of-the-Art Polymer | PM6 | L8-BO | 19.31 | - | - | - | [3] |
| State-of-the-Art Polymer | D18 | L8-ThCl/L8-BO | 20.1 | - | - | - | [2] |
As the table illustrates, while early BTT-based materials paired with fullerene acceptors showed modest efficiencies, more recent designs coupled with non-fullerene acceptors are demonstrating highly competitive performance. The 13.10% efficiency achieved with the PBN-S:IT-4F system highlights the potential of the BTT core when integrated into well-designed polymer backbones and paired with appropriate acceptors.[2] However, the field is rapidly advancing, with other donor-acceptor combinations pushing the boundaries of efficiency beyond 20%.[2][3]
Causality in Performance: Structure-Property Relationships
The performance of a BTT-based OSC is not solely dependent on the BTT core itself but is intricately linked to the overall molecular design and its interplay with the chosen acceptor. Key factors influencing device metrics include:
-
Molecular Geometry and Packing: The planarity of the BTT unit promotes ordered molecular packing, which is essential for high charge carrier mobility. Theoretical studies have shown that different isomers of BTT can lead to variations in backbone coplanarity, significantly impacting the electronic and optical properties of the resulting polymers.[4]
-
Energy Level Tuning: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the BTT-based donor must be appropriately aligned with those of the acceptor to ensure efficient exciton dissociation and minimize energy loss. The introduction of electron-donating or -withdrawing groups on the BTT core or the polymer backbone is a common strategy to fine-tune these energy levels.
-
Morphology of the Active Layer: The nanoscale morphology of the donor-acceptor blend is a critical factor governing device performance. A well-defined bicontinuous interpenetrating network with domain sizes on the order of the exciton diffusion length (typically 10-20 nm) is required for efficient charge generation and transport.[5] The choice of processing solvents, additives, and post-fabrication treatments like thermal annealing plays a crucial role in controlling this morphology.
Experimental Workflow: Fabrication and Characterization of BTT-Based Organic Solar Cells
This section provides a detailed, step-by-step methodology for the fabrication and characterization of a typical BTT-based organic solar cell in an inverted device architecture. This architecture is often favored for its improved stability.
Device Fabrication Protocol
The following diagram outlines the key steps in fabricating an inverted organic solar cell.
Caption: Workflow for the fabrication of an inverted organic solar cell.
Step-by-Step Methodology:
-
Indium Tin Oxide (ITO) Substrate Preparation:
-
The patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a stream of nitrogen gas and treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface. Rationale: A pristine and hydrophilic ITO surface is crucial for the uniform deposition of subsequent layers and ensures efficient charge collection.
-
-
Electron Transport Layer (ETL) Deposition:
-
A precursor solution of the ETL material (e.g., zinc oxide, ZnO) is prepared.
-
The solution is spin-coated onto the cleaned ITO substrate in air.
-
The substrate is then annealed on a hotplate at a specific temperature and duration (e.g., 200 °C for 10 minutes) to form a uniform ZnO layer. Rationale: The ETL facilitates the selective transport of electrons to the ITO electrode while blocking holes.
-
-
Active Layer Deposition (in a Nitrogen-filled Glovebox):
-
The BTT-based donor material and the acceptor (e.g., a non-fullerene acceptor) are dissolved in a suitable organic solvent (e.g., chloroform or chlorobenzene) to a specific concentration.
-
The solution is stirred overnight at a slightly elevated temperature to ensure complete dissolution.
-
The solution is then spin-coated onto the ETL layer inside a glovebox to prevent exposure to oxygen and moisture. The spin-coating parameters (speed and time) are optimized to achieve the desired film thickness. Rationale: The active layer is where light absorption, exciton generation, and charge separation occur. A controlled environment is necessary to prevent degradation of the organic materials and ensure reproducible film formation.
-
-
Hole Transport Layer (HTL) Deposition:
-
A thin layer of an HTL material (e.g., molybdenum trioxide, MoO₃) is deposited on top of the active layer via thermal evaporation under high vacuum. Rationale: The HTL facilitates the selective transport of holes to the top electrode while blocking electrons.
-
-
Metal Cathode Deposition:
-
A metal cathode (e.g., silver or aluminum) is deposited on top of the HTL through a shadow mask by thermal evaporation. The thickness of the metal layer is typically around 100 nm. Rationale: The metal cathode serves as the top electrode to collect the holes.
-
-
Device Encapsulation:
-
The completed device is encapsulated using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the device from degradation by oxygen and moisture. Rationale: Encapsulation is crucial for achieving long-term device stability.
-
Device Characterization
The performance of the fabricated OSCs is evaluated using the following standard characterization techniques:
Caption: Key characterization techniques for organic solar cells.
-
Current Density-Voltage (J-V) Characteristics: The J-V curve is measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. From this measurement, the key performance parameters are extracted:
-
Power Conversion Efficiency (PCE): The overall efficiency of converting sunlight into electricity.
-
Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce.
-
Short-Circuit Current Density (Jsc): The maximum current the solar cell can produce.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.
-
-
External Quantum Efficiency (EQE): EQE measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy. The integral of the EQE spectrum with the solar spectrum should match the Jsc value obtained from the J-V measurement, providing a valuable cross-check.
-
UV-Vis Absorption Spectroscopy: The absorption spectra of the neat and blended thin films are measured to assess the light-harvesting capability of the active layer.
-
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): These techniques are used to probe the surface and bulk morphology of the active layer, respectively, providing insights into the phase separation and domain sizes of the donor-acceptor blend.
Future Outlook and Challenges
Benzotrithiophene-based materials have demonstrated their potential as efficient donor materials in organic solar cells. However, to further advance their performance and commercial viability, several challenges need to be addressed:
-
Improving Efficiency: While promising efficiencies have been achieved, further molecular engineering is required to push the PCE of BTT-based OSCs to be on par with the best-performing systems. This includes the design of novel BTT derivatives with optimized energy levels and the exploration of new donor-acceptor combinations.
-
Enhancing Stability: The operational stability of organic solar cells remains a major hurdle for commercialization. While some BTT-based materials exhibit good thermal stability, further research is needed to improve their long-term performance under real-world operating conditions.
-
Scalability and Cost: For large-scale applications, the synthesis of BTT-based materials needs to be scalable and cost-effective. Developing synthetic routes that are high-yielding and avoid costly purification steps is crucial.
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Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor. Molecules. Available at: [Link]
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Non-fullerene organic solar cell with selenium acceptor achieves 19% efficiency. pv magazine International. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Benzodithiole
This document provides essential procedural guidance for the safe and compliant disposal of 1,3-Benzodithiole (CAS No. 274-30-6). As a sulfur-containing heterocyclic compound with notable hazards, adherence to a strict disposal protocol is paramount for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical.
Disclaimer: The following procedures are based on established best practices. However, all laboratory personnel are required to consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations governing hazardous waste disposal.[1][2][3]
Core Hazard Assessment and Chemical Profile
Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are associated with its toxicity and irritant properties.[4][5][6] This compound must be treated as hazardous waste from the moment it is designated for disposal.[2][7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 274-30-6 | [5][8] |
| Molecular Formula | C₇H₆S₂ | [5][8] |
| Molecular Weight | 154.26 g/mol | [5][8] |
| Physical Form | Solid | [5] |
| Odor | Strong, unpleasant stench | [1][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids | [1][7][9] |
Table 2: GHS Hazard Identification
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark)[5] |
| Signal Word | Warning [5] |
| Hazard Statements | H302: Harmful if swallowed.[5] H312: Harmful in contact with skin.[6] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[4][5][6] H332: Harmful if inhaled.[4][6] H335: May cause respiratory irritation.[5] |
| Precautionary Statements (selected) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
Pre-Disposal Safety Protocols: Establishing a Safe Work Environment
Before initiating any disposal-related activities, a safe working environment must be established. The causality behind these steps is to create a controlled space that minimizes exposure risk to personnel.
-
Engineering Controls: All handling of this compound, including weighing waste amounts and transferring it to a waste container, must be conducted within a certified chemical fume hood.[1][7] This is critical to mitigate the inhalation of harmful dust or vapors.[4][10]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is insufficient. The following must be worn:
-
Eye Protection: Tightly sealing safety goggles are required to protect against eye irritation from dust or splashes.[4][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[10] this compound is harmful upon dermal absorption.[4][6]
-
Body Protection: A lab coat must be worn to protect against skin contact.[7][10]
-
-
Emergency Readiness: Ensure that an emergency eyewash station and a safety shower are readily accessible and unobstructed.[7][10]
Step-by-Step Disposal Procedure
The disposal of this compound waste is not merely about discarding it; it is a regulated process of containment and documentation. This protocol ensures that waste is handled in a manner that is safe for storage, transport, and final disposal.
Step 1: Waste Segregation and Collection
-
Action: Collect all waste this compound, including expired pure chemical, reaction residues, and contaminated materials (e.g., weighing paper, pipette tips, gloves, and absorbent pads used for cleaning minor spills), in a designated hazardous waste container.[7]
-
Causality: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS department.[11] Mixing incompatible chemicals, such as this compound with strong oxidizing agents, can lead to dangerous reactions.[1][7][9]
Step 2: Container Selection
-
Action: Select a container that is in good condition, leak-proof, and has a secure, screw-on cap.[7][11] The original product container is often a suitable choice.[11]
-
Causality: The container must be compatible with the chemical. A tightly sealing cap is a regulatory requirement and prevents the release of vapors or dust, which are inhalation hazards and contribute to the chemical's strong odor.[7][11] Open containers are a violation of hazardous waste storage regulations.[11]
Step 3: Hazardous Waste Labeling
-
Action: Immediately label the waste container with a fully completed "Hazardous Waste" tag provided by your institution.[7] The label must include:
-
Causality: Proper labeling is a legal requirement and is critical for safety. It informs personnel and waste handlers of the container's contents, preventing accidental mixing of incompatible wastes and ensuring it is handled correctly throughout the disposal chain.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[7] This area must be at or near the point of generation. The container must be kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[7]
-
Causality: The SAA is a designated, secure area that keeps hazardous waste safely segregated from the general laboratory workspace.[7] Storing the container away from heat, ignition sources, and incompatible materials like strong bases and oxidizers prevents accidental reactions.[1][7]
Step 5: Arranging for Final Disposal
-
Action: Once the container is full, or if you no longer generate this waste stream, arrange for its removal by contacting your institution's EHS department or by submitting a hazardous material pickup request.[11]
-
Causality: Final disposal must be handled by licensed professionals who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[3] Never dispose of this compound down the drain or in the regular solid waste, as this is illegal and environmentally harmful.[1][2][7]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.[10]
-
Containment: Prevent the spill from spreading or entering drains if it is safe to do so.[1][10]
-
Clean-up:
-
Disposal: All cleanup materials are considered hazardous waste and must be placed in the sealed, labeled waste container for disposal according to the protocol in Section 3.[3][4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for this compound waste management.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 274-30-6 [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C7H6S2 | CID 12246284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. afgsci.com [afgsci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
A Comprehensive Guide to the Safe Handling of 1,3-Benzodithiole: Personal Protective Equipment, Operational Protocols, and Disposal
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. This guide provides essential, immediate, and actionable intelligence for the safe handling of 1,3-Benzodithiole. Moving beyond a simple checklist, this document elucidates the causality behind each safety recommendation, empowering you to work with confidence and precision. Our commitment is to furnish you with knowledge that extends beyond the product, fostering a partnership built on trust and a shared dedication to scientific integrity.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (C₇H₆S₂) presents a significant toxicological profile that necessitates stringent safety protocols.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity: It is toxic if swallowed or if it comes into contact with the skin.[1]
-
Inhalation Hazard: It is harmful if inhaled.[1]
-
Serious Eye Irritation: It can cause significant and potentially damaging eye irritation.[1]
-
Aquatic Hazard: It is harmful to aquatic life.[1]
This combination of acute toxicity through multiple routes of exposure and its capacity to cause severe eye damage underscores the necessity for a multi-faceted personal protective equipment (PPE) strategy and meticulous handling procedures. The lack of a specific established Occupational Exposure Limit (OEL) for this compound further compels a conservative approach to minimize any potential for exposure.[2][3][4][5]
Hazard Summary Table
| Hazard Statement | GHS Classification | Key Considerations |
| Toxic if swallowed or in contact with skin | Acute Toxicity, Dermal (Category 3); Acute Toxicity, Oral (Category 3) | Minimizing skin contact and preventing ingestion are critical. |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Engineering controls and respiratory protection are essential to prevent exposure. |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Robust eye and face protection is mandatory. |
| Harmful to aquatic life | Hazardous to the Aquatic Environment, Acute Hazard (Category 3) | Proper disposal procedures must be followed to prevent environmental contamination. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following is a detailed breakdown of the required PPE, grounded in the established hazards.
Experimental Workflow for Donning PPE
Caption: A stepwise workflow for the correct donning of Personal Protective Equipment before handling this compound.
-
Hand Protection: Due to the acute dermal toxicity of this compound, robust hand protection is critical. It is best practice to wear double gloves. A lighter pair of nitrile gloves should be worn as the inner layer, with a second, heavier pair of nitrile or neoprene gloves as the outer layer. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Always inspect gloves for any signs of degradation or puncture before use.[1]
-
Body Protection: A chemically resistant laboratory coat is mandatory. Ensure the lab coat has long sleeves and is fully buttoned to provide maximum coverage. For procedures with a higher risk of splashing, consider the use of a chemically resistant apron over the lab coat.
-
Eye and Face Protection: Given that this compound causes serious eye irritation, standard safety glasses are insufficient.[1] Chemical splash goggles that provide a complete seal around the eyes are required. In addition, a face shield should be worn over the goggles to protect the entire face from potential splashes, especially when handling larger quantities or during procedures with a risk of splashing.[6]
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors or aerosols.[1] If there is a risk of exceeding the capacity of the fume hood or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8]
Operational Plan: Safe Handling Procedures
Meticulous adherence to safe handling protocols is essential to prevent exposure and ensure the integrity of your research.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Prepare all necessary equipment and reagents within the chemical fume hood to minimize the time the this compound container is open.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances. If the compound is a solid, take care to avoid generating dust.
-
During the Reaction: Keep all containers of this compound tightly sealed when not in use. Ensure that the reaction vessel is securely clamped and that the setup is stable.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with this compound. Carefully remove and dispose of PPE as described in the disposal plan.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not suspect contamination.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow
Caption: A clear workflow for the proper segregation and disposal of waste generated from handling this compound.
-
Waste Characterization: All waste contaminated with this compound must be treated as hazardous waste. This includes unused product, reaction residues, contaminated solvents, and any disposable materials that have come into contact with the chemical.
-
Solid Waste: Contaminated solid waste, such as gloves, weighing papers, and paper towels, should be placed in a clearly labeled, sealed plastic bag. This bag should then be placed in a designated container for solid hazardous waste.
-
Liquid Waste: Unused this compound and any solutions containing it should be collected in a dedicated, labeled, and sealed container for liquid hazardous waste. Do not mix this waste with other waste streams unless you have confirmed compatibility.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1] Never dispose of this compound down the drain, as it is harmful to aquatic life.[1]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
-
Spill: In the event of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these comprehensive safety protocols, you can confidently and responsibly advance your research while prioritizing your well-being and that of your colleagues.
References
-
PubChem. This compound. National Institutes of Health. [Link]
-
KR-134MBL Safety Data Sheet. [Link]
-
AFG Bioscience LLC. Safety Data Sheet for 3H-1,2-Benzodithiol-3-one-1,1-dioxide. [Link]
-
Ontario Ministry of Labour, Immigration, Training and Skills Development. Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]
-
European Chemicals Agency. Occupational exposure limits substance evaluations. [Link]
Sources
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- 2. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. ecetoc.org [ecetoc.org]
- 5. Occupational exposure limits substance evaluations - ECHA [echa.europa.eu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
